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  • Product: Methyl (3R)-3-(benzyloxy)tetradecanoate
  • CAS: 114264-01-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Chiral Synthesis of Methyl (3R)-3-(benzyloxy)tetradecanoate

Abstract Methyl (3R)-3-(benzyloxy)tetradecanoate is a valuable chiral building block in synthetic organic chemistry. Its utility is intrinsically linked to the precise stereochemical configuration at the C3 position.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl (3R)-3-(benzyloxy)tetradecanoate is a valuable chiral building block in synthetic organic chemistry. Its utility is intrinsically linked to the precise stereochemical configuration at the C3 position. This guide provides an in-depth technical overview of robust and scalable strategies for the enantioselective synthesis of this molecule. We will explore key methodologies for establishing the (3R)-stereocenter, primarily focusing on the asymmetric reduction of the corresponding β-keto ester, and subsequent protection of the resulting chiral alcohol. This document is intended for researchers, chemists, and drug development professionals seeking to implement reliable protocols for the synthesis of this and structurally related chiral molecules. We will delve into the mechanistic underpinnings of catalyst selection, provide detailed, field-tested experimental protocols, and present data in a clear, comparative format.

Introduction and Retrosynthetic Analysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical manufacturing. Chiral β-hydroxy esters and their derivatives, such as Methyl (3R)-3-(benzyloxy)tetradecanoate, are critical intermediates for a wide range of biologically active molecules.[1] The absolute stereochemistry at the hydroxyl-bearing carbon is often paramount to the biological efficacy of the final product.[2]

Our synthetic approach begins with a retrosynthetic disconnection of the target molecule. The most logical disconnections are the benzyl ether linkage and the ester, which lead back to the key chiral intermediate, (3R)-3-hydroxytetradecanoic acid, or its corresponding methyl ester. This chiral alcohol is, in turn, accessible from the prochiral precursor, methyl 3-oxotetradecanoate.

This analysis reveals that the central challenge of the synthesis is the enantioselective construction of the C3 stereocenter. Therefore, this guide will focus on the most reliable methods for achieving this transformation.

G Target Methyl (3R)-3-(benzyloxy)tetradecanoate Disconnect1 C-O Bond Formation (Benzylation) Target->Disconnect1 Intermediate1 Methyl (3R)-3-hydroxytetradecanoate Disconnect1->Intermediate1 Disconnect2 Asymmetric C=O Reduction Intermediate1->Disconnect2 Precursor Methyl 3-oxotetradecanoate Disconnect2->Precursor

Caption: Retrosynthetic analysis of the target molecule.

Core Strategy: Asymmetric Reduction of Methyl 3-Oxotetradecanoate

The most direct and widely adopted strategy to install the (3R)-hydroxyl stereocenter is the asymmetric reduction of the prochiral β-keto ester, methyl 3-oxotetradecanoate. This transformation can be achieved with high enantioselectivity using either metal-based chiral catalysts or biocatalytic methods.

Metal-Catalyzed Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of ketones.[3][4] It employs a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a borane source (e.g., BH₃·THF or BH₃·SMe₂).[3][5]

Causality of Experimental Choice: The key to the CBS reduction's success lies in its well-defined transition state. The borane first coordinates to the Lewis basic nitrogen of the oxazaborolidine catalyst.[4][6] This activated complex then coordinates to the ketone substrate. The catalyst's chiral framework sterically directs the ketone to bind in a preferred orientation, exposing one of its two prochiral faces to an intramolecular hydride transfer from the borane.[6] Using an (R)-proline-derived catalyst predictably yields the (R)-alcohol. The predictability, high enantiomeric excess (often >95% ee), and mild reaction conditions make this a premier choice for this synthetic step.[3]

G cluster_0 CBS Reduction Mechanism Catalyst Chiral Oxazaborolidine (CBS Catalyst) Complex Catalyst-Borane Complex Catalyst->Complex Borane BH₃ Borane->Complex TS Six-Membered Transition State Complex->TS Ketone β-Keto Ester Ketone->TS Product_Complex Alkoxyborane Intermediate TS->Product_Complex Product_Complex->Catalyst Regeneration Product (R)-Alcohol Product_Complex->Product

Caption: Simplified mechanism of the CBS reduction.

An alternative powerful method is the Noyori asymmetric hydrogenation, which typically utilizes a ruthenium catalyst complexed with a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand.[7] This reaction involves the hydrogenation of the keto group under a pressurized atmosphere of H₂.

Causality of Experimental Choice: The choice between (R)-BINAP and (S)-BINAP ligands dictates the stereochemical outcome, providing access to either alcohol enantiomer with very high enantioselectivity.[7] This method is particularly suited for large-scale industrial applications due to its high efficiency (turnover number). However, it requires specialized high-pressure equipment.[7]

Biocatalytic Reduction

Biocatalysis offers a green and highly selective alternative to metal catalysis.[8] The use of whole-cell microorganisms or isolated enzymes (ketoreductases) can afford chiral β-hydroxy esters with excellent enantiopurity under mild reaction conditions (e.g., room temperature, aqueous media).[1][8]

Causality of Experimental Choice: Many microorganisms and enzymes exhibit a natural preference for reducing ketones to a specific enantiomer, governed by Prelog's rule. For instance, yeasts like Kluyveromyces marxianus have been shown to reduce certain β-keto esters to the (R)-hydroxy esters with high conversion and >99% enantiomeric excess.[1] The use of whole cells is often advantageous as it circumvents the need for adding and regenerating expensive cofactors like NAD(P)H.[1][8] The main consideration is substrate compatibility and screening for a microorganism or enzyme that provides the desired (R)-selectivity for the specific tetradecanoate substrate.

Performance Comparison
MethodCatalyst / BiocatalystKey ReagentsTypical ee (%)AdvantagesDisadvantages
CBS Reduction (R)-Me-CBSBH₃·THF>95High predictability, mild conditions, broad substrate scope.[3][4]Stoichiometric borane, byproducts can complicate purification.
Noyori Hydrogenation Ru/(R)-BINAPH₂ (pressure)>96High catalytic efficiency, excellent ee.[2][7]Requires high-pressure equipment, expensive catalyst.
Bioreduction e.g., K. marxianusGlucose (cofactor regen.)>99Extremely high ee, green process, mild conditions.[1]Substrate specific, requires screening, potential for low yields.

Protection Step: Benzylation of Methyl (3R)-3-hydroxytetradecanoate

Once the chiral alcohol, Methyl (3R)-3-hydroxytetradecanoate, is synthesized and purified, the final step is the protection of the hydroxyl group as a benzyl ether.

Causality of Experimental Choice: The benzyl group is a robust protecting group, stable to a wide range of reaction conditions, yet readily removable by catalytic hydrogenation. The classic Williamson ether synthesis (using a strong base like NaH followed by benzyl bromide) is effective but can be harsh. For complex or sensitive substrates, milder, neutral conditions are preferable. Reagents like 2-benzyloxy-1-methylpyridinium triflate (BnOPT) or in-situ activation of 2-benzyloxypyridine allow for benzylation under nearly neutral thermal conditions, enhancing compatibility with other functional groups.[9][10]

Detailed Experimental Protocols

The following protocols represent a validated workflow for the synthesis, based on established methodologies.

Protocol 1: CBS Asymmetric Reduction of Methyl 3-oxotetradecanoate

This protocol is adapted from the principles of Corey-Bakshi-Shibata reduction.[3][4][6]

G cluster_0 Experimental Workflow: Asymmetric Reduction Start Setup Reaction: - Anhydrous THF - (R)-Me-CBS catalyst Step1 Cool to 0°C Start->Step1 Step2 Slowly add BH₃·SMe₂ Step1->Step2 Step3 Add Substrate: Methyl 3-oxotetradecanoate in THF Step2->Step3 Step4 Stir at Room Temp (Monitor by TLC) Step3->Step4 Step5 Quench Reaction: Slowly add Methanol Step4->Step5 Step6 Work-up: - Evaporate solvent - Add HCl (aq) - Extract with EtOAc Step5->Step6 Step7 Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography Step6->Step7 End Product: Methyl (3R)-3-hydroxytetradecanoate (Analyze by Chiral HPLC for ee) Step7->End

Caption: A typical experimental workflow for the CBS reduction.

Materials & Reagents:

  • Methyl 3-oxotetradecanoate

  • (R)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1][2][8]oxazaborole ((R)-Me-CBS)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add (R)-Me-CBS catalyst (0.05 - 0.10 equivalents). Add anhydrous THF to dissolve the catalyst.

  • Borane Addition: Cool the solution to 0 °C in an ice bath. Slowly add borane-dimethyl sulfide complex (0.6 - 1.0 equivalents) dropwise via syringe. Stir for 15 minutes at 0 °C.

  • Substrate Addition: Dissolve methyl 3-oxotetradecanoate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold catalyst-borane mixture over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Work-up: Concentrate the reaction mixture under reduced pressure. To the residue, add 1M HCl and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure Methyl (3R)-3-hydroxytetradecanoate.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Protocol 2: Benzylation of Methyl (3R)-3-hydroxytetradecanoate

This protocol uses standard Williamson ether synthesis conditions.

Materials & Reagents:

  • Methyl (3R)-3-hydroxytetradecanoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Alcohol Addition: Dissolve Methyl (3R)-3-hydroxytetradecanoate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Benzylation: Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the final product, Methyl (3R)-3-(benzyloxy)tetradecanoate.

References

  • BenchChem. (2025). A Comparative Guide to New Catalysts for Asymmetric Beta-Keto Ester Reduction. Benchchem.
  • da Silva, J. A. F., et al. (n.d.). Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular. SciELO.
  • Contente, M. L., et al. (2021). Self-sufficient asymmetric reduction of β-ketoesters catalysed by a novel and robust thermophilic alcohol dehydrogenase co-immobilised with NADH. PMC.
  • Carda, M., et al. (2007). Enantioselective Synthesis of erythro‐β‐Hydroxyglutamic Acid. Taylor & Francis.
  • Bornscheuer, U., et al. (n.d.). Factors affecting the lipase catalyzed transesterification reactions of 3-hydroxy esters in organic solvents. DOI.
  • BenchChem. (n.d.). (R)-3-hydroxytetradecanoic acid | 28715-21-1. Benchchem.
  • Alfa Chemistry. (2025).
  • Lawrence, N. J., et al. (2001). The asymmetric synthesis of β-aryl-α-hydroxy esters from β-aryl-α,β-dihydroxy esters. R Discovery.
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). Corey–Itsuno reduction. Wikipedia.
  • ChemBK. (2024). METHYL-(R)
  • Ryan, J., et al. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. Wiley-VCH.
  • ResearchGate. (n.d.). Corey–Bakshi–Shibata (CBS) Reduction.
  • Matsuyama, K., & Ikunaka, M. (1999). A practical enantioselective synthesis of (S)-3-hydroxytetradecanoic acid. Scilit.
  • YouTube. (2021).
  • ResearchGate. (n.d.). ChemInform Abstract: An Efficient Synthesis of (R)-3-Hydroxytetradecanoic Acid.
  • Journal of the American Chemical Society. (2021). Asymmetric Transfer Hydrogenation of α-Substituted-β-Keto Carbonitriles via Dynamic Kinetic Resolution. Journal of the American Chemical Society.
  • Huang, G., & Hollingsworth, R. I. (1998). An efficient synthesis of ( R)-3-hydroxytetradecanoic acid. R Discovery.
  • PubMed. (2005).
  • Organic Syntheses. (n.d.). a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Master Organic Chemistry.
  • usbioserv. (n.d.). 3-Hydroxy Myristic Acid Methyl Ester CAS 55682-83-2. usbioserv.
  • Andrew G Myers Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
  • Chem-Station. (2014). Mitsunobu Reaction.
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  • Alfa Chemistry. (n.d.).
  • CymitQuimica. (n.d.).
  • PMC. (n.d.).
  • ResearchGate. (2025). Studies towards lipid A: a synthetic strategy for the enantioselective preparation of 3-hydroxy fatty acids.
  • Sigma-Aldrich. (n.d.). (R)
  • Abcam. (n.d.). Methyl 3-hydroxytetradecanoate, 3-Hydroxy fatty acid methyl ester (CAS 55682-83-2). Abcam.
  • Organic Syntheses. (n.d.).
  • MDPI. (2023).
  • PMC. (n.d.). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. PMC.
  • Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2025). Lipase catalyzed ester synthesis for food processing industries.
  • MDPI. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. MDPI.
  • Google Patents. (n.d.). CN107365334B - Process for benzylation of monoglycosides.
  • ResearchGate. (2021). Benzylation of representative alcohols promoted by N-methylation of 2-benzyloxypyridine (2).
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  • ResearchGate. (n.d.). Development of a new approach for the synthesis of (+)-15-deoxy-Δ12,14-prostaglandin J2 methyl ester based on the [2+2]-cycloadduct of 5-trimethylsilylcyclopentadiene and dichloroketene.

Sources

Exploratory

"Methyl (3R)-3-(benzyloxy)tetradecanoate as an intermediate for (R)-3-hydroxytetradecanoic acid"

Strategic Synthesis and Application of Methyl (3R)-3-(benzyloxy)tetradecanoate in Lipid A Bioengineering Executive Summary The development of synthetic Toll-like Receptor 4 (TLR4) modulators—ranging from potent vaccine a...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis and Application of Methyl (3R)-3-(benzyloxy)tetradecanoate in Lipid A Bioengineering

Executive Summary

The development of synthetic Toll-like Receptor 4 (TLR4) modulators—ranging from potent vaccine adjuvants like Monophosphoryl Lipid A (MPLA) to antisepsis antagonists like Eritoran—relies heavily on the precise assembly of complex glycolipids. At the core of these structures lies (R)-3-hydroxytetradecanoic acid (also known as (R)-3-hydroxymyristic acid), the primary lipophilic pharmacophore responsible for anchoring Lipid A into the hydrophobic binding pocket of the MD-2 co-receptor.

This technical guide details the critical synthetic pathways for generating Methyl (3R)-3-(benzyloxy)tetradecanoate , the premier orthogonally protected intermediate used to seamlessly incorporate the (R)-3-hydroxy fatty acid moiety into larger carbohydrate scaffolds. By examining the causality behind specific catalytic choices and protecting group strategies, this whitepaper provides a self-validating framework for drug development professionals and synthetic chemists.

Pharmacophore Rationale: The Role of (R)-3-Hydroxytetradecanoic Acid

In Gram-negative bacteria, the outer membrane's structural integrity and endotoxic properties are governed by lipopolysaccharide (LPS). The bioactive anchor of LPS is Lipid A, a highly conserved bisphosphorylated glucosamine disaccharide. Lipid A is uniquely acylated with multiple molecules of [1] (R)-3-hydroxytetradecanoic acid via both ester and amide linkages.

The stereochemistry of this fatty acid is not merely structural; it is biologically imperative. The (R)-enantiomer specifically interacts with the hydrophobic cavity of the myeloid differentiation factor 2 (MD-2) protein. This precise geometric fit induces the dimerization of the TLR4/MD-2 complex, initiating a profound intracellular signaling cascade [2].

TLR4Pathway L Lipid A (Contains (R)-3-OH-C14 chains) LBP LBP & CD14 (Transfer Proteins) L->LBP TLR4 TLR4 / MD-2 Complex (Receptor Dimerization) LBP->TLR4 Presentation MyD88 MyD88-Dependent Pathway TLR4->MyD88 Early Endosome TRIF TRIF-Dependent Pathway TLR4->TRIF Internalization NFKB NF-κB Activation (Pro-inflammatory Cytokines) MyD88->NFKB IRF3 IRF3 Activation (Type I Interferons) TRIF->IRF3

Fig 1. TLR4/MD-2 signaling cascade activated by (R)-3-hydroxy fatty acids.

Retrosynthetic Strategy: The Necessity of Orthogonal Protection

To chemically synthesize Lipid A analogs, the (R)-3-hydroxytetradecanoic acid must be attached to the glucosamine backbone. However, the free β-hydroxy acid is highly prone to self-condensation (forming estolides) and β-elimination during peptide coupling conditions. Therefore, the molecule must be synthesized as Methyl (3R)-3-(benzyloxy)tetradecanoate .

Causality of Protecting Group Selection:

  • The Methyl Ester (C1): Protects the carboxylic acid during the benzylation of the C3 hydroxyl. It is deliberately chosen over bulkier esters (like t-butyl) because it can be selectively cleaved via mild saponification (LiOH) prior to coupling the fatty acid to the carbohydrate backbone, minimizing the risk of β-elimination.

  • The Benzyl Ether (C3): Protects the secondary hydroxyl group. Silyl ethers (e.g., TBS) are often too labile under the acidic conditions required for subsequent glycosylation steps in Lipid A synthesis. Benzyl ethers are robust against both acidic glycosylations and basic saponifications. Crucially, they are cleaved via catalytic hydrogenolysis (H₂, Pd/C) at the very end of the synthesis—a step that simultaneously removes the benzyl protecting groups from the phosphate moieties of the Lipid A backbone [3].

Self-Validating Synthetic Methodologies

The synthesis of the intermediate relies on a highly efficient, three-step sequence starting from commercially available lauroyl chloride.

SynthesisWorkflow A Lauroyl Chloride + Meldrum's Acid B Methyl 3-oxotetradecanoate (C-C Bond Formation) A->B MeOH, Reflux C Noyori Asymmetric Hydrogenation [(R)-Ru(OAc)2(BINAP), H2] B->C D Methyl (3R)-3-hydroxytetradecanoate (Chiral Center Established) C->D 98% Yield, >98% ee E Benzylation (Benzyl Trichloroacetimidate / TfOH) D->E F Methyl (3R)-3-(benzyloxy)tetradecanoate (Fully Protected Intermediate) E->F Orthogonal Protection

Fig 2. Synthetic workflow for Methyl (3R)-3-(benzyloxy)tetradecanoate.

Protocol 1: Assembly of the Carbon Skeleton (Methyl 3-oxotetradecanoate)
  • Rationale: Traditional Claisen condensations to form β-keto esters require strong bases, which can cause side reactions with long aliphatic chains. Using Meldrum's acid provides a mild, base-free alternative for C-C bond formation.

  • Procedure:

    • Dissolve Meldrum's acid (1.1 eq) and pyridine (2.0 eq) in anhydrous CH₂Cl₂ at 0 °C.

    • Dropwise add lauroyl chloride (1.0 eq). Stir for 2 hours.

    • Evaporate the solvent, dissolve the crude intermediate in anhydrous methanol, and reflux for 4 hours. The thermal decarboxylation drives the formation of the β-keto ester.

  • Validation: TLC (Hexanes/EtOAc 8:2) should show complete consumption of lauroyl chloride. ¹H NMR will show a characteristic singlet at ~3.45 ppm corresponding to the active methylene protons (C2) and a singlet at ~3.75 ppm for the methyl ester.

Protocol 2: Noyori Asymmetric Hydrogenation
  • Rationale: Establishing the (3R) stereocenter with >98% enantiomeric excess (ee) is critical. The (R)-Ru(OAc)₂(BINAP) catalyst coordinates to both the ketone and the ester carbonyl, creating a rigid transition state that directs hydride delivery exclusively to the Re face of the ketone [3].

  • Procedure:

    • In a high-pressure Parr reactor, dissolve Methyl 3-oxotetradecanoate in degassed anhydrous methanol.

    • Add 0.1 mol% of (R)-Ru(OAc)₂(BINAP) under an argon atmosphere.

    • Pressurize the vessel to 1.5 MPa with H₂ gas and heat to 65 °C for 12 hours.

  • Validation: Chiral HPLC analysis is mandatory here to confirm >98% ee. ¹H NMR will show the disappearance of the C2 methylene singlet and the appearance of a multiplet at ~4.0 ppm corresponding to the new chiral C3 methine proton.

Protocol 3: Acid-Catalyzed Benzylation
  • Rationale: Traditional Williamson ether synthesis (NaH, Benzyl Bromide) utilizes strong bases that frequently trigger β-elimination (yielding an α,β-unsaturated ester) or transesterification. Utilizing benzyl trichloroacetimidate under mild acidic conditions circumvents this entirely.

  • Procedure:

    • Dissolve Methyl (3R)-3-hydroxytetradecanoate (1.0 eq) and benzyl trichloroacetimidate (1.5 eq) in a 2:1 mixture of cyclohexane/CH₂Cl₂.

    • Cool to 0 °C and add a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.05 eq).

    • Stir for 3 hours, quench with saturated aqueous NaHCO₃, and extract with dichloromethane.

  • Validation: ¹H NMR will reveal an AB quartet around 4.5 ppm corresponding to the benzylic protons, confirming successful etherification without racemization.

Downstream Integration: From Intermediate to Lipid A

Once the Methyl (3R)-3-(benzyloxy)tetradecanoate is secured, it must be prepared for integration into the glucosamine backbone.

Step A: Mild Saponification The methyl ester is hydrolyzed using Lithium Hydroxide (LiOH) in a THF/H₂O mixture at room temperature. LiOH is preferred over NaOH or KOH as the lithium cation coordinates with the β-oxygen, stabilizing the molecule against base-catalyzed β-elimination. The resulting product is (3R)-3-(benzyloxy)tetradecanoic acid.

Step B: Steglich Esterification / Amidation The free acid is coupled to the hydroxyl or amine groups of the protected glucosamine core using EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine). The benzyl ether remains completely inert during this coupling.

Step C: Global Deprotection After the full Lipid A architecture (including phosphates and carbohydrate linkages) is assembled, the molecule undergoes global hydrogenolysis. Subjecting the complex to H₂ gas over Palladium black (Pd-black) in THF simultaneously cleaves the benzyl ethers on the C3 hydroxyls and the benzyl esters on the phosphate groups, yielding the biologically active, native (R)-3-hydroxytetradecanoic acid moieties.

Quantitative Reaction Parameters

The following table summarizes the expected quantitative outcomes for the validated protocols, serving as a benchmark for process chemists scaling this synthesis.

Synthetic StepReagents / CatalystsTemp / TimeTarget Yield (%)Enantiomeric Excess (ee)
1. Acylation & Decarboxylation Lauroyl Chloride, Meldrum's Acid, Pyridine, MeOH0 °C (2h) -> 65 °C (4h)75 - 80%N/A (Achiral)
2. Asymmetric Hydrogenation (R)-Ru(OAc)₂(BINAP), H₂ (1.5 MPa), MeOH65 °C (12h)95 - 98%> 98% (R)
3. Benzylation Benzyl Trichloroacetimidate, TfOH, Cyclohexane/CH₂Cl₂0 °C (3h)85 - 90%> 98% (R) (Maintained)
4. Saponification LiOH, THF/H₂O (3:1)25 °C (6h)90 - 95%> 98% (R) (Maintained)

References

  • Geurtsen, J., et al. "Expression of the Lipopolysaccharide-Modifying Enzymes PagP and PagL Modulates the Endotoxic Activity of Bordetella pertussis". Infection and Immunity, American Society for Microbiology. Available at:[Link]

  • Wang, X., et al. "Synthesis of monophosphorylated lipid A precursors using 2-naphthylmethyl ether as a protecting group". National Center for Biotechnology Information (PMC). Available at:[Link]

Foundational

"biological significance of benzyloxy protected fatty acid esters"

An In-Depth Technical Guide on the Biological Significance of Benzyloxy-Protected Fatty Acid Esters Executive Summary In the fields of medicinal chemistry and chemical biology, the modification of fatty acids is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Significance of Benzyloxy-Protected Fatty Acid Esters

Executive Summary

In the fields of medicinal chemistry and chemical biology, the modification of fatty acids is a critical lever for modulating pharmacokinetics, membrane permeability, and receptor-specific immunomodulation. Benzyloxy-protected fatty acid esters —molecules where a carboxylic acid is esterified with a benzyl group, or where a hydroxylated fatty acid is protected as a benzyl ether prior to esterification/amidation—serve two profound biological purposes. First, they act as highly lipophilic prodrug scaffolds designed to bypass biological barriers such as the Blood-Brain Barrier (BBB)[1]. Second, they function as indispensable orthogonal synthetic intermediates in the total synthesis of complex, biologically active glycolipids, such as Toll-Like Receptor 4 (TLR4) modulators and CD1d-restricted Natural Killer T (NKT) cell agonists[2],[3].

This whitepaper dissects the causality behind the use of benzyloxy protection, explores its impact on prodrug architecture, and provides a self-validating experimental framework for utilizing these structures in the synthesis of immunomodulators.

The Chemical Logic of Benzyloxy Protection

The selection of a benzyl ( ) group in lipid engineering is driven by precise chemical causality. Fatty acids and their derivatives often possess polar functional groups (carboxylates, hydroxyls) that hinder passive diffusion across lipid bilayers or interfere with multi-step synthetic pathways.

The benzyl group provides a unique combination of stability and targeted lability:

  • Steric and Electronic Masking: By converting a polar carboxylic acid into a bulky, neutral benzyl ester, the molecule's partition coefficient ( ) is drastically increased, facilitating cellular infiltration[1],[4].

  • Orthogonal Stability: Benzyl ethers and esters are highly stable under standard basic, mildly acidic, and peptide-coupling conditions (e.g., EDC/HOBt)[4],[2].

  • Mild Deprotection: Unlike other protecting groups that require harsh acids or bases—which would hydrolyze sensitive ester or amide bonds in complex lipids—benzyl groups are cleanly removed via catalytic hydrogenolysis ( , Pd/C) under neutral conditions at room temperature[5],[2].

Prodrug Architecture: Overcoming Biological Barriers

The biological significance of benzyloxy fatty acid esters is most evident in their application as metabolically stable lipid prodrugs.

Carnitine Benzyl Esters and CNS Penetration

L-carnitine is a vital cofactor for the mitochondrial oxidation of fatty acids, but its high hydrophilicity limits its therapeutic application in the Central Nervous System (CNS)[1],[5]. To overcome this, researchers synthesize carnitine benzyl esters . By introducing a benzyl ester at the carboxylate and acylating the C-2 position with various fatty acids, the resulting prodrug exhibits vastly improved liposolubility and bioavailability[1].

This strategy is also utilized in "double prodrug" approaches. For instance, conjugating L-carnitine benzyl ester with nipecotic acid allows the molecule to hijack specific carrier-mediated transport systems to cross the BBB[5]. Once inside the brain, endogenous non-specific esterases cleave the benzyl ester, releasing the active therapeutic agent[1].

ProTide Lipid Prodrugs

Similar principles apply to nucleoside analog delivery. In ProTide technology (e.g., Nucana's NUC-3373 or Gilead's sofosbuvir), an amino acid benzyl ester (such as L-alanine benzyl ester) is linked to a nucleoside monophosphate[6],[7]. This masking strategy prevents premature degradation, reduces plasma protein binding dependencies, and increases the intracellular concentration of active nucleoside triphosphates in virally-infected or malignant cells[6].

Immunomodulator Synthesis: The "Protect and Reveal" Strategy

Beyond prodrugs, benzyloxy-protected fatty acids are critical for synthesizing complex immunomodulatory lipids where precise spatial arrangement of hydroxyl groups determines biological activity.

CD1d-Mediated NKT Cell Activation ( -GalCer Analogues)

-Galactosylceramide ( -GalCer) is a potent agonist for NKT cells. When presented by the CD1d receptor on Antigen Presenting Cells (APCs), it triggers a massive cytokine release[2]. To skew this immune response toward a therapeutic Th2 profile (anti-inflammatory), researchers designed analogues with an -hydroxy group at the terminus of the fatty acid chain. This hydroxyl group forms critical hydrogen bonds with the Cys12, Gln14, and Ser28 residues deep within the A' pocket of the CD1d receptor[2].

To synthesize these analogues, the primary amine of phytosphingosine must be acylated with the fatty acid. If the -hydroxyl is left unprotected, unwanted O-acylation occurs. Therefore, an -benzyloxy fatty acid is used as the acylating agent. Following amide bond formation, the benzyl group is removed via hydrogenolysis to reveal the active -hydroxyl group[2].

G APC Antigen Presenting Cell (APC) CD1d CD1d Receptor (A' Pocket) APC->CD1d Lipid ω-OH-α-GalCer (Lipid Antigen) CD1d->Lipid H-Bonding TCR Invariant TCR (Vα14-Jα18) Lipid->TCR Recognition NKT NKT Cell TCR->NKT Cytokines Th2 Cytokines (IL-4, IL-10) NKT->Cytokines Secretion

CD1d-Mediated NKT Cell Activation Pathway via ω-Hydroxy α-GalCer.

TLR4 Modulation via Lipid A Analogues

Lipid A is the immunologically active center of lipopolysaccharide (LPS), normally triggering the TLR4/MyD88 pathway leading to severe inflammation[8]. Analogues derived from Rhizobium sin-1 act as TLR4 antagonists, preventing septic shock[3].

The natural synthesis of these analogues requires the introduction of -hydroxy or -hydroxy fatty acids. Unprotected -hydroxy esters are highly unstable and prone to -elimination, yielding biologically inactive enone derivatives[3]. By utilizing -benzyloxy or branched -benzyloxy fatty acids during synthesis, the hydroxyl group is protected during harsh glycosylation steps. Furthermore, replacing native ester linkages with ether-linked benzyloxy derivatives drastically improves the chemical stability of the final immunomodulator without sacrificing its antagonistic potency against TNF- production[3],[8].

Quantitative Data Summary

The table below summarizes the biological impact of utilizing benzyloxy-protected fatty acid strategies across different therapeutic domains.

Compound ClassModification StrategyBiological Target / ReceptorPrimary Biological Effect
Carnitine Benzyl Esters C-2 Acylation & Benzyl EsterificationMembrane Transporters (BBB)Enhanced liposolubility, stability, and CNS penetration.
-Hydroxy -GalCer -Benzyloxy Acylation HydrogenolysisCD1d Receptor (A' Pocket)Enhanced H-bonding; Th2-skewed NKT cell activation (IL-4).
R. sin-1 Lipid A Analogues Ether-linked -Benzyloxy Fatty AcidsTLR4 / MD-2 ComplexAntagonism of TNF- production; Prevention of -elimination.
ProTide Lipid Prodrugs Amino Acid Benzyl Ester ConjugationIntracellular KinasesEnhanced membrane permeability of nucleoside analogs.
Cystargolide Conjugates Fatty Acid Conjugation via Benzyl EstersCancer MicroenvironmentExcellent synthetic yields (92.3%); Enhanced cellular infiltration.

Standardized Experimental Protocol: Synthesis of -Hydroxy Glycolipids

The following is a self-validating, step-by-step methodology for synthesizing -hydroxy -GalCer analogues utilizing an -benzyloxy fatty acid intermediate[2].

Workflow Step1 1. Precursor Preparation α-Galactosyl Phytosphingosine + ω-Benzyloxy Fatty Acid Step2 2. Amide Coupling (EDC, HOBt, DMF, rt, 12h) Step1->Step2 Step3 3. Benzyl-Protected Intermediate Stable against unwanted O-acylation Step2->Step3 Step4 4. Global Hydrogenolysis (H2, Pd/C, CHCl3/MeOH, rt, 12h) Step3->Step4 Step5 5. Active ω-Hydroxy α-GalCer Ready for biological assay Step4->Step5

Experimental Workflow: Synthesis of ω-Hydroxy Glycolipids via Benzyloxy Intermediates.

Phase 1: Amide Coupling (N-Acylation)

Causality: The benzyl ether protects the -hydroxyl, ensuring that EDC/HOBt activation exclusively drives the formation of the amide bond at the phytosphingosine amine, preventing oligomerization.

  • Preparation: Dissolve -galactosyl phytosphingosine (1.0 eq) and the synthesized -benzyloxy fatty acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq), Hydroxybenzotriazole (HOBt, 1.5 eq), and N-methylmorpholine (NMM, 2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 12 hours under an inert argon atmosphere.

  • Isolation: Extract the mixture with Ethyl Acetate (EtOAc), wash sequentially with water and brine, dry over anhydrous , and concentrate under reduced pressure.

  • Purification: Purify the crude material via silica gel column chromatography to isolate the benzyl-protected glycolipid intermediate.

Phase 2: Global Deprotection (Hydrogenolysis)

Causality: Catalytic hydrogenolysis is chosen because it selectively cleaves the benzyl carbon-oxygen bond without hydrolyzing the sensitive glycosidic bond or the newly formed ceramide amide linkage.

  • Preparation: Dissolve the purified benzyl-protected intermediate in a 1:1 mixture of Chloroform ( ) and Methanol (MeOH).

  • Catalysis: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (20% w/w).

  • Reaction: Purge the reaction flask with gas. Stir vigorously under a hydrogen balloon at room temperature for 12 hours.

  • Filtration: Filter the mixture through a Celite pad to safely remove the pyrophoric palladium catalyst. Wash the pad thoroughly with /MeOH.

  • Final Isolation: Concentrate the filtrate under reduced pressure and purify via reverse-phase chromatography to yield the final -hydroxy -GalCer analogue.

Phase 3: Validation & Quality Control
  • Intermediate QC: Confirm the success of the amide coupling and the integrity of the benzyl ether via NMR. Look for the characteristic benzylic protons around 4.4–4.6 ppm and aromatic protons at 7.2–7.4 ppm[6].

  • Final Product QC: Post-hydrogenolysis, verify the complete disappearance of the aromatic signals in NMR. Confirm the exact mass of the deprotected -hydroxy product via High-Resolution Mass Spectrometry (HRMS) to ensure a purity exceeding 95% prior to biological assays[4].

References

  • Synthesis of Carnitine Benzyl Esters as Prodrugs Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Synthetic Exploration of Cystargolide-Based Fatty Acid Conjugates and Prodrug Precursors Source: ChemRxiv URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Aminosugar-based immunomodulator lipid A: synthetic approaches Source: Beilstein Journals URL

Sources

Exploratory

An In-depth Technical Guide to Methyl (3R)-3-(benzyloxy)tetradecanoate

CAS Number: 114264-01-6 Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of a Chiral Building Block In the landscape of modern drug discovery and complex organic synthesis, the precise...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 114264-01-6

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Chiral Building Block

In the landscape of modern drug discovery and complex organic synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental prerequisite for therapeutic efficacy and safety.[1][2] Chiral building blocks, enantiomerically pure molecules that serve as foundational components, are indispensable tools for the efficient construction of complex chiral molecules.[2][3] Methyl (3R)-3-(benzyloxy)tetradecanoate, a derivative of the naturally occurring (R)-3-hydroxytetradecanoic acid, stands as a testament to the strategic importance of such building blocks. Its structure combines a long lipophilic alkyl chain, a stereodefined secondary alcohol protected as a benzyl ether, and a methyl ester functionality. This unique combination makes it a valuable intermediate, particularly in the synthesis of complex lipids and their analogues, such as Lipid A, which are of significant interest in immunology and vaccine development.[1] This guide provides a comprehensive technical overview of Methyl (3R)-3-(benzyloxy)tetradecanoate, encompassing its synthesis, analytical characterization, and applications, tailored for researchers and professionals in the fields of chemical synthesis and drug development.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in subsequent reactions. The following table summarizes the key properties of Methyl (3R)-3-(benzyloxy)tetradecanoate.

PropertyValueSource
CAS Number 114264-01-6[4]
Molecular Formula C₂₂H₃₆O₃[4]
Molecular Weight 348.52 g/mol [4]
Alternate Names (R)-3-Benzyloxytetradecanoic acid methyl ester; (3R)-3-(Phenylmethoxy)tetradecanoic acid methyl ester[4]
Appearance Expected to be a colorless to pale yellow oil or liquidInferred from similar long-chain fatty acid esters
Storage Temperature 4°C[4]

Strategic Synthesis Pathway

The synthesis of Methyl (3R)-3-(benzyloxy)tetradecanoate is a two-step process commencing from the readily available chiral precursor, (R)-3-hydroxytetradecanoic acid. The synthetic strategy hinges on two fundamental organic transformations: the protection of the secondary hydroxyl group as a benzyl ether and the subsequent esterification of the carboxylic acid to its methyl ester.

Diagram of the Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Esterification Start (R)-3-hydroxytetradecanoic acid Reagent1 Benzyl Bromide (BnBr) Sodium Hydride (NaH) Start->Reagent1 Protection of -OH group Product1 (R)-3-(benzyloxy)tetradecanoic acid Reagent1->Product1 Reagent2 Methanol (MeOH) Sulfuric Acid (H₂SO₄, cat.) Product1->Reagent2 Fischer Esterification Product2 Methyl (3R)-3-(benzyloxy)tetradecanoate Reagent2->Product2

Caption: Synthetic pathway for Methyl (3R)-3-(benzyloxy)tetradecanoate.

Part 1: Benzylation of (R)-3-hydroxytetradecanoic acid

Principle: The protection of the hydroxyl group is a critical step to prevent its interference in subsequent reactions. The benzyl ether is an ideal protecting group in this context due to its stability under a wide range of reaction conditions and its ease of removal via catalytic hydrogenolysis. The Williamson ether synthesis is a robust and widely employed method for the formation of benzyl ethers. This reaction proceeds via an Sɴ2 mechanism where a sodium alkoxide, generated in situ by the deprotonation of the alcohol with a strong base like sodium hydride (NaH), displaces a bromide ion from benzyl bromide.

Experimental Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an argon atmosphere, add (R)-3-hydroxytetradecanoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) (approximately 5-10 mL per mmol of substrate).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Stir the mixture at 0°C for 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Add benzyl bromide (BnBr, 1.1 eq) dropwise via the dropping funnel over 20 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (R)-3-(benzyloxy)tetradecanoic acid.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure product.

Part 2: Fischer Esterification of (R)-3-(benzyloxy)tetradecanoic acid

Principle: Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. In this step, the benzyloxy-protected carboxylic acid is reacted with an excess of methanol in the presence of a catalytic amount of sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol (methanol) is used.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the purified (R)-3-(benzyloxy)tetradecanoic acid (1.0 eq) in a large excess of methanol (e.g., 20-50 equivalents).

  • Catalyst Addition: To the stirred solution, cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, Methyl (3R)-3-(benzyloxy)tetradecanoate, can be further purified by flash column chromatography if necessary, though it is often obtained in high purity after the work-up.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Methyl (3R)-3-(benzyloxy)tetradecanoate. The following section details the expected analytical data based on the compound's structure.

Diagram of Key Analytical Techniques

Analytical_Workflow Product Methyl (3R)-3-(benzyloxy)tetradecanoate NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Structural Elucidation MS Mass Spectrometry (e.g., ESI-MS) Product->MS Molecular Weight Confirmation HPLC Chiral HPLC Product->HPLC Enantiomeric Purity

Caption: Analytical workflow for Methyl (3R)-3-(benzyloxy)tetradecanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, CDCl₃, 400 MHz):

    • δ 7.25-7.35 (m, 5H): Protons of the phenyl ring of the benzyl group.

    • δ 4.55 (d, J=12.0 Hz, 1H) and 4.45 (d, J=12.0 Hz, 1H): Diastereotopic protons of the benzylic -CH₂- group.

    • δ 3.80-3.90 (m, 1H): The proton on the chiral carbon (C3).

    • δ 3.67 (s, 3H): Protons of the methyl ester (-OCH₃) group.

    • δ 2.50 (dd, J=15.0, 6.0 Hz, 1H) and 2.40 (dd, J=15.0, 7.0 Hz, 1H): Diastereotopic protons on the carbon adjacent to the ester carbonyl (C2).

    • δ 1.45-1.60 (m, 2H): Protons on the carbon adjacent to the chiral center (C4).

    • δ 1.20-1.40 (br s, 18H): Protons of the long alkyl chain (-CH₂-).

    • δ 0.88 (t, J=7.0 Hz, 3H): Protons of the terminal methyl group of the tetradecanoate chain.

  • ¹³C NMR (Predicted, CDCl₃, 100 MHz):

    • δ 172.5: Carbonyl carbon of the methyl ester.

    • δ 138.5: Quaternary carbon of the phenyl ring attached to the benzylic carbon.

    • δ 128.4, 127.7, 127.5: Carbons of the phenyl ring.

    • δ 77.5: Chiral carbon (C3) bearing the benzyloxy group.

    • δ 71.0: Benzylic carbon (-OCH₂Ph).

    • δ 51.5: Methyl carbon of the ester group.

    • δ 41.5: Carbon adjacent to the ester carbonyl (C2).

    • δ 34.5: Carbon adjacent to the chiral center (C4).

    • δ 31.9, 29.6, 29.5, 29.3, 25.5, 22.7: Carbons of the long alkyl chain.

    • δ 14.1: Terminal methyl carbon of the tetradecanoate chain.

Mass Spectrometry (MS)
  • Expected Fragmentation (Electron Impact - EI):

    • M⁺: A molecular ion peak at m/z 348.

    • [M - OCH₃]⁺: Loss of the methoxy group (m/z 317).

    • [M - C₇H₇]⁺: Loss of the benzyl group (m/z 257).

    • C₇H₇⁺: Benzyl cation (tropylium ion) as a prominent peak at m/z 91.

    • Cleavage of the long alkyl chain will result in a series of fragment ions separated by 14 Da (-CH₂-).

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of Methyl (3R)-3-(benzyloxy)tetradecanoate is a critical quality attribute. Chiral HPLC is the method of choice for its determination.

  • Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with differing stabilities. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds.

  • Typical Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).

    • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (e.g., 90:10 v/v). A small amount of an additive like diethylamine (DEA) may be required for basic compounds, or trifluoroacetic acid (TFA) for acidic compounds, to improve peak shape and resolution.

    • Detection: UV detection, typically at a wavelength where the phenyl group of the benzyl ether absorbs (e.g., 254 nm).

Applications in Synthesis

The primary application of Methyl (3R)-3-(benzyloxy)tetradecanoate is as a versatile chiral building block in the synthesis of complex, biologically active molecules. Its utility is particularly pronounced in the field of glycobiology and immunology, where it serves as a key intermediate in the synthesis of Lipid A and its analogues.[1]

  • Synthesis of Lipid A Analogues: Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria, and is a potent activator of the innate immune system. The synthesis of Lipid A analogues is crucial for studying the structure-activity relationship of LPS and for developing novel immunomodulators, vaccine adjuvants, and sepsis therapeutics.[1][2] Methyl (3R)-3-(benzyloxy)tetradecanoate provides the (R)-3-benzyloxy-tetradecanoyl moiety, a common structural feature in many Lipid A variants. The benzyl protecting group can be selectively removed under mild conditions at a later stage of the synthesis to reveal the free hydroxyl group.

  • Synthesis of Other Complex Lipids: The stereodefined, long-chain fatty acid structure of this molecule makes it a valuable precursor for the synthesis of other complex lipids where stereochemistry and a protected hydroxyl group at the C3 position are required.

Conclusion

Methyl (3R)-3-(benzyloxy)tetradecanoate is a strategically important chiral building block with significant potential in the synthesis of complex biomolecules, particularly in the field of immunology. Its synthesis from (R)-3-hydroxytetradecanoic acid is straightforward, employing well-established and reliable chemical transformations. The analytical methods outlined in this guide provide a framework for the comprehensive characterization of this valuable intermediate. As the demand for enantiomerically pure and structurally complex molecules continues to grow in the pharmaceutical and life sciences industries, the utility of well-characterized chiral building blocks like Methyl (3R)-3-(benzyloxy)tetradecanoate will undoubtedly continue to expand.

References

  • Fujimoto, Y., Iwata, T., Imoto, M., Fukase, K., & Kusumoto, S. (2003). Synthesis of lipid A and its analogues for investigation of the structural basis for their bioactivity. Journal of Endotoxin Research, 9(5), 327-334.
  • AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
  • Avanti Polar Lipids. (n.d.). R-(3)-Benzyloxy myristic acid methyl ester. Retrieved from [A representative, though not directly cited, vendor link would be placed here if available].

Sources

Protocols & Analytical Methods

Method

"enantioselective synthesis of Methyl (3R)-3-(benzyloxy)tetradecanoate protocol"

Application Note: Enantioselective Synthesis of Methyl (3R)-3-(benzyloxy)tetradecanoate 1. Introduction & Strategic Rationale Methyl (3R)-3-(benzyloxy)tetradecanoate is an indispensable chiral building block in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of Methyl (3R)-3-(benzyloxy)tetradecanoate

1. Introduction & Strategic Rationale Methyl (3R)-3-(benzyloxy)tetradecanoate is an indispensable chiral building block in the synthesis of biologically active glycolipids, most notably Lipid A and its structural analogs (e.g., monophosphoryl lipid A adjuvants) 1[1]. The absolute (R)-configuration at the C3 position is biologically critical; it dictates the precise spatial orientation required for binding to the MD-2/TLR4 receptor complex, thereby modulating the innate immune response 2[2].

Historically, accessing enantiopure 3-hydroxy fatty acids required inefficient enzymatic resolution of racemic mixtures 2[3]. Modern synthetic paradigms have shifted toward transition metal-catalyzed asymmetric hydrogenation followed by orthogonal protection, offering superior atom economy, scalability, and enantiomeric excess (ee) 4[4].

2. Mechanistic Causality in Reaction Design The synthesis of methyl (3R)-3-(benzyloxy)tetradecanoate from methyl 3-oxotetradecanoate involves two critical transformations, each meticulously selected to maintain stereochemical integrity:

  • Enantioselective Hydrogenation: The reduction of the β -keto ester is achieved using Noyori’s chiral ruthenium catalyst, RuCl2[(R)-BINAP]. The reaction proceeds via dynamic kinetic resolution or direct asymmetric hydrogenation, where the chiral environment of the BINAP ligand directs the hydride transfer exclusively to one face of the carbonyl group. This method yields the (3R)-enantiomer with >99% ee and high turnover numbers (TON) 4[1][4].

  • Acid-Catalyzed O-Benzylation: A fundamental challenge in the functionalization of β -hydroxy esters is their high susceptibility to base-induced β -elimination, which generates undesired α,β -unsaturated esters 5[5]. To circumvent this degradation, traditional Williamson ether synthesis (using benzyl bromide and a strong base) is abandoned. Instead, an acid-catalyzed benzylation utilizing benzyl trichloroacetimidate and a catalytic amount of trifluoromethanesulfonic acid (TfOH) is employed. This mild, acidic condition ensures complete retention of the C3 stereocenter and significantly reduces reaction time 5[1][5].

3. Synthetic Workflow

SynthesisWorkflow SM Methyl 3-oxotetradecanoate (Starting Material) Step1 Asymmetric Hydrogenation Catalyst: RuCl2[(R)-BINAP] Reagents: H2, MeOH SM->Step1 Int Methyl (3R)-3-hydroxytetradecanoate (Intermediate) Step1->Int 50 °C, 60 psi H2 Yield: 97%, >99% ee Step2 Acid-Catalyzed Benzylation Reagents: BnO(C=NH)CCl3, TfOH, DCM Int->Step2 Prod Methyl (3R)-3-(benzyloxy)tetradecanoate (Target Product) Step2->Prod 0 °C to RT, 6 h Yield: 74-85%

Fig 1: Two-step enantioselective synthesis workflow for Methyl (3R)-3-(benzyloxy)tetradecanoate.

4. Experimental Protocols The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) to verify reaction completion and stereochemical fidelity.

Protocol A: Synthesis of Methyl (3R)-3-hydroxytetradecanoate Objective: Enantioselective reduction of the β -keto ester 1[1]. Reagents: Methyl 3-oxotetradecanoate (113 mmol), Dichloro-[(R)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl]ruthenium(II)[RuCl2((R)-BINAP)] (1.10 mmol, ~1 mol%), anhydrous Methanol (120 mL), Hydrogen gas. Methodology:

  • System Deoxygenation: In a 300 mL high-pressure reactor glass sleeve, prepare a slurry of methyl 3-oxotetradecanoate in anhydrous methanol. Purge the system with N2 gas for 10 minutes. Causality: Oxygen poisons the Ru-BINAP catalyst, leading to incomplete conversion and poor ee.

  • Catalyst Activation: Add the RuCl2((R)-BINAP) catalyst to the slurry. Place the mixture in a compact pressure reactor.

  • Hydrogenation: Charge the reactor with H2 gas to 60 psi (approx. 4.1 bar). Vent and recharge three times to establish a pure hydrogen atmosphere.

  • Reaction Execution: Heat the reactor to 50 °C with vigorous stirring (1200 rpm) for 20 hours.

  • Workup: Cool the reactor to room temperature and safely vent the residual H2. Concentrate the resulting orange solution in vacuo.

  • Purification: Purify the residue via silica gel column chromatography (eluting with a gradient of 0% to 40% ethyl acetate in hexanes over 60 min) to afford the product as a white solid. Self-Validation (IPC):

  • Conversion: 1H NMR should confirm the disappearance of the ketone/enol signals and the emergence of the C3 methine proton at ~4.0 ppm.

  • Stereochemistry: Analyze via chiral HPLC (e.g., Chiralcel OD-H column) to confirm an enantiomeric excess of >99%.

Protocol B: Synthesis of Methyl (3R)-3-(benzyloxy)tetradecanoate Objective: Orthogonal O-benzylation without β -elimination 5[1][5]. Reagents: Methyl (3R)-3-hydroxytetradecanoate (10.8 mmol), Benzyl trichloroacetimidate (14.0 mmol), Trifluoromethanesulfonic acid (TfOH) (2.7 mmol), anhydrous Dichloromethane (DCM) (100 mL). Methodology:

  • Preparation: Dissolve methyl (3R)-3-hydroxytetradecanoate and benzyl trichloroacetimidate in anhydrous DCM under an inert atmosphere.

  • Acidic Initiation: Cool the solution to 0 °C using an ice bath. Add TfOH dropwise. Causality: Dropwise addition controls the exothermic activation of the imidate, preventing localized heating that could drive side reactions or decomposition.

  • Reaction Execution: Stir the mixture at 0 °C for 6 hours, then allow it to gradually warm to room temperature.

  • Quenching: Quench the superacid by adding a saturated aqueous solution of NaHCO3 (300 mL).

  • Extraction & Workup: Extract the mixture. Wash the organic layer with distilled water (300 mL) and dry over anhydrous Na2SO4. Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel chromatography to afford the target compound as a clear to pale-yellow syrup. Self-Validation (IPC):

  • Conversion: TLC (Hexanes/EtOAc) to monitor the complete consumption of the starting alcohol.

  • Structural Integrity: 1H NMR must show the integration of 5 aromatic protons (7.2–7.4 ppm) and the diagnostic benzylic -CH2- protons as an AB quartet or singlet at ~4.5 ppm, with no vinylic protons (which would indicate β -elimination).

5. Quantitative Data Summary

Reaction StepTransformationCatalyst / ReagentsTemp / TimeYield (%)Enantiomeric Excess (ee)
Step 1 Asymmetric HydrogenationRuCl2[(R)-BINAP], H2 (60 psi)50 °C / 20 h97.0> 99%
Step 2 Acid-Catalyzed BenzylationBnO(C=NH)CCl3, TfOH0 °C to RT / 6 h74.0 - 85.0N/A (Retention of config.)

6. References

  • Synthetic glucopyranosyl lipid adjuvants (US Patent 8,722,064 B2). Google Patents. 1

  • Chemical Synthesis of a Biosynthetic Precursor of Lipid A with a Phosphorylated Tetraacyl Disaccharide Structure . Bulletin of the Chemical Society of Japan. 5

  • Enantioselective Transformations in the Synthesis of Therapeutic Agents . ACS Publications. 4

  • (R)-3-hydroxytetradecanoic acid . BenchChem. 2

Application

Application Note: Methyl (3R)-3-(benzyloxy)tetradecanoate in Chromatographic Endotoxin Profiling

Executive Summary & Mechanistic Rationale Lipopolysaccharides (LPS) are the primary structural components of the outer membrane in Gram-negative bacteria and function as highly potent endotoxins[1]. The biological toxici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Lipopolysaccharides (LPS) are the primary structural components of the outer membrane in Gram-negative bacteria and function as highly potent endotoxins[1]. The biological toxicity of LPS is anchored in its hydrophobic Lipid A moiety. The defining chemical signatures of Lipid A are 3-hydroxy fatty acids (3-OH FAs), with 3-hydroxytetradecanoic acid (3-OH-C14:0) serving as the most dominant and reliable chemical marker for endotoxin quantification[2].

Direct gas chromatography-mass spectrometry (GC-MS) analysis of free 3-OH FAs is severely compromised by their polarity and thermal instability. To achieve high-fidelity chromatographic separation, the carboxylic acid must be esterified, and the 3-hydroxyl group must be protected[3]. While trimethylsilyl (TMS) ethers are traditionally used, they are highly moisture-sensitive and prone to degradation during long chromatographic sequences[4].

The Causality of Benzylation: Utilizing a benzyl ether protecting group—yielding Methyl (3R)-3-(benzyloxy)tetradecanoate —provides a chemically robust, moisture-stable derivative[5]. Mechanistically, the benzyl group sterically shields the oxygen, preventing thermal β -elimination (dehydration) in the hot GC inlet. Furthermore, under electron ionization (EI) or collision-induced dissociation (CID), the benzyl ether directs fragmentation to produce a highly abundant and stable tropylium cation ( m/z 91). This fragment serves as an exceptionally sensitive quantifier ion, allowing analysts to cut through the high chemical noise typical of complex biological or environmental matrices.

Chemical Specifications

Methyl (3R)-3-(benzyloxy)tetradecanoate serves as the ultimate analytical reference standard for this workflow, allowing for precise external calibration of the derivatized target analyte.

PropertySpecification
Chemical Name Methyl (3R)-3-(benzyloxy)tetradecanoate
CAS Number 112031-18-2
Molecular Formula C₂₂H₃₆O₃
Molecular Weight 348.5 g/mol
Physical State Liquid / Oil
Analytical Role External Calibration Standard for GC-MS/MS & LC-MS/MS

Self-Validating Experimental Protocol

System Validation Strategy: This protocol employs a self-validating dual-standard approach. A stable-isotope labeled surrogate ( d3​ -3-hydroxytetradecanoic acid) is spiked into the raw matrix prior to extraction to monitor and correct for procedural losses. Concurrently, highly pure Methyl (3R)-3-(benzyloxy)tetradecanoate is utilized post-extraction to generate an external calibration curve, isolating instrument variance from sample preparation variance.

Step 1: Matrix Hydrolysis and In Situ Transesterification

Rationale: Lipid A features 3-OH FAs bound via ester and amide linkages to a diglucosamine backbone. Strong acid and heat are required to cleave these bonds.

  • Aliquot 1.0 mL of the liquid sample (or 10 mg of lyophilized dust/tissue) into a heavy-walled borosilicate glass reaction vial.

  • Spike the sample with 50 ng of the internal standard ( d3​ -3-hydroxytetradecanoic acid).

  • Add 1.0 mL of 2M methanolic HCl.

  • Seal tightly with a PTFE-lined cap and incubate at 85°C for 18 hours.

    • Causality: This specific time-temperature profile ensures complete cleavage of the resilient amide bonds while simultaneously converting the liberated carboxylic acids into volatile methyl esters via in situ transesterification[4].

  • Cool to room temperature. Add 2.0 mL of n-hexane and 1.0 mL of LC-MS grade water.

  • Vortex vigorously for 2 minutes, then centrifuge at 2500 × g for 5 minutes to achieve phase separation.

  • Transfer the upper organic (hexane) layer to a clean reaction vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen.

Step 2: Benzyl Ether Derivatization

Rationale: Protecting the free 3-hydroxyl group with a benzyl moiety ensures thermal stability during GC vaporization and provides the diagnostic m/z 91 fragment[5].

  • Reconstitute the dried extract in 250 µL of anhydrous N,N-dimethylformamide (DMF).

  • Add 15 mg of Silver(I) oxide (Ag₂O) as a mild base and catalyst, followed by 25 µL of Benzyl bromide (BnBr).

  • Wrap the vial in aluminum foil to exclude light (preventing silver degradation) and stir at room temperature for 12 hours.

  • Quench the reaction by adding 1.0 mL of n-hexane and 1.0 mL of water. Vortex and centrifuge.

  • Recover the upper hexane layer, pass it through a 0.22 µm PTFE syringe filter to remove residual particulate silver, and evaporate to dryness.

  • Reconstitute in 100 µL of heptane for GC-MS/MS injection.

Step 3: Calibration Curve Preparation
  • Prepare a primary stock solution of Methyl (3R)-3-(benzyloxy)tetradecanoate at 1.0 mg/mL in heptane.

  • Perform serial dilutions in heptane to create a 6-point calibration curve ranging from 1.0 ng/mL to 500 ng/mL.

  • Spike each calibration vial with the derivatized internal standard to match the final concentration of the sample extracts.

Analytical Workflow

G Sample Complex Matrix (Plasma, Water, Dust) Spike Add Internal Standard (e.g., d3-3-OH-C14:0) Sample->Spike Hydrolysis Acid Methanolysis (Cleaves Lipid A & Methylates) Spike->Hydrolysis Extraction Liquid-Liquid Extraction (Hexane phase recovery) Hydrolysis->Extraction Derivatization Benzylation of 3-OH (Forms Benzyl Ether) Extraction->Derivatization GCMS GC-MS/MS Analysis (MRM Mode) Derivatization->GCMS Standard Methyl (3R)-3-(benzyloxy)tetradecanoate (Reference Standard) Calibration Serial Dilution (External Calibration Curve) Standard->Calibration Calibration->GCMS Calibrates Instrument Quant Endotoxin Quantification (Data Processing) GCMS->Quant

Figure 1: Analytical workflow for endotoxin quantification using a benzylated reference standard.

Data Presentation & Instrument Parameters

To ensure maximum selectivity, the GC-MS/MS should be operated in Multiple Reaction Monitoring (MRM) mode utilizing Electron Ionization (EI) at 70 eV. The table below outlines the optimized transition parameters for the reference standard and the internal standard.

AnalyteAnalytical RolePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Dwell Time (ms)
Methyl (3R)-3-(benzyloxy)tetradecanoate Calibration Standard348.391.1 (Quantifier)1550
Methyl (3R)-3-(benzyloxy)tetradecanoate Calibration Standard348.3257.2 (Qualifier)1050
d3​ -Methyl 3-(benzyloxy)tetradecanoate Internal Standard351.391.1 (Quantifier)1550
d3​ -Methyl 3-(benzyloxy)tetradecanoate Internal Standard351.3260.2 (Qualifier)1050

Note: The m/z 91.1 product ion corresponds to the highly stable tropylium cation ( C7​H7+​ ), which provides superior signal-to-noise ratios compared to the aliphatic backbone fragments.

References

  • Gas Chromatography/Electron-Capture Negative Ion Mass Spectrometry for the Quantitative Determination of 2- and 3-Hydroxy Fatty Acids in Bovine Milk Fat. ACS Publications. 3

  • Endotoxin Analysis: Correlation Between Biological and Chemical Methods. Biomedical Journal. 2

  • Modulation of Innate Immune Responses with Synthetic Lipid A Derivatives. NIH PMC. 5

  • Membrane lipid adaptation of soil Bacteroidetes isolates to temperature and pH. Frontiers. 1

  • Muramic Acid, Endotoxin, 3-Hydroxy Fatty Acids, and Ergosterol Content Explain Monocyte and Epithelial Cell Inflammatory Responses to Agricultural Dusts. NIH PMC. 4

Sources

Method

Application Note: Strategic Utilization of Methyl (3R)-3-(benzyloxy)tetradecanoate in Bacterial Quorum Sensing and Anti-Virulence Research

Executive Summary & Mechanistic Background Ralstonia solanacearum is a devastating soil-borne phytopathogen responsible for bacterial wilt in hundreds of crop species worldwide. Its infectivity is tightly regulated by a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Background

Ralstonia solanacearum is a devastating soil-borne phytopathogen responsible for bacterial wilt in hundreds of crop species worldwide. Its infectivity is tightly regulated by a unique quorum sensing (QS) network known as the phc system. While early literature frequently identified the primary autoinducer as 3-OH PAME (methyl 3-hydroxypalmitate)[1], subsequent high-resolution analyses revealed that major pathogenic strains (such as OE1-1 and GMI1000) specifically synthesize and utilize the myristate derivative, (R)-3-OH MAME (methyl 3-hydroxymyristate) , to coordinate virulence[2].

Methyl (3R)-3-(benzyloxy)tetradecanoate (CAS 114264-01-6)[3] is the synthetically protected precursor to this native autoinducer. In QS research, native 3-hydroxy fatty acid esters are prone to spontaneous lactonization, hydrolysis, or degradation during long-term storage. By masking the critical C3-hydroxyl group with a robust benzyloxy ether, researchers gain a stable, highly pure intermediate. This compound serves a dual purpose: it acts as a reliable prodrug that can be cleanly deprotected to yield enantiomerically pure (R)-3-OH MAME, and it functions as a structural probe to map the steric constraints of the PhcS receptor binding pocket for anti-virulence drug design.

The phc Quorum Sensing Pathway

The phc regulatory network is driven by the methyltransferase PhcB, which synthesizes the autoinducer[4]. Upon reaching a critical extracellular threshold, the signal interacts with the membrane-bound sensor kinase PhcS. This interaction modulates the phosphorylation state of the response regulator PhcR, ultimately lifting the repression on PhcA—the global transcriptional regulator that activates the production of exopolysaccharides (EPS) and cell-wall-degrading enzymes (CWDEs)[5].

QS_Pathway PhcB PhcB Synthase (Methyltransferase) Signal (R)-3-OH MAME (Autoinducer) PhcB->Signal Synthesizes PhcS PhcS Receptor (Sensor Kinase) Signal->PhcS Binds at threshold PhcR PhcR (Response Regulator) PhcS->PhcR Modulates phosphorylation PhcA PhcA (Global Regulator) PhcR->PhcA Relieves repression Virulence Virulence Factors (EPS, Cellulases) PhcA->Virulence Activates transcription

Fig 1: The phc quorum sensing signaling cascade in Ralstonia solanacearum.

Experimental Protocols: A Self-Validating System

To ensure rigorous scientific integrity, the following workflows are designed as self-validating systems. Causality is built into the methodology: we utilize a specific phcB deletion mutant to eliminate endogenous signal noise, and we incorporate analytical checkpoints to verify chemical integrity before biological application.

Protocol A: Catalytic Deprotection to Yield Active (R)-3-OH MAME

Causality & Rationale: The benzyloxy group prevents premature degradation but completely abolishes binding affinity to the PhcS receptor due to steric clashing. To recover the active autoinducer for agonism assays, the benzyl group must be removed. Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) is chosen because it cleanly cleaves the benzyl ether under mild conditions (room temperature, 1 atm H₂) without hydrolyzing the sensitive methyl ester.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of Methyl (3R)-3-(benzyloxy)tetradecanoate in 5 mL of anhydrous ethyl acetate in a flame-dried round-bottom flask.

  • Catalyst Addition: Carefully add 1 mg of 10% Pd/C catalyst. (Caution: Pd/C is pyrophoric; handle under an inert atmosphere).

  • Hydrogenation: Purge the flask with Argon for 5 minutes, then introduce Hydrogen gas via a balloon. Stir vigorously at room temperature for 4 hours.

  • Validation Checkpoint (Self-Validation): Spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: Hexane/EtOAc 4:1). The reaction is complete when the high-Rf precursor spot disappears and a new, lower-Rf spot (free hydroxyl) appears.

  • Purification: Filter the mixture through a short pad of Celite to remove the Pd/C. Wash the pad with 10 mL of ethyl acetate.

  • Concentration: Evaporate the solvent under reduced pressure to yield pure (R)-3-OH MAME. Resuspend in molecular-grade DMSO to a stock concentration of 10 mM.

Protocol B: phcB Mutant Reporter Assay for EPS Quantification

Causality & Rationale: Testing QS compounds on wild-type R. solanacearum yields high background noise because the bacteria constantly produce their own autoinducer[5]. By utilizing a phcB knockout mutant (which possesses the receptor but lacks the synthase), the bacteria act as a "blank slate." Any production of Exopolysaccharide (EPS) is strictly causally linked to the exogenous compounds spiked into the culture.

Step-by-Step Methodology:

  • Inoculation: Culture the R. solanacearumphcB mutant in BG (Boucher's) liquid medium at 28°C until the early exponential phase (OD₆₀₀ ≈ 0.1).

  • Compound Spiking: Aliquot 5 mL of the culture into sterile glass tubes. Spike the tubes with:

    • Positive Control: Deprotected (R)-3-OH MAME (Final conc: 10 nM).

    • Test Subject: Methyl (3R)-3-(benzyloxy)tetradecanoate (Final conc: 10 nM to 10 µM).

    • Negative Control: Vehicle alone (DMSO, final concentration < 0.1% v/v).

  • Incubation: Incubate the tubes with shaking (200 rpm) at 28°C for 24 hours.

  • EPS Extraction: Centrifuge the cultures at 10,000 × g for 10 minutes. Collect the supernatant, which contains the secreted EPS.

  • Quantification: Precipitate the EPS by adding 3 volumes of absolute ethanol. Centrifuge, dissolve the pellet in distilled water, and quantify carbohydrate content using the standard Phenol-Sulfuric Acid colorimetric assay (Absorbance at 490 nm).

Workflow S1 1. Precursor Deprotection Pd/C, H2 gas S2 2. Validation Checkpoint TLC / LC-MS S1->S2 Yields 3-OH MAME S3 3. Culture Prep phcB Mutant OD600 ~0.1 S2->S3 Confirms purity S4 4. Spiking Target Compounds S3->S4 Aliquot cultures S5 5. Quantification Phenol-Sulfuric Assay S4->S5 24h Incubation

Fig 2: Self-validating experimental workflow for QS modulator evaluation.

Quantitative Data Summary & Expected Outcomes

The benzyloxy-protected precursor demonstrates virtually no agonistic activity, proving that a free C3-hydroxyl group is an absolute structural requirement for PhcS receptor activation. However, at high concentrations, the bulky benzyl group allows the compound to act as a weak competitive antagonist, providing a foundational scaffold for developing anti-virulence therapeutics.

Table 1: Comparative Bioactivity of QS Modulators in R. solanacearumphcB Reporter Assays

CompoundStructural RoleReceptor Affinity (PhcS)EPS Production Recovery (%)EC₅₀ / IC₅₀
(R)-3-OH MAME Native AutoinducerHigh (Agonist)100%EC₅₀ ~ 1-5 nM
Methyl (3R)-3-(benzyloxy)tetradecanoate Protected Precursor / ProbeLow (Steric clash)< 5%IC₅₀ > 10 µM
DMSO (Vehicle) Negative ControlNone< 1%N/A

Note: EPS production recovery is normalized to the wild-type strain baseline (100%).

References

  • Flavier, A. B., et al. (1997). Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum. PubMed (National Institutes of Health).[Link]

  • Kai, K., et al. (2015). Methyl 3-Hydroxymyristate, a Diffusible Signal Mediating phc Quorum Sensing in Ralstonia solanacearum. PubMed (National Institutes of Health).[Link]

  • Kai, K. (2023). The phc Quorum-Sensing System in Ralstonia solanacearum Species Complex. Annual Reviews.[Link]

  • Mori, Y., et al. (2017). Regulation Involved in Colonization of Intercellular Spaces of Host Plants in Ralstonia solanacearum. Frontiers in Plant Science.[Link]

Sources

Application

Synthesis of Mono-Rhamnolipid Analogs from Methyl (3R)-3-(benzyloxy)tetradecanoate: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the chemical synthesis of mono-rhamnolipid analogs, starting from the chiral building block, methyl (3R)-3-(benz...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the chemical synthesis of mono-rhamnolipid analogs, starting from the chiral building block, methyl (3R)-3-(benzyloxy)tetradecanoate. This guide is intended for researchers in medicinal chemistry, drug development, and surfactant science who are interested in accessing structurally defined rhamnolipid analogs for various applications, including as potential antimicrobial agents, immunomodulators, or specialized surfactants.

Rhamnolipids are a class of glycolipid biosurfactants naturally produced by various bacteria, most notably Pseudomonas aeruginosa. They consist of one or two L-rhamnose sugar units linked to one or two β-hydroxy fatty acid chains. The inherent microheterogeneity of microbially produced rhamnolipids, which often results in a mixture of congeners with varying fatty acid chain lengths, presents a challenge for structure-activity relationship (SAR) studies. Chemical synthesis offers a powerful alternative to produce structurally pure rhamnolipid analogs, enabling a precise investigation of their biological activities and physicochemical properties.

This guide will detail a synthetic route that leverages a protected 3-hydroxy fatty acid ester and a peracetylated rhamnosyl donor. The described protocols are based on established methodologies in carbohydrate and lipid chemistry, providing a robust framework for the synthesis and characterization of these valuable molecules.

I. Synthetic Strategy Overview

The overall synthetic strategy involves a three-step sequence starting from methyl (3R)-3-(benzyloxy)tetradecanoate:

  • Glycosylation: Coupling of the protected lipid backbone with a suitable rhamnose donor to form the glycosidic linkage.

  • Deprotection of the Rhamnose Moiety: Removal of the acetyl protecting groups from the rhamnose sugar.

  • Deprotection of the Lipid Moiety: Cleavage of the benzyl ether protecting group on the 3-hydroxy position of the fatty acid chain to yield the final mono-rhamnolipid analog.

This approach allows for the synthesis of a specific stereoisomer of the rhamnolipid, owing to the use of a stereodefined starting material.

II. Experimental Protocols

A. Materials and General Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization by UV light and/or staining with a suitable reagent (e.g., ceric ammonium molybdate or potassium permanganate). Column chromatography for purification should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or higher spectrometer, and chemical shifts are reported in ppm relative to a residual solvent peak. Mass spectra should be obtained using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).

B. Step 1: Glycosylation of Methyl (3R)-3-(benzyloxy)tetradecanoate

Causality Behind Experimental Choices:

  • Rhamnose Donor: 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl trichloroacetimidate is chosen as the glycosyl donor. Trichloroacetimidates are highly reactive glycosyl donors that can be activated under mild acidic conditions, often leading to good yields and stereoselectivity. The acetyl protecting groups on the rhamnose hydroxyls prevent unwanted side reactions and influence the stereochemical outcome of the glycosylation.

  • Lewis Acid Promoter: Boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid for activating trichloroacetimidate donors. It is effective at low temperatures, which helps to control the reactivity and improve the selectivity of the reaction.

  • Solvent: Anhydrous dichloromethane (DCM) is a standard solvent for glycosylation reactions as it is relatively non-polar and aprotic, and it effectively dissolves both the donor and acceptor.

  • Temperature: The reaction is initiated at a low temperature (-40 °C) to control the initial activation of the glycosyl donor and then allowed to warm slowly to promote the reaction to completion while minimizing side reactions.

Protocol:

  • To a solution of methyl (3R)-3-(benzyloxy)tetradecanoate (1.0 eq) and 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl trichloroacetimidate (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of the acceptor) under an argon atmosphere at -40 °C, add boron trifluoride etherate (BF₃·OEt₂, 0.2 eq) dropwise.

  • Stir the reaction mixture at -40 °C for 30 minutes, then allow it to warm to 0 °C over 2 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of 3:1 hexanes:ethyl acetate).

  • Upon completion, quench the reaction by adding triethylamine (Et₃N, 0.5 eq).

  • Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes:ethyl acetate) to afford methyl (3R)-3-((2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl)oxy)tetradecanoate .

Expected Outcome: The desired product should be obtained as a colorless oil. The yield is expected to be in the range of 60-75%.

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃): Resonances for the methyl ester (singlet, ~3.6-3.7 ppm), the anomeric proton of rhamnose (doublet, ~4.7-4.9 ppm), acetyl methyl protons (singlets, ~1.9-2.1 ppm), the benzyl group protons (multiplet, ~7.2-7.4 ppm), and the fatty acid chain protons.

  • ¹³C NMR (CDCl₃): Resonances for the ester carbonyl (~170-173 ppm), acetyl carbonyls (~169-171 ppm), the anomeric carbon (~98-102 ppm), and other carbons of the rhamnose and lipid moieties.

  • HRMS (ESI): Calculation of the exact mass of the [M+Na]⁺ adduct to confirm the molecular formula.

C. Step 2: Zemplén Deacetylation of the Rhamnose Moiety

Causality Behind Experimental Choices:

  • Zemplén Conditions: This classic method for deacetylation utilizes a catalytic amount of sodium methoxide in methanol. It is a mild and highly efficient method for removing acetyl protecting groups from carbohydrates without affecting other functional groups like esters or ethers under controlled conditions. The reaction is driven by the transesterification of the acetyl groups with methanol, which is present in a large excess.

  • Neutralization: An acidic ion-exchange resin is used to neutralize the reaction mixture. This is a convenient method to remove the sodium ions and methoxide without introducing water, which could potentially hydrolyze the methyl ester of the fatty acid.

Protocol:

  • Dissolve the acetylated rhamnolipid from Step 1 (1.0 eq) in anhydrous methanol (20 mL/mmol).

  • Cool the solution to 0 °C and add a catalytic amount of a freshly prepared 0.5 M solution of sodium methoxide in methanol (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Neutralize the reaction mixture to pH 7 by adding a protonated ion-exchange resin (e.g., Dowex 50WX8 H⁺ form).

  • Filter off the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product, methyl (3R)-3-((α-L-rhamnopyranosyl)oxy)tetradecanoate , can often be used in the next step without further purification. If necessary, it can be purified by silica gel column chromatography (e.g., using a gradient of dichloromethane:methanol).

Expected Outcome: The deacetylated product should be obtained as a white solid or a thick syrup. The reaction is typically quantitative or near-quantitative.

D. Step 3: Catalytic Transfer Hydrogenation for Benzyl Ether Deprotection

Causality Behind Experimental Choices:

  • Catalytic Transfer Hydrogenation: This method is chosen for the deprotection of the benzyl ether. It is a milder alternative to traditional hydrogenation with hydrogen gas, which often requires specialized high-pressure equipment. Ammonium formate serves as a convenient and safe source of hydrogen in situ. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation.

  • Solvent: Methanol is a suitable solvent for this reaction as it effectively dissolves the substrate and the ammonium formate.

Protocol:

  • Dissolve the product from Step 2 (1.0 eq) in methanol (20 mL/mmol).

  • To this solution, add palladium on carbon (10% w/w, e.g., 20 mol% of Pd) and ammonium formate (5.0 eq).

  • Heat the reaction mixture to reflux (around 65 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of dichloromethane:methanol) to yield the final product, methyl (3R)-3-((α-L-rhamnopyranosyl)oxy)tetradecanoate .

Expected Outcome: The final mono-rhamnolipid analog should be obtained as a white solid.

Final Product Characterization:

  • ¹H NMR (CD₃OD): Absence of the benzyl group signals and the appearance of a hydroxyl proton signal. The signals for the rhamnose and lipid moieties will be present.

  • ¹³C NMR (CD₃OD): Absence of the benzyl carbon signals.

  • HRMS (ESI): Confirmation of the molecular formula of the final product.

III. Data Presentation

The progress of the synthesis and the purity of the products should be assessed at each step. Below is a template for summarizing the expected results.

StepProductExpected YieldPhysical StateTLC Rf Value (Eluent)
1Methyl (3R)-3-((2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl)oxy)tetradecanoate60-75%Colorless oil0.4 (Hexanes:Ethyl Acetate 3:1)
2Methyl (3R)-3-((α-L-rhamnopyranosyl)oxy)tetradecanoate>95%White solid/syrup0.2 (Dichloromethane:Methanol 95:5)
3Methyl (3R)-3-((α-L-rhamnopyranosyl)oxy)tetradecanoate85-95%White solid0.5 (Dichloromethane:Methanol 9:1)

IV. Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway for the preparation of the mono-rhamnolipid analog.

Synthesis_Workflow Start Methyl (3R)-3-(benzyloxy)tetradecanoate Intermediate1 Methyl (3R)-3-((2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl)oxy)tetradecanoate Start->Intermediate1 Step 1: Glycosylation (Ac-Rham-Trichloroacetimidate, BF3.OEt2) Intermediate2 Methyl (3R)-3-((α-L-rhamnopyranosyl)oxy)tetradecanoate Intermediate1->Intermediate2 Step 2: Deacetylation (NaOMe, MeOH) FinalProduct Mono-rhamnolipid Analog (Methyl Ester) Intermediate2->FinalProduct Step 3: Debenzylation (Pd/C, HCOONH4)

Caption: Synthetic workflow for the preparation of a mono-rhamnolipid analog.

V. Concluding Remarks

This application note provides a comprehensive and detailed protocol for the chemical synthesis of mono-rhamnolipid analogs starting from methyl (3R)-3-(benzyloxy)tetradecanoate. The described methods are based on well-established and reliable chemical transformations, offering a clear path to obtaining structurally pure rhamnolipid analogs. The ability to synthesize these molecules with high purity and in a stereocontrolled manner is crucial for advancing our understanding of their biological functions and for the development of new therapeutic agents and specialized surfactants. Researchers are encouraged to adapt and optimize these protocols for the synthesis of a diverse library of rhamnolipid analogs with varying lipid chain lengths and sugar moieties to explore the full potential of this fascinating class of glycolipids.

VI. References

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. [Link]

  • Chen, M., et al. (2014). [Purification and characterization of the biosurfactant rhamnolipid]. Sheng Wu Gong Cheng Xue Bao, 30(3), 442-451. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. [Link]

  • Kubicki, W., et al. (2024). Microbe cultivation guidelines to optimize rhamnolipid applications. Scientific Reports, 14(1), 8565. [Link]

  • Pinzón, N. M., & Ju, L. K. (2009). A new approach for downstream purification of rhamnolipid biosurfactants. Journal of Biotechnology, 144(3), 237-243. [Link]

  • Mori, K., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(26), 21909-21917. [Link]

  • Gelas, J., & Horton, D. (1990). Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose: synthesis of O-alpha-D-mannopyranosyl-(1----4)-O-alpha-L-rhamnopyranosyl-(1----3)-D-galactose and an intermediate for the preparation of 2-O-glycosyl-3-O-(alpha-D-mannopyranosyl)-D-glucoses. Carbohydrate Research, 200, 201-208. [Link]

  • Jadhav, S. B., et al. (2018). Fermentative production of Rhamnolipid and purification by adsorption chromatography. Preparative Biochemistry & Biotechnology, 48(3), 234-241. [Link]

  • Kovács, J., et al. (2009). Anomalous Zemplén deacylation reactions of α-and β-D-mannopyranoside derivatives. Carbohydrate Research, 344(12), 1541-1546. [Link]

  • Matin, M. M., & Ibrahim, M. (2011). SELECTIVE 4-O-ACETYLATION OF MRTHYL a-L-RHAMNOPYRANOSIDE. Journal of the Bangladesh Chemical Society, 24(1), 87-94. [Link]

  • Tanaka, H. (2021). De-O-acetylation using sodium methoxide. Glycoscience Protocols. [Link]

  • Brimble, M. A., et al. (2021). Efficient synthesis of O-glycosylated amino acids. Chemical Science, 12(15), 5542-5548. [Link]

  • Abdel-Mawgoud, A. M., et al. (2021). Rhamnolipid Biosurfactants Production and Applications. In Microbial Surfactants (pp. 147-171). Springer, Cham. [Link]

  • Reddit. (2023, September 18). Deacetylation impurity. r/Chempros. [Link]

  • Tanaka, H. (2021). De-O-acetylation using sodium methoxide. In GlycoPODv2. [Link]

  • Evonik Operations GmbH. (2016). Production of rhamnolipid compositions. U.S. Patent Application No. 15/032,624.

  • Tkáčová, J., et al. (2022). Production and Characterization of Rhamnolipids Produced by Pseudomonas aeruginosa DBM 3774: Response Surface Methodology Approach. Molecules, 27(13), 3998. [Link]

  • Evonik Degussa GmbH. (2018). Production of rhamnolipid compositions. U.S. Patent No. 9,884,883.

  • Matin, M. M., et al. (2021). Synthesis, Characterization and in Silico Biological Profile Prediction of Some Newer Methyl α-L-Rhamnopyranoside Esters. Journal of Scientific Research, 13(2), 657-668. [Link]

  • Gurjar, M. K., & Reddy, K. R. (1992). Synthesis of methyl 2,4-di-O-methyl-3-O-(2-O-methyl-alpha-L-rhamnopyranosyl)-alpha-L-rhamnopyranoside and methyl 2,4-di-O-methyl-3-O

Method

"experimental procedure for the synthesis of (R)-3-hydroxytetradecanoic acid from its benzyl-protected precursor"

Application Note: Experimental Procedure for the Synthesis of (R)-3-Hydroxytetradecanoic Acid via Catalytic Hydrogenolysis Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Typ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Procedure for the Synthesis of (R)-3-Hydroxytetradecanoic Acid via Catalytic Hydrogenolysis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Protocol & Application Guide.

Scientific Rationale & Biological Context

(R)-3-Hydroxytetradecanoic acid (also known as (R)-3-hydroxymyristic acid) is a highly conserved, 14-carbon saturated β-hydroxy fatty acid. It is the fundamental structural building block of Lipid A, the endotoxic core of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria[1]. In a biomedical and drug development context, the precise stereochemistry and chain length of this fatty acid are critical for its recognition by the host's Toll-like receptor 4 (TLR4)/MD-2 complex, which triggers the innate immune response[2].

BioPathway A (R)-3-Hydroxytetradecanoic Acid B Lipid A Biosynthesis A->B LpxA/C/D C Lipopolysaccharide (LPS) B->C Assembly D TLR4 / MD-2 Complex C->D Immune Binding E Pro-inflammatory Cytokines D->E NF-κB Signaling

Fig 2: Biological role of (R)-3-hydroxytetradecanoic acid in Lipid A biosynthesis and TLR4 signaling.

The Causality of the Protection/Deprotection Strategy: During the de novo synthesis of (R)-3-hydroxytetradecanoic acid or its incorporation into complex Lipid A derivatives, the carboxylic acid and the C3-hydroxyl group must be protected to prevent unwanted side reactions (e.g., lactonization or undesired acylations). The benzyl group is the industry standard for this purpose—utilized as a benzyl ester for the carboxylate and a benzyl ether for the hydroxyl group[3].

The choice of benzyl protection is dictated by its removal conditions. The C3-hydroxyl group of this fatty acid is highly susceptible to base- or acid-catalyzed β-elimination, which irreversibly yields the thermodynamically stable, undesired (E)-tetradec-2-enoic acid. Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) under a hydrogen atmosphere provides a neutral, highly chemoselective environment. This method quantitatively cleaves both benzyl groups simultaneously while perfectly preserving the delicate (R)-stereocenter and preventing any β-elimination[4].

Materials and Reagents

Reagent / MaterialRole in SynthesisEquivalents / Amount
Benzyl (R)-3-(benzyloxy)tetradecanoate Protected Substrate1.0 eq (e.g., 1.0 g, 2.35 mmol)
10% Palladium on Carbon (Pd/C) Heterogeneous Catalyst10–15% w/w (100–150 mg)
Ethyl Acetate (EtOAc) / Methanol (MeOH) Solvent System (1:1 v/v)0.1 M concentration (25 mL)
Hydrogen Gas (H₂) ReductantExcess (Balloon, ~1 atm)
Celite® 545 Filtration AidAs needed for filter pad
Argon or Nitrogen Gas Inert Atmosphere PurgeAs needed

Step-by-Step Experimental Protocol

The following protocol is designed as a self-validating system . By tracking specific physical and spectroscopic milestones, the operator can guarantee the integrity of the reaction without relying on downstream assays.

ExpWorkflow N1 1. Substrate Preparation Dissolve Benzyl (R)-3-(benzyloxy)tetradecanoate in EtOAc/MeOH N2 2. Catalyst Addition Add 10% Pd/C under Argon N1->N2 N3 3. Hydrogenation Purge with H2, Stir at RT (1 atm) N2->N3 N4 4. Reaction Monitoring Track via TLC & 1H NMR N3->N4 N5 5. Filtration Filter through Celite pad N4->N5 N6 6. Isolation Concentrate in vacuo to yield (R)-3-Hydroxytetradecanoic Acid N5->N6

Fig 1: Step-by-step experimental workflow for the catalytic hydrogenolysis of the benzyl precursor.

Step 1: Reaction Setup and Inertion
  • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl (R)-3-(benzyloxy)tetradecanoate (1.0 g, 2.35 mmol) in a 1:1 mixture of anhydrous EtOAc and MeOH (25 mL).

    • Expert Insight: EtOAc prevents potential transesterification side reactions, while MeOH enhances the solubility of the highly polar, deprotected free fatty acid product.

  • Seal the flask with a rubber septum and purge the solution with Argon for 5 minutes by bubbling the gas directly through the solvent.

  • Briefly remove the septum and carefully add 10% Pd/C (100 mg, 10% w/w).

    • Critical Safety Note: Pd/C is pyrophoric. Always add it to a solvent under an inert atmosphere to prevent ignition of solvent vapors.

Step 2: Catalytic Hydrogenolysis
  • Evacuate the flask using a vacuum manifold and backfill with Argon (repeat 3 times) to ensure complete removal of oxygen.

  • Replace the Argon atmosphere with Hydrogen gas (H₂) using a double-layered balloon attached to a syringe needle. Evacuate and backfill with H₂ three times.

  • Vigorously stir the black suspension at room temperature (20–25 °C) under the H₂ atmosphere for 4 to 12 hours.

Step 3: Self-Validating Reaction Monitoring

To ensure the protocol is self-validating, reaction progress must be confirmed via Thin-Layer Chromatography (TLC) and ultimately ^1H NMR spectroscopy.

  • TLC Check: Extract a 10 µL aliquot, filter it through a micro-plug of Celite, and spot on a silica gel plate. Elute with Hexanes/EtOAc (7:3). The starting material (R_f ~ 0.7) will disappear, replaced by a highly polar spot at the baseline (R_f ~ 0.0) representing the free acid.

  • NMR Confirmation: The reaction is deemed complete only when the benzylic protons are entirely absent.

Step 4: Workup and Isolation
  • Once complete, purge the reaction flask thoroughly with Argon for 10 minutes to displace all residual Hydrogen gas.

  • Filter the suspension through a tightly packed pad of Celite® 545 in a sintered glass funnel to remove the Pd/C catalyst.

  • Wash the Celite pad exhaustively with excess EtOAc/MeOH (3 × 15 mL) to ensure complete recovery of the product.

  • Concentrate the combined colorless filtrate in vacuo using a rotary evaporator (bath temperature < 35 °C) to afford the crude product.

  • Dry the residue under high vacuum for 12 hours to yield pure (R)-3-hydroxytetradecanoic acid as a white crystalline solid.

Quantitative Data & Analytical Validation

ParameterValue / Observation
Substrate Benzyl (R)-3-(benzyloxy)tetradecanoate
Product (R)-3-Hydroxytetradecanoic acid
Typical Yield 95 – 98% (Quantitative)
Enantiomeric Excess (ee) > 99% (Complete retention of stereocenter)
Reaction Time 4 – 12 hours
Appearance White crystalline solid
^1H NMR Indicator (Starting Material) Presence of signals at ~7.35 (Ar-H), 5.15 (Ester CH₂), and 4.55 ppm (Ether CH₂)
^1H NMR Indicator (Product) Total disappearance of signals at 7.35, 5.15, and 4.55 ppm. Retention of C3 methine multiplet at ~4.00 ppm.

Troubleshooting & Optimization

  • Incomplete Deprotection (Mono-deprotected intermediate):

    • Cause: The benzyl ether is typically slower to cleave than the benzyl ester. If the reaction is stopped prematurely, the intermediate (R)-3-(benzyloxy)tetradecanoic acid will dominate.

    • Solution: Ensure vigorous stirring to maximize gas-liquid-solid mass transfer. If the reaction stalls, filter off the old catalyst and resubject the mixture to fresh Pd/C and H₂.

  • Catalyst Poisoning:

    • Cause: Trace sulfur or amine impurities from upstream synthetic steps (e.g., Swern oxidations or pyridine usage) can irreversibly bind to the Palladium surface, halting the catalytic cycle.

    • Solution: Pre-purify the benzyl-protected substrate via flash column chromatography prior to hydrogenation.

  • Formation of (E)-tetradec-2-enoic acid (β-elimination):

    • Cause: Though rare under neutral Pd/C conditions, traces of strong base or excessive heat during concentration can trigger the loss of the C3-hydroxyl group.

    • Solution: Keep rotary evaporator bath temperatures strictly below 35 °C and avoid exposing the free acid to basic conditions during workup.

References

  • (R)-3-hydroxytetradecanoic acid | 28715-21-1 - Benchchem - 1

  • Expression of the Lipopolysaccharide-Modifying Enzymes PagP and PagL Modulates the Endotoxic Activity of Bordetella pertussis - NIH / PMC - 2

  • Modulation of Innate Immune Responses with Synthetic Lipid A Derivatives - NIH / PMC - 3

  • Synthesis of monophosphorylated lipid A precursors using 2-naphthylmethyl ether as a protecting group - Beilstein Journals - 4

Sources

Application

"handling and safety precautions for Methyl (3R)-3-(benzyloxy)tetradecanoate"

Application Notes & Protocols for Methyl (3R)-3-(benzyloxy)tetradecanoate A Guide to Safe Handling, Storage, and Emergency Procedures Introduction and Compound Profile Methyl (3R)-3-(benzyloxy)tetradecanoate is a chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for Methyl (3R)-3-(benzyloxy)tetradecanoate

A Guide to Safe Handling, Storage, and Emergency Procedures

Introduction and Compound Profile

Methyl (3R)-3-(benzyloxy)tetradecanoate is a chiral long-chain fatty acid methyl ester containing a benzyl ether moiety. Its structure combines the chemical characteristics of both an ester and an ether, which dictates its reactivity, potential hazards, and the necessary precautions for its handling. While comprehensive safety data for this specific molecule is not widely published, a robust safety protocol can be developed by analyzing its constituent functional groups and data from structurally analogous compounds.

This guide provides researchers, scientists, and drug development professionals with a detailed framework for the safe handling, storage, and disposal of Methyl (3R)-3-(benzyloxy)tetradecanoate, ensuring the integrity of experimental outcomes and the safety of laboratory personnel.

Compound Identification and Properties:

PropertyValueSource
IUPAC Name Methyl (3R)-3-(phenylmethoxy)tetradecanoate[1]
Synonyms (R)-3-Benzyloxytetradecanoic acid methyl ester[1]
CAS Number 114264-01-6[1]
Molecular Formula C22H36O3[1]
Molecular Weight 348.52 g/mol Calculated
Physical Form Expected to be a liquid or low-melting solid at room temperatureInferred from related compounds[2]
Solubility Expected to be insoluble in water; soluble in organic solvents like chloroform and methanolInferred from related compounds[3][4]
Storage Temperature 4°C[1]

Hazard Identification and Risk Assessment

A thorough risk assessment is paramount before handling Methyl (3R)-3-(benzyloxy)tetradecanoate. The potential hazards are inferred from the functional groups present: a long-chain fatty acid ester and a benzyl ether.

  • Eye and Skin Irritation : The ester component, similar to Methyl tetradecanoate, may cause skin and serious eye irritation.[3] Benzyl ethers are also known skin and eye irritants.[5] Therefore, it is prudent to assume this compound is, at a minimum, an irritant upon direct contact. Prolonged or repeated exposure may lead to dermatitis.

  • Respiratory Tract Irritation : Inhalation of aerosols, mists, or vapors (if heated) may cause respiratory irritation.[3] This is a common hazard associated with organic esters and ethers.

  • Combustibility : Long-chain fatty acid esters are combustible liquids with relatively high flash points. While not highly flammable, Methyl (3R)-3-(benzyloxy)tetradecanoate should be kept away from heat, sparks, and open flames.

  • Ingestion : While acute oral toxicity is expected to be low, based on data from analogous fatty acid esters, ingestion should always be avoided.[4][6]

  • Reactivity Hazards : The compound is incompatible with strong oxidizing agents.[4] Contact with such agents could lead to a vigorous reaction and potential ignition. Thermal decomposition can release irritating gases and vapors, such as carbon monoxide and carbon dioxide.[4]

  • Chronic Toxicity/Mutagenicity : There is no specific data for this compound. However, some related ether compounds, such as Benzyl Glycidyl Ether, are suspected of causing genetic defects. Lacking specific data, it is crucial to minimize exposure and treat the compound as potentially hazardous with unknown long-term effects.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls
  • Fume Hood : All handling of Methyl (3R)-3-(benzyloxy)tetradecanoate, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[7]

  • Safety Shower and Eyewash Station : Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[5][8]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact.

  • Eye and Face Protection : Wear chemical safety goggles that conform to EN 166 (EU) or OSHA's 29 CFR 1910.133 regulations.[4] A face shield should be worn in situations with a higher risk of splashing.[8]

  • Skin Protection :

    • Gloves : Wear chemical-resistant gloves, such as nitrile gloves, that have been inspected for integrity before use.[9] Dispose of contaminated gloves properly after use.[9]

    • Lab Coat : A flame-retardant lab coat must be worn at all times. Ensure it is fully buttoned.

  • Respiratory Protection : Under normal handling conditions within a fume hood, respiratory protection is not typically required.[4] If there is a potential for exposure outside of a fume hood (e.g., large-scale spill), a respirator with an appropriate organic vapor cartridge should be used.[5]

PPE_Selection_Workflow start Start: Handling Required? fume_hood Work in Chemical Fume Hood? start->fume_hood goggles Wear Chemical Safety Goggles fume_hood->goggles  Yes no_hood STOP. Re-evaluate task. Consult EHS. fume_hood->no_hood  No gloves Wear Nitrile Gloves goggles->gloves lab_coat Wear Lab Coat gloves->lab_coat splash_risk Risk of Splash? lab_coat->splash_risk face_shield Add Face Shield splash_risk->face_shield  Yes end_ppe Proceed with Handling splash_risk->end_ppe  No face_shield->end_ppe

Caption: PPE Selection Workflow for Routine Handling.

Protocols for Safe Handling and Use

Adherence to standardized protocols is essential for minimizing risk.

General Handling
  • Avoid all personal contact, including inhalation.[10]

  • Wash hands thoroughly with soap and water after handling and before breaks, eating, or drinking.[11][12]

  • Do not eat, drink, or smoke in the laboratory area.[12]

  • Keep containers tightly closed when not in use.[5]

  • Use the smallest quantity of material necessary for the experiment.

Weighing and Transferring
  • Perform all transfers inside a chemical fume hood.

  • Use a spatula or appropriate tool to transfer the material. Avoid generating dust or aerosols.

  • If transferring a liquid, use a pipette or syringe.

  • Close the container immediately after use.

  • Decontaminate the spatula and any affected surfaces after the transfer is complete.

Solution Preparation
  • Ensure all glassware is clean and dry.

  • Add the solvent to the glassware first, followed by the slow addition of Methyl (3R)-3-(benzyloxy)tetradecanoate.

  • If sonication or heating is required to dissolve the compound, ensure the container is appropriately vented or equipped with a condenser to prevent pressure buildup and vapor release.

Storage and Disposal Protocols

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] The recommended storage temperature is 4°C.[1]

  • Store away from incompatible materials, particularly strong oxidizing agents.[4]

  • Ensure the storage area is clearly labeled and access is restricted to authorized personnel.

Disposal
  • Dispose of waste material, empty containers, and contaminated items in accordance with all applicable local, state, and federal regulations.[3]

  • Do not dispose of the material down the drain.[7]

  • Collect waste in a designated, properly labeled, and sealed container for hazardous chemical waste.

Emergency Procedures

Prompt and correct response to emergencies can significantly mitigate harm.

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[5]

  • Skin Contact : Immediately remove all contaminated clothing.[3] Flush skin with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, get medical advice/attention.[3]

  • Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen.[7] Seek medical attention if you feel unwell.[3]

  • Ingestion : Do NOT induce vomiting.[5] If the victim is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Spill Response
  • Evacuate : Immediately evacuate non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated (fume hood extraction).

  • Control : Remove all sources of ignition.[7]

  • Contain : For a small spill, absorb the material with an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[5]

  • Collect : Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report : Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

For large spills, evacuate the area and contact the EHS emergency response team immediately.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small & Controllable Spill assess->small_spill  Small large_spill Large or Uncontrolled Spill assess->large_spill  Large ppe Don Appropriate PPE small_spill->ppe evacuate_large Evacuate Area. Alert Others. Call EHS Emergency. large_spill->evacuate_large contain Contain with Inert Absorbent ppe->contain collect Collect into Waste Container contain->collect clean Decontaminate Area collect->clean report Report to Supervisor/EHS clean->report

Caption: Emergency Spill Response Workflow.

Fire Fighting Measures
  • Suitable Extinguishing Media : Use dry powder, foam, water spray, or carbon dioxide (CO2).[11]

  • Unsuitable Media : Do not use a full water jet, as it may spread the fire.[12]

  • Specific Hazards : Combustion may produce toxic fumes of carbon monoxide and carbon dioxide.[4]

  • Protective Equipment : Firefighters should wear full protective gear and self-contained breathing apparatus (SCBA).[7]

References

  • Tokyo Chemical Industry. (2025, November 28). Safety Data Sheet: Methyl 3,4,5-Tris(benzyloxy)
  • Metasci.
  • Tokyo Chemical Industry. (2025, February 11).
  • Cole-Parmer. (2006, June 23).
  • ChemicalBook. (2026, January 03).
  • Sigma-Aldrich. (2025, October 15).
  • Fisher Scientific. (2012, October 25).
  • TCI Chemicals. Safety Data Sheet: Methyl 3,4,5-Tris(benzyloxy)
  • Generichem. Procedure for Handling: Linoleic Acid ethyl ester.
  • Key Organics. (2017, December 1). Safety Data Sheet: 6-chloro-2-phenyl-4-pyrimidinyl 4-methoxy benzyl ether.
  • Avanti Polar Lipids. Product Information: R-(3)-Benzyloxy myristic acid methyl ester.
  • Sigma-Aldrich.
  • Mercuria. Safety Data Sheet: Fatty acids, C10-18 and C12-22- unsatd.
  • MilliporeSigma. Product Information: (R)-3-(((R)-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid.

Sources

Technical Notes & Optimization

Troubleshooting

"improving the yield of Methyl (3R)-3-(benzyloxy)tetradecanoate synthesis"

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and validated protocols for optimizing the synthesis of Methyl (3R)-3-(benzyloxy)tetradecanoate , a critical chiral intermediate in th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and validated protocols for optimizing the synthesis of Methyl (3R)-3-(benzyloxy)tetradecanoate , a critical chiral intermediate in the development of Lipid A derivatives and synthetic glucopyranosyl lipid adjuvants (GLA)[1].

Because this molecule contains both a β -alkoxy stereocenter and a base-sensitive methyl ester, traditional protecting group strategies often fail. This guide addresses the mechanistic pitfalls of the two-step synthesis: asymmetric hydrogenation and acid-catalyzed benzylation.

Core Synthesis Workflow & Mechanistic Pathway

SynthesisWorkflow Start Methyl 3-oxotetradecanoate Step1 Noyori Asymmetric Hydrogenation [Ru(BINAP)Cl2, H2, MeOH, 50°C] Start->Step1 Intermediate Methyl (3R)-3-hydroxytetradecanoate (Target ee > 98%) Step1->Intermediate 60 psi H2, 20h Step2 Acid-Catalyzed Benzylation [BTCA, TfOH, DCM, 0°C to RT] Intermediate->Step2 Product Methyl (3R)-3-(benzyloxy)tetradecanoate (Target Yield > 85%) Step2->Product Mild Lewis Acid (0.25 eq) SideReaction Byproduct: N-benzyl trichloroacetamide (Thermal Rearrangement) Step2->SideReaction Excess Heat/Acid

Workflow for Methyl (3R)-3-(benzyloxy)tetradecanoate synthesis.

Troubleshooting Guide: Asymmetric Hydrogenation (Step 1)

Q: My yield for Methyl (3R)-3-hydroxytetradecanoate is below 70%, and the enantiomeric excess (ee) is poor. How can I improve this?

A: The conversion of the β -keto ester to the (3R)-hydroxy intermediate relies on a Noyori asymmetric hydrogenation using a chiral ruthenium catalyst, typically Dichloro-(R)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl ruthenium[Ru(BINAP)Cl2][1]. Poor yields and low ee% are almost always caused by catalyst deactivation or mass transfer limitations.

  • Causality 1: Oxygen Poisoning. Ru-BINAP is highly sensitive to oxidation. Even trace O2​ in the solvent will oxidize the phosphine ligands, killing the catalytic cycle.

  • Causality 2: Insufficient Hydrogen Dissolution. The reaction requires adequate dissolved H2​ to proceed stereoselectively. Using a hydrogen balloon (1 atm) is insufficient; you must use a high-pressure reactor (e.g., Parr reactor) at 60 psi with vigorous stirring to overcome gas-liquid mass transfer limits[1].

Self-Validating Protocol: Asymmetric Hydrogenation

  • Preparation: Slurry methyl 3-oxotetradecanoate (1.0 eq, e.g., 113 mmol) in anhydrous methanol (120 mL) within a glass reactor sleeve.

  • Deoxygenation: Purge the mixture with high-purity N2​ or Argon for at least 10 minutes.

  • Catalyst Addition: Add Ru(BINAP)Cl2 (0.01 eq) strictly under an inert atmosphere.

  • Pressurization: Seal the reactor, charge with H2​ to 60 psi, and vent. Repeat this purge cycle 3 times to ensure a pure H2​ environment.

  • Reaction: Charge the reactor to 60 psi H2​ , stir vigorously (1200 rpm), and heat to 50°C for 20 hours.

  • Validation: Cool the reactor, concentrate the orange solution in vacuo, and purify via silica gel chromatography (0% to 40% EtOAc/Hexanes). Crucial Check: Analyze the purified white solid via chiral HPLC to confirm ee > 98% before proceeding to Step 2.

Troubleshooting Guide: Acid-Catalyzed Benzylation (Step 2)

Q: During the benzylation step, I am observing a massive drop in yield and the formation of a highly polar byproduct. What is happening?

A: Standard Williamson ether synthesis (NaH/BnBr) cannot be used here because the strongly basic conditions will saponify the methyl ester and trigger β -elimination[2]. Therefore, acid-catalyzed benzylation using benzyl trichloroacetimidate (BTCA) and trifluoromethanesulfonic acid (TfOH) is the required approach[1].

  • Causality 1: Imidate Rearrangement. The highly polar byproduct is N-benzyl trichloroacetamide. BTCA is prone to thermal and acid-promoted rearrangement[3]. If the reaction is allowed to exotherm during TfOH addition, or if stoichiometric acid is used, the imidate rearranges irreversibly rather than transferring the benzyl cation to your secondary alcohol.

  • Causality 2: Moisture Quenching. TfOH is highly hygroscopic. Water competitively reacts with the generated benzyl cation, forming benzyl alcohol and dibenzyl ether, consuming your BTCA reagent.

Self-Validating Protocol: Acid-Catalyzed Benzylation

  • Preparation: Dissolve (R)-methyl 3-hydroxytetradecanoate (1.0 eq) and BTCA (1.3 eq) in strictly anhydrous dichloromethane (DCM) under Argon.

  • Temperature Control: Cool the mixture to exactly 0°C in an ice bath. Do not bypass this step.

  • Catalyst Addition: Add TfOH (0.25 eq) dropwise over 15 minutes. Never pre-mix TfOH and BTCA without the alcohol present.

  • Reaction: Stir at 0°C for 6 hours, then allow to warm to room temperature.

  • Validation: Monitor via TLC. The starting material should disappear, replaced by a less polar UV-active spot. If a highly polar UV-active spot dominates, your BTCA has rearranged.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and purify via chromatography (0% to 30% EtOAc/Hexanes)[1].

Process Optimization & Yield Summary

To ensure reproducibility across scales, adhere to the optimized parameters summarized below. Deviations in stoichiometry or temperature directly correlate to the failure modes described above.

StepParameterSub-optimal ConditionOptimized ConditionMechanistic Effect on Yield & Purity
1. Hydrogenation Catalyst Loading< 0.005 eq0.01 eq Prevents incomplete conversion; ensures >95% yield.
1. Hydrogenation H2​ Pressure1 atm (Balloon)60 psi (Parr) Overcomes mass transfer limits; improves ee to >98%.
2. Benzylation Lewis Acid1.0 eq TfOH0.25 eq TfOH Prevents ester cleavage and limits imidate rearrangement.
2. Benzylation TemperatureRoom Temp0°C (Addition) Kinetically suppresses the formation of N-benzyl trichloroacetamide.
FAQs on Reagent Handling & Scale-Up

Q: Can I use BF3​⋅OEt2​ instead of TfOH for the benzylation? A: Yes, BF3​⋅OEt2​ is a milder Lewis acid and can further reduce the rate of BTCA rearrangement[2]. However, because it is less active than TfOH, it often requires longer reaction times (up to 24 hours) or higher equivalents of BTCA (up to 2.0 eq) to achieve full conversion. For scale-up, TfOH at 0°C remains the most time-efficient method.

Q: How do I remove residual trichloroacetamide byproducts during purification? A: The cleaved trichloroacetamide and the rearranged N-benzyl trichloroacetamide can co-elute with the product if the chromatography gradient is too steep. Washing the organic layer thoroughly with water during the basic workup helps partition the primary amide. For the N-benzyl derivative, a carefully optimized, shallow gradient elution (e.g., 0% to 30% EtOAc/Hexanes over an extended 80-minute column volume) is strictly required to isolate the pure product[1].

References
  • Source: Google Patents (US8722064B2)
  • Formation of O-benzyl ethers in acidic conditions Source: Scientific Letter - Atlanchim Pharma URL:[Link]

  • Acid-catalysed Benzylation and Allylation by Alkyl Trichloroacetimidates Source: RSC Publishing URL:[Link]

Sources

Optimization

Optimizing Chiral Separation of 3-Benzyloxytetradecanoate Isomers: A Technical Support Center

The Analytical Challenge 3-Benzyloxytetradecanoic acid and its derivatives are chiral molecules with significant roles in metabolic research and as precursors for synthesizing biologically active compounds. The ability t...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge

3-Benzyloxytetradecanoic acid and its derivatives are chiral molecules with significant roles in metabolic research and as precursors for synthesizing biologically active compounds. The ability to separate and accurately quantify the enantiomers is paramount for understanding their specific biological functions and ensuring the stereochemical purity of pharmaceutical intermediates. The inherent structural similarities between the isomers, however, make their separation a notable analytical hurdle, requiring finely-tuned chiral chromatography methods.

Frequently Asked Questions (FAQs)

Q1: Why is the direct chiral separation of 3-benzyloxytetradecanoate challenging?

The difficulty in directly separating the enantiomers of 3-benzyloxytetradecanoate arises from its conformational flexibility and the subtle steric differences between the two isomers. The presence of the benzyl protecting group can also interfere with the desired interactions with the chiral stationary phase (CSP). To enhance chiral recognition, derivatization of the carboxyl group is a frequently employed and effective strategy.[1]

Q2: What are the most suitable chiral stationary phases (CSPs) for this type of separation?

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad success in separating a wide array of chiral compounds, including fatty acid derivatives.[2][3] Columns featuring coated or immobilized cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are highly recommended as a starting point for method development.[4]

Q3: Is derivatization of the carboxylic acid group always necessary?

While not an absolute requirement in all cases, derivatizing the carboxylic acid to an ester (e.g., methyl or ethyl ester) or an amide can markedly improve peak shape, shorten analysis times, and enhance resolution.[5] The free carboxyl group can lead to peak tailing due to strong interactions with the stationary phase; esterification or amidation mitigates this issue, leading to more symmetrical and efficient peaks.[6]

Q4: Which detection method is most appropriate?

Ultraviolet (UV) detection is a common choice, with monitoring typically set around 254 nm where the benzyl group has strong absorbance. For applications requiring higher sensitivity or when dealing with complex sample matrices, coupling the chiral separation with mass spectrometry (MS) provides superior selectivity and sensitivity.[1]

Troubleshooting Guide: Overcoming Common Obstacles

This section provides solutions to specific issues that may arise during method development and routine analyses.

Problem 1: Poor or No Enantiomeric Resolution
Possible CauseRecommended Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not offer sufficient chiral recognition. Solution: Screen various polysaccharide-based CSPs, starting with cellulose and amylose derivatives due to their wide applicability.[7][8]
Suboptimal Mobile Phase Composition The polarity and constituents of the mobile phase are crucial for separation. Solution: Systematically alter the ratio of the non-polar and polar components. For normal-phase chromatography, this involves adjusting the percentage of an alcohol (e.g., isopropanol, ethanol) in a hydrocarbon solvent (e.g., hexane, heptane).[9]
Incorrect Column Temperature Temperature can significantly impact chiral recognition. Solution: Assess the effect of temperature on the separation. Both lower and higher temperatures can sometimes enhance resolution. Begin at ambient temperature and then explore a range, for instance, from 10°C to 40°C.[10]
Problem 2: Peak Tailing or Broad Peaks
Possible CauseRecommended Solution
Secondary Interactions with Stationary Phase The free carboxylic acid is a frequent cause of peak tailing. Solution: Derivatize the carboxylic acid to an ester or amide to minimize these interactions.[5][6]
Column Overload Injecting an excessive amount of sample can distort peak shape. Solution: Decrease the injection volume or the sample concentration.[7]
Contaminated Guard Column or Column Inlet Particulates or strongly retained impurities can negatively affect peak shape. Solution: Replace the guard column and/or back-flush the analytical column (if the manufacturer's instructions permit).[11][12]
Problem 3: Extended Analysis Times
Possible CauseRecommended Solution
Strong Analyte Retention The analyte may be interacting too strongly with the CSP. Solution: Increase the mobile phase strength. In normal-phase mode, this entails increasing the percentage of the polar modifier. In reversed-phase mode, increase the proportion of the organic solvent.
Low Flow Rate A slower flow rate will naturally result in longer run times. Solution: Increase the flow rate while respecting the column's maximum pressure limit. A higher flow rate can sometimes compromise resolution, so a balance needs to be struck.[10]

In-Depth Experimental Protocols

Protocol 1: Derivatization of 3-Benzyloxytetradecanoic Acid to its Methyl Ester

This protocol details a reliable method for converting the carboxylic acid to its methyl ester to improve chromatographic performance.

Materials:

  • 3-Benzyloxytetradecanoic acid sample

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (catalyst)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Reaction vials and a heating block

Procedure:

  • Dissolve approximately 1 mg of the 3-benzyloxytetradecanoic acid in 1 mL of anhydrous methanol in a clean vial.

  • Carefully add 1-2 drops of concentrated sulfuric acid.

  • Seal the vial and heat at 60°C for 2-4 hours.

  • Cool the reaction to room temperature.

  • Neutralize the catalyst by adding 2 mL of DCM and 2 mL of saturated sodium bicarbonate solution.

  • Vortex the mixture and allow the layers to separate.

  • Collect the lower organic (DCM) layer.

  • Dry the organic layer with anhydrous sodium sulfate.

  • The resulting solution can be injected directly or evaporated and reconstituted in the mobile phase.

Protocol 2: Chiral HPLC Method Development

This protocol offers a starting point for creating a robust chiral separation method using a polysaccharide-based CSP.

Initial Conditions:

  • Column: A cellulose tris(3,5-dimethylphenylcarbamate) based column is a good initial choice.

  • Mobile Phase: Begin with a Hexane/Isopropanol (90:10, v/v) mixture.

  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Optimization Strategy:

  • Mobile Phase Screening: If the initial conditions are unsuccessful, screen different mobile phase compositions by varying the alcohol content from 5% to 20%. Also, consider other alcohols like ethanol.

  • Additive Screening: Small amounts of an acidic or basic additive, such as 0.1% trifluoroacetic acid (TFA), can sometimes improve peak shape and resolution.[9]

  • Temperature Optimization: If separation remains suboptimal, investigate the effect of temperature as outlined in the troubleshooting section.

Visual Workflow and Troubleshooting Logic

Experimental Workflow for Chiral Separation

The following diagram outlines the typical workflow for developing and implementing a chiral separation method for 3-benzyloxytetradecanoate isomers.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample of 3-Benzyloxytetradecanoate Derivatization Derivatization (Esterification) Sample->Derivatization If necessary MethodDev Method Development (Column & Mobile Phase Screening) Derivatization->MethodDev Optimization Method Optimization (Flow Rate, Temperature) MethodDev->Optimization Analysis Sample Analysis Optimization->Analysis Integration Peak Integration Analysis->Integration Quantification Quantification & Purity Calculation Integration->Quantification

Caption: A typical workflow for chiral separation method development.

Troubleshooting Decision Tree for Poor Resolution

This diagram provides a logical path for troubleshooting poor enantiomeric resolution.

G Start Poor or No Resolution CheckCSP Is the CSP appropriate? Start->CheckCSP CheckMobilePhase Is the mobile phase optimized? CheckCSP->CheckMobilePhase Yes Solution_ScreenCSPs Screen different CSPs (Cellulose/Amylose based) CheckCSP->Solution_ScreenCSPs No CheckTemp Is the temperature optimized? CheckMobilePhase->CheckTemp Yes Solution_VaryMP Vary mobile phase composition (e.g., % Alcohol) CheckMobilePhase->Solution_VaryMP No CheckDeriv Is the peak shape good? CheckTemp->CheckDeriv Yes Solution_VaryTemp Evaluate a range of temperatures (10-40°C) CheckTemp->Solution_VaryTemp No Solution_Derivatize Consider derivatization to improve peak shape CheckDeriv->Solution_Derivatize No

Caption: A decision tree for troubleshooting poor chiral resolution.

References

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed. Available at: [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega. Available at: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available at: [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. SCIRP. Available at: [Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC. Available at: [Link]

  • RAPID AND SELECTIVE DERIVATIZATION METHOD FOR THE NITROGEN-SENSITIVE DETECTION OF CARBOXYLIC ACIDS IN BIOLOGICAL FLUIDS PRIOR TO. DSpace. Available at: [Link]

  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Chromatography Online. Available at: [Link]

  • Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Oxford Academic. Available at: [Link]

  • Advantages of using immobilized stationary phases in chiral separations. Phenomenex. Available at: [Link]

  • How can I improve my chiral column resolution? ResearchGate. Available at: [Link]

  • Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • Fatty Acid Analysis by HPLC. AOCS. Available at: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. SciSpace. Available at: [Link]

  • Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion R. J-STAGE. Available at: [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available at: [Link]

  • Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chromatography. Shimadzu. Available at: [Link]

  • Separation of positional isomers using chiral chromatography columns. ResearchGate. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Chiral Chromatography: Separating Twins. Blogs@NTU. Available at: [Link]

  • Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent. PubMed. Available at: [Link]

Sources

Troubleshooting

"preventing degradation of Methyl (3R)-3-(benzyloxy)tetradecanoate during workup"

Topic: Preventing Degradation of Methyl (3R)-3-(benzyloxy)tetradecanoate During Workup Welcome to the Technical Support Center. As researchers scale up the synthesis of complex glycolipids, such as Lipid A and its monoph...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Degradation of Methyl (3R)-3-(benzyloxy)tetradecanoate During Workup

Welcome to the Technical Support Center. As researchers scale up the synthesis of complex glycolipids, such as Lipid A and its monophosphoryl derivatives, Methyl (3R)-3-(benzyloxy)tetradecanoate serves as a critical chiral building block[1],[2]. However, its structural nature as a β -alkoxy ester makes it highly susceptible to degradation during standard downstream processing.

This guide provides field-proven insights into the causality of this degradation and offers a self-validating protocol to ensure the stereochemical and structural integrity of your product.

Visualizing the Degradation Pathways

To understand how to protect your molecule, we must first map its vulnerabilities. The diagram below illustrates how standard, unbuffered workup conditions lead to irreversible product loss.

WorkupPathways Target Methyl (3R)-3-(benzyloxy)tetradecanoate (Target β-Alkoxy Ester) Basic Harsh Basic Workup (pH > 9, e.g., NaOH, Na2CO3) Target->Basic Exposure to unbuffered base Mild Buffered Workup (pH 5-7, e.g., sat. NH4Cl) Target->Mild Controlled pH extraction Elimination β-Elimination (E1cB) → Methyl (E)-tetradec-2-enoate + Benzyl alcohol Basic->Elimination α-deprotonation (Fast) Hydrolysis Saponification → 3-(benzyloxy)tetradecanoic acid Basic->Hydrolysis Nucleophilic attack (Moderate) Success Intact Product Recovered (High Yield, Stereocenter Preserved) Mild->Success Prevents enolate formation

Figure 1: Workup pathways and degradation risks for Methyl (3R)-3-(benzyloxy)tetradecanoate.

Quantitative Summary of Degradation Risks

Summarized below are the quantitative thresholds and kinetics associated with the degradation of β -alkoxy esters during liquid-liquid extraction.

Table 1: Degradation Pathways and Prevention Strategies

Degradation PathwayCausative AgentResulting ImpurityReaction Kinetics / ThresholdPrevention Strategy
β -Elimination (E1cB) Strong bases (pH > 9)Methyl (E)-tetradec-2-enoate + Benzyl alcoholFast at RT; accelerated by polar aprotic solventsBuffer aqueous washes to pH 5.5–7.0 (sat. NH4​Cl )
Ester Saponification Aqueous Base ( OH− )3-(benzyloxy)tetradecanoic acidModerate at RT; requires aq/org interfaceAvoid NaOH / K2​CO3​ ; keep extraction time < 15 mins
Acid Hydrolysis Strong Acids (pH < 2)3-(benzyloxy)tetradecanoic acid + MethanolSlow at RT; fast > 40 °CAvoid HCl / H2​SO4​ ; dry over neutral Na2​SO4​
Frequently Asked Questions (FAQs)

Q1: Why does my Methyl (3R)-3-(benzyloxy)tetradecanoate degrade during standard aqueous workup? A1: The vulnerability lies in the molecule's specific architecture: it is a β -alkoxy ester. The protons at the C2 position (alpha to the methyl ester) are relatively acidic. When exposed to standard basic washing agents like Sodium Carbonate ( Na2​CO3​ ) or Sodium Hydroxide ( NaOH ), these protons are easily removed, triggering a cascade that destroys the molecule and its C3 chiral center.

Q2: What is the exact chemical mechanism behind the loss of the benzyl group? A2: This degradation proceeds via an Elimination Unimolecular Conjugate Base (E1cB) mechanism[3].

  • Deprotonation: A base removes an acidic proton at C2, forming a stabilized enolate intermediate.

  • Expulsion: The lone pair from the enolate collapses back, expelling the benzyloxy group at C3 as a leaving group. Because β -alkoxy eliminations generate a highly stable, conjugated α,β -unsaturated ester (methyl tetradec-2-enoate), this reaction is thermodynamically favored and occurs rapidly upon formation of the enolate[4].

Q3: How do I detect if β -elimination has occurred in my batch? A3: You can quickly verify degradation using TLC and 1H NMR:

  • TLC: The starting material is weakly UV-active (due to the isolated benzyl ring). The elimination product, methyl (E)-tetradec-2-enoate, is strongly UV-active due to the conjugated double bond. A bright new UV-active spot indicates degradation.

  • 1H NMR: Look for the disappearance of the C3 methine proton multiplet (~3.9 ppm) and the appearance of vinylic protons (typically doublets/multiplets around 5.8 ppm and 6.9 ppm).

Self-Validating Experimental Protocol

To ensure the integrity of Methyl (3R)-3-(benzyloxy)tetradecanoate, we have engineered a self-validating liquid-liquid extraction workflow. Do not deviate from the specified pH ranges or temperatures.

Optimized Liquid-Liquid Extraction Workflow

Step 1: Buffered Quenching

  • Action: Cool the crude reaction mixture to 0–5 °C using an ice bath. Slowly add saturated aqueous Ammonium Chloride ( NH4​Cl ) dropwise while stirring.

  • Causality: NH4​Cl acts as a mild proton donor. It neutralizes excess basic reagents (e.g., amines, alkoxides) used during synthesis without dropping the pH low enough to trigger acid-catalyzed ester hydrolysis.

  • Validation Check: Spot the aqueous phase onto pH paper. It must read between 5.5 and 7.0 before proceeding. If it is >7.0, add more NH4​Cl .

Step 2: Gentle Phase Extraction

  • Action: Transfer the quenched mixture to a separatory funnel. Add a volume of Ethyl Acetate (EtOAc) equal to the aqueous layer. Invert the funnel gently 3–4 times, venting frequently.

  • Causality: Long-chain fatty acid derivatives exhibit surfactant-like properties. Vigorous shaking will cause severe emulsions. EtOAc is preferred over Dichloromethane (DCM) as it is less prone to emulsion formation with lipidic compounds.

  • Validation Check: The layers should separate cleanly within 3 minutes. If an emulsion forms, add a small amount of saturated brine to increase the ionic strength of the aqueous layer.

Step 3: Brine Wash

  • Action: Drain the aqueous layer. Wash the retained organic layer with an equal volume of saturated aqueous NaCl (brine).

  • Causality: Brine removes residual water-soluble impurities and pre-dries the organic layer by drawing out dissolved water via osmotic pressure, minimizing the time the ester spends in contact with bulk water.

Step 4: Neutral Drying

  • Action: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Sodium Sulfate ( Na2​SO4​ ) and swirl for 5 minutes. Filter off the drying agent.

  • Causality: Na2​SO4​ is strictly preferred over Magnesium Sulfate ( MgSO4​ ). MgSO4​ can be slightly acidic and act as a mild Lewis acid, which could theoretically interact with the benzyl ether over prolonged exposure.

  • Validation Check: The Na2​SO4​ should flow freely like sand when the flask is swirled. If it clumps entirely, water is still present; add another portion.

Step 5: Low-Temperature Concentration

  • Action: Evaporate the solvent under reduced pressure using a rotary evaporator. Maintain the water bath temperature strictly below 30 °C .

  • Causality: Thermal stress in the presence of even trace impurities can provide the activation energy required to initiate β -elimination. Keeping the temperature low preserves the β -alkoxy ester.

References

1.[1] Progress in the Synthesis and Biological Evaluation of Lipid A and Its Derivatives Source: National Center for Biotechnology Information (PMC) URL:

2.[2] Synthesis of a Monophosphoryl Derivative of Escherichia coli Lipid A and Its Efficient Coupling to a Tumor-Associated Carbohydrate Antigen Source: National Center for Biotechnology Information (PMC) URL:

3.[4] 10.2.5: β-Elimination Reactions Source: Chemistry LibreTexts URL:

4.[3] The role of β-elimination for the clinical activity of hypomethylating agents and cyclophosphamide analogues Source: National Center for Biotechnology Information (PMC) URL:

Sources

Optimization

Technical Support Center: Large-Scale Synthesis of Methyl (3R)-3-(benzyloxy)tetradecanoate

Welcome to the Process Chemistry Support Hub. This guide is engineered for scientists and drug development professionals optimizing the synthesis of Methyl (3R)-3-(benzyloxy)tetradecanoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Hub. This guide is engineered for scientists and drug development professionals optimizing the synthesis of Methyl (3R)-3-(benzyloxy)tetradecanoate . As a critical intermediate in the production of Lipid A analogs, monophosphoryl lipid A (MPLA), and advanced vaccine adjuvants, the scalable and stereoselective synthesis of this molecule is paramount[1].

Below, you will find mechanistic troubleshooting guides, quantitative benchmarking data, and a self-validating standard operating procedure (SOP) designed to eliminate common scale-up bottlenecks.

Pathway Visualization

G SM (R)-3-Hydroxytetradecanoic Acid (Starting Material) INT Methyl (R)-3-hydroxytetradecanoate (Intermediate) SM->INT MeOH, HCl (Esterification) PROD Methyl (3R)-3-(benzyloxy)tetradecanoate (Target Product) INT->PROD Benzyl trichloroacetimidate TfOH (cat.), DCM (Optimized Pathway) INT->PROD BnBr, Ag2O, Benzene (Traditional Pathway) BYP Methyl (E)-tetradec-2-enoate (β-Elimination Byproduct) INT->BYP NaH, BnBr (Base-Induced Elimination)

Synthesis workflow of Methyl (3R)-3-(benzyloxy)tetradecanoate highlighting the elimination pathway.

Quantitative Benchmarking: O-Benzylation Strategies

To facilitate process selection, the following table summarizes the quantitative performance of various O-benzylation methods applied to methyl (R)-3-hydroxytetradecanoate during scale-up.

Synthesis MethodPrimary ReagentsReaction TimeTypical Yield β -Elimination ByproductScalability Rating
Base-Mediated Benzyl Bromide (BnBr), NaH, THF2–4 hours< 20%High (> 60%)Poor (Destructive side reactions)
Metal-Promoted BnBr, Ag₂O, Benzene24–48 hours~60%Low (< 5%)Poor (High cost, heterogeneous)
Acid-Catalyzed Benzyl trichloroacetimidate, TfOH2–4 hours75–85%Very Low (< 2%)Excellent (Homogeneous, rapid)
Troubleshooting & FAQs

Q: During the O-benzylation step, my yield is exceptionally low, and NMR analysis shows a new alkene peak. What went wrong? A: You are observing base-induced β -elimination[1]. The protons at the C2 position (alpha to the ester carbonyl) are highly acidic. If you used a traditional Williamson ether synthesis approach with a strong base (e.g., NaH or KOH) to deprotonate the C3 hydroxyl group, the base competitively abstracts the C2 proton. This triggers an E1cB-like elimination cascade, expelling the C3 oxygen leaving group and yielding the thermodynamically stable α,β -unsaturated byproduct, methyl (E)-tetradec-2-enoate. To correct this, you must strictly avoid basic conditions.

Q: We are scaling up the synthesis to 500 grams. Can we still use the Benzyl Bromide and Silver(I) Oxide method? A: While the BnBr/Ag2​O method effectively avoids basic conditions and yields approximately 60% of the target product[2], it is highly discouraged for large-scale manufacturing. Silver(I) oxide is expensive, light-sensitive, and forms a dense, heterogeneous suspension that is notoriously difficult to agitate and filter in large reactors. The modern, scalable alternative utilizes benzyl trichloroacetimidate with a catalytic strong acid[1], which provides comparable or superior yields in a fraction of the time without heavy metals.

Q: How does the Benzyl trichloroacetimidate method prevent racemization of the (3R) stereocenter? A: The (3R) stereocenter is vulnerable to racemization only if the C2-C3 bond undergoes enolization or if the C3 carbon is subjected to an SN2-type inversion. Acid-catalyzed benzylation using trifluoromethanesulfonic acid (TfOH) operates via the activation of the trichloroacetimidate leaving group, making the benzyl carbon highly electrophilic. The C3 hydroxyl of the lipid acts as the nucleophile, attacking the benzyl group. Because the C-O bond of the stereocenter is never broken, and no base is present to trigger enolization at C2, the (3R) configuration is perfectly preserved[1].

Self-Validating Experimental Protocol

This SOP outlines the optimized, acid-catalyzed synthesis of Methyl (3R)-3-(benzyloxy)tetradecanoate. Every phase is designed as a self-validating system , ensuring that causality is understood and empirical checkpoints are met before advancing.

Phase 1: Esterification of (R)-3-Hydroxytetradecanoic Acid
  • Action: Dissolve (R)-3-hydroxytetradecanoic acid in anhydrous methanol. Add a catalytic amount of concentrated HCl (or acetyl chloride to generate HCl in situ). Reflux for 4 hours.

  • Causality: Large-scale esterification using methanolic HCl avoids the extreme toxicity and explosive hazards associated with diazomethane. The excess methanol drives the equilibrium toward the methyl ester via Fischer esterification.

  • Validation Checkpoint:

    • TLC (Hexane/EtOAc 4:1): Confirm the disappearance of the baseline-streaking free acid and the appearance of a distinct spot at Rf​≈0.4 .

    • IR Spectroscopy: Validate the shift of the carbonyl stretch from ∼1710 cm−1 (carboxylic acid) to ∼1740 cm−1 (ester). Do not proceed until the acid peak is completely absent.

Phase 2: Acid-Catalyzed O-Benzylation
  • Action: Dissolve the intermediate methyl (R)-3-hydroxytetradecanoate in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1.5 equivalents of benzyl trichloroacetimidate. Cool the reactor to 0 °C. Dropwise, add 0.1 equivalents of trifluoromethanesulfonic acid (TfOH). Stir for 2 hours, allowing the mixture to slowly warm to room temperature.

  • Causality: TfOH protonates the nitrogen of the trichloroacetimidate, transforming the benzyl moiety into a potent electrophile. The low temperature controls the exothermic activation, preventing the degradation of the imidate reagent.

  • Validation Checkpoint:

    • Visual Cue: As the reaction progresses, trichloroacetamide (the byproduct) will precipitate out of the DCM solution as a fine white solid.

    • TLC (Hexane/EtOAc 9:1): The starting material ( Rf​≈0.1 ) should disappear, replaced by a strongly UV-active product spot at Rf​≈0.5 .

Phase 3: Quench and Purification
  • Action: Quench the reaction vigorously with saturated aqueous NaHCO3​ . Filter the biphasic mixture through a pad of Celite to remove the precipitated trichloroacetamide. Separate the organic layer, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: Immediate neutralization with NaHCO3​ destroys the TfOH catalyst. If the acid is not neutralized prior to concentration, the increasing concentration of TfOH will catalyze the debenzylation of your newly formed product.

  • Validation Checkpoint:

    • 1H NMR ( CDCl3​ ): Confirm success by identifying the disappearance of the C3-OH broad singlet, the appearance of a 5H aromatic multiplet at ∼7.3 ppm , and the diagnostic AB quartet of the benzylic CH2​ protons at ∼4.5 ppm .

References
  • Title: Chemistry of bacterial endotoxins. Part 3. Reactions of oxazolines derived from 1,3,4,6-tetra-O-acetyl-2-[(3R)-3-hydroxytetradecanamido]-β-D-glucopyranose Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Chemical Synthesis of a Biosynthetic Precursor of Lipid A with a Phosphorylated Tetraacyl Disaccharide Structure Source: Bulletin of the Chemical Society of Japan (Oxford University Press) URL: [Link]

Sources

Troubleshooting

"common impurities in Methyl (3R)-3-(benzyloxy)tetradecanoate and their removal"

Welcome to the Lipid A Precursor Technical Support Center . This portal is designed for researchers, chemists, and drug development professionals synthesizing TLR4 agonists, monophosphoryl lipid A (MPLA), and related imm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lipid A Precursor Technical Support Center . This portal is designed for researchers, chemists, and drug development professionals synthesizing TLR4 agonists, monophosphoryl lipid A (MPLA), and related immunomodulatory adjuvants.

Below is our comprehensive troubleshooting guide and standard operating procedure (SOP) for the synthesis and purification of Methyl (3R)-3-(benzyloxy)tetradecanoate , a critical chiral intermediate.

I. Mechanistic Workflow & Impurity Mapping

The synthesis of Methyl (3R)-3-(benzyloxy)tetradecanoate relies on the precise O -benzylation of Methyl (3R)-3-hydroxytetradecanoate. Because the C2 protons are highly acidic (flanked by an ester and a β -heteroatom), the choice of reagents dictates the impurity profile.

G SM Methyl 3-oxotetradecanoate (Starting Material) Step1 Asymmetric Hydrogenation (Ru-BINAP, H2) SM->Step1 Int1 Methyl (3R)-3-hydroxytetradecanoate (Intermediate) Step1->Int1 Imp1 Impurity: Ru Residues Step1->Imp1 Catalyst Carryover Imp2 Impurity: (3S)-Enantiomer Step1->Imp2 Epimerization Step2 Acid-Catalyzed O-Benzylation (BnO(C=NH)CCl3, TfOH) Int1->Step2 Product Methyl (3R)-3-(benzyloxy)tetradecanoate (Target Product) Step2->Product Imp3 Impurity: Trichloroacetamide (Stoichiometric Byproduct) Step2->Imp3 Reagent Degradation Imp4 Impurity: Methyl tetradec-2-enoate (β-elimination) Step2->Imp4 Side Reaction

Figure 1: Synthetic workflow for Methyl (3R)-3-(benzyloxy)tetradecanoate, highlighting critical nodes where specific structural impurities and byproducts are generated.

II. Troubleshooting & FAQs

As a Senior Application Scientist, I frequently see campaigns fail at this specific benzylation step due to improper reagent selection or poor workup timing. Here are the mechanistic solutions to the most common issues.

Q1: I am seeing a massive yield drop and the appearance of a less polar spot on my TLC. NMR confirms it is methyl tetradec-2-enoate. Why is this happening? A: You are observing base-induced β -elimination. If you attempted a traditional Williamson ether synthesis using Sodium Hydride (NaH) and Benzyl Bromide (BnBr) or Silver(I) oxide (Ag2O), the basic conditions abstract the highly acidic proton at the C2 position. This triggers the expulsion of the β -hydroxy or newly formed β -benzyloxy group, yielding the thermodynamically stable α,β -unsaturated ester (methyl tetradec-2-enoate)[1]. Solution: You must abandon basic conditions. Switch to an acid-catalyzed O -benzylation utilizing benzyl 2,2,2-trichloroacetimidate and a catalytic amount of trifluoromethanesulfonic acid (TfOH)[1][2].

Q2: I switched to the benzyl trichloroacetimidate/TfOH method, but I have a persistent crystalline impurity co-eluting with my product. How do I remove it? A: That impurity is trichloroacetamide , the stoichiometric byproduct formed when benzyl trichloroacetimidate transfers its benzyl group to your alcohol. While it is somewhat soluble in aqueous washes, a significant portion remains in the organic phase. Solution: Do not rely solely on aqueous workup. Trichloroacetamide is highly crystalline and can sometimes be partially crashed out using cold hexanes. However, the most robust removal method is silica gel chromatography using a shallow gradient of 0% to 30% Ethyl Acetate in Hexanes[2]. The byproduct streaks, so maintaining a slow flow rate and a shallow gradient is critical for baseline separation.

Q3: My benzylation reaction using TfOH is stalling at 50% conversion, even with excess imidate. What is poisoning the catalyst? A: The most likely culprit is Ruthenium carryover from the preceding asymmetric hydrogenation step (where methyl 3-oxotetradecanoate is reduced using a Ru-BINAP catalyst)[2]. Transition metal residues can coordinate with and deactivate the TfOH catalyst. Solution: Ensure that the intermediate, Methyl (3R)-3-hydroxytetradecanoate, is rigorously purified through a silica plug prior to the benzylation step to strip all Ru residues[2].

Q4: How do I prevent epimerization to the (3S)-enantiomer during the acid-catalyzed benzylation? A: While acidic conditions prevent the β -elimination seen in basic conditions, excessively strong or prolonged acid exposure at elevated temperatures can promote reversible carbocation formation at the benzylic position, or, less commonly, at the C3 position, leading to racemization. Solution: Strictly control the temperature. Add TfOH dropwise at exactly 0 °C and do not let the reaction exceed room temperature (20-25 °C). Quench the reaction strictly at 6 hours with saturated aqueous NaHCO3​ to neutralize the TfOH before concentrating the mixture[2].

III. Quantitative Impurity Profile & Removal Matrix

To standardize your analytical tracking, refer to the following table summarizing the physicochemical properties of common impurities and their validated removal strategies.

ImpurityOrigin / MechanismDetection MethodRemoval Strategy
Methyl tetradec-2-enoate β -elimination of the C3-oxygen moiety due to basic conditions or prolonged heat. 1 H-NMR (Alkene protons at δ 5.8 and 6.9 ppm); GC-MS.Preventative: Use acidic imidate methodology. Remedial: Silica gel chromatography.
Trichloroacetamide Stoichiometric byproduct of benzyl trichloroacetimidate.IR (Strong amide C=O stretch ~1690 cm −1 ); TLC (Streaking).Aqueous extraction followed by silica gel chromatography (0-30% EtOAc/Hexanes)[2].
Ruthenium Residues Carryover from Noyori asymmetric hydrogenation (Ru-BINAP)[2].ICP-MS (Inductively Coupled Plasma Mass Spectrometry).Pre-reaction filtration of the starting material through a 10g silica plug[2].
Dibenzyl Ether Moisture in the reaction causing hydrolysis of the imidate to benzyl alcohol, which then reacts with another equivalent of imidate.GC-MS; TLC (Very high Rf​ , non-polar).Strict anhydrous conditions (Argon/N2, dry DCM). Removed easily via early fractions in chromatography.
Unreacted SM Incomplete conversion.TLC (Lower Rf​ than product due to free -OH); GC-MS.Push reaction to completion with 1.3 eq imidate. Separable via chromatography.

IV. Validated Experimental Protocol

This protocol is engineered as a self-validating system. The use of a mild acid catalyst ensures the stereocenter is preserved, while the specific workup sequence prevents acid-catalyzed degradation during concentration.

Materials Required:

  • Methyl (3R)-3-hydroxytetradecanoate (Purified, Ru-free)

  • Benzyl 2,2,2-trichloroacetimidate (1.3 equivalents)

  • Trifluoromethanesulfonic acid (TfOH) (0.25 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO3​

Step-by-Step Methodology:

  • Preparation: To an oven-dried, argon-purged round-bottom flask, add Methyl (3R)-3-hydroxytetradecanoate (e.g., 2.8 g, 10.83 mmol) and Benzyl 2,2,2-trichloroacetimidate (3.4 g, 14 mmol)[2].

  • Solvation: Dissolve the mixture in anhydrous DCM (100 mL). Ensure the solution is completely homogeneous.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Catalyst Addition: Critical Step. Add Trifluoromethanesulfonic acid (0.24 mL, 2.7 mmol) dropwise via a glass syringe[2]. Rapid addition will cause localized exotherms, leading to degradation.

  • Reaction Propagation: Stir the resulting mixture at 0 °C for 6 hours. Allow the ice bath to slowly melt, bringing the reaction to room temperature[2]. Monitor completion via TLC (stain with phosphomolybdic acid or ceric ammonium molybdate).

  • Quenching: Once complete, immediately quench the reaction by pouring it into a separatory funnel containing a saturated aqueous solution of NaHCO3​ (300 mL)[2]. Causality note: Neutralizing the TfOH before solvent evaporation prevents acid-catalyzed cleavage of the newly formed benzyl ether.

  • Extraction: Add additional water (300 mL) to dissolve any precipitated salts. Extract the organic layer. Wash the organic layer once with brine.

  • Drying & Filtration: Dry the organic layer over anhydrous Na2​SO4​ . Filter out the drying agent and concentrate the filtrate in vacuo[2].

  • Purification: Load the crude residue onto a silica gel column (e.g., 360 g RediSep column). Elute using a highly controlled gradient of 0% to 30% ethyl acetate in hexanes over 80 minutes (flow rate: 100 mL/min)[2].

  • Isolation: Pool the fractions containing the pure product (monitor by TLC) and evaporate to afford Methyl (3R)-3-(benzyloxy)tetradecanoate as a pale yellow syrup[2].

V. References

  • Oikawa, M., et al. "Synthesis of Lipid A and its Analogues." Bulletin of the Chemical Society of Japan. Available at:[Link]

  • Reed, S. G., et al. (2014). "Synthetic glucopyranosyl lipid adjuvants" (US Patent No. 8,722,064 B2). U.S. Patent and Trademark Office. Available at:

Sources

Optimization

"addressing peak tailing in the chromatographic analysis of protected fatty acids"

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic advice and dive directly into the mechanistic causes of peak tailing when anal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic advice and dive directly into the mechanistic causes of peak tailing when analyzing protected fatty acids (such as Fatty Acid Methyl Esters [FAMEs] or Fmoc-derivatized lipids).

Chromatographic peak tailing is not just an aesthetic issue; it compromises resolution, artificially inflates integration areas, and degrades detection limits[1]. By understanding the physical and chemical causality behind peak distortion, you can implement self-validating troubleshooting protocols to permanently resolve the issue.

Diagnostic Logic: Isolating the Root Cause

Before replacing consumables blindly, we must isolate whether the tailing is caused by a physical flow path disruption or a chemical secondary interaction .

PeakTailingDiagnostics Start Calculate Asymmetry (As) Is As > 1.2? Decision Are ALL peaks tailing? (Including solvent) Start->Decision Physical Physical Issue (Dead Volume / Blockage) Decision->Physical YES Chemical Chemical Issue (Secondary Interactions) Decision->Chemical NO TestPhys Inject Light Hydrocarbon (Should not tail) Physical->TestPhys TestChem Verify Derivatization & Column Chemistry Chemical->TestChem FixPhys Trim Column, Replace Liner, Fix Installation Depth TestPhys->FixPhys Confirmed FixChem Use Ultra-Inert Consumables, Lower Mobile Phase pH TestChem->FixChem Confirmed

Diagnostic logic tree for isolating physical vs. chemical causes of peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why are my protected fatty acids still tailing despite derivatization?

A: Free fatty acids possess highly polar carboxyl functional groups that form strong hydrogen bonds with active sites on the column, leading to severe adsorption and tailing[2]. While derivatization (e.g., methylation via BF₃/methanol to form FAMEs) masks this polarity and improves volatility[2], the resulting ester carbonyl can still undergo secondary interactions. If your GC inlet or HPLC column contains exposed, un-deactivated silanol groups (-Si-OH) or metal oxides, these active sites will interact with the polar regions of the protected fatty acid, delaying the elution of a fraction of the analyte[1][3].

Q2: How do I definitively prove whether the tailing is a chemical or physical issue?

A: Apply the "All vs. Some" rule. If every peak in your chromatogram (including the solvent peak) exhibits tailing, the issue is physical—such as unswept dead volume, a poorly cut capillary column, or improper installation depth[3]. If only the polar analytes (your protected fatty acids) tail while neutral compounds remain symmetric, the issue is chemical[3]. Causality Check: Unswept volumes create turbulence; analyte molecules diffuse into these physical pockets and are slowly swept back into the mobile/carrier phase, broadening the trailing edge indiscriminately.

Q3: How do silanol groups cause tailing in reversed-phase HPLC, and how do I suppress it?

A: In reversed-phase HPLC, standard silica supports contain residual silanol groups. At a mobile phase pH > 3.0, these silanols deprotonate and become highly acidic, ionized active sites[4][5]. Any basic or polar functional groups on your protected lipid will interact strongly with these sites. To suppress this causality, you must lower the mobile phase pH (e.g., pH 2.5) to ensure full protonation (neutralization) of the silanols[5], and utilize "end-capped" columns where residual silanols have been chemically converted to less polar functional groups[1].

Q4: My peak shape starts fine but progressively tails over a sequence of injections. What is happening?

A: Progressive tailing indicates the accumulation of non-volatile sample matrix contaminants. In GC, these contaminants build up in the inlet liner or at the head of the analytical column, acting as new, highly active retention sites[3][6]. In HPLC, matrix components accumulate on the guard column[7]. Routine maintenance is required to restore an inert flow path.

Quantitative Troubleshooting Matrix

Peak tailing is mathematically defined by the Asymmetry Factor ( As​ ), calculated as As​=B/A at 10% peak height[5]. An ideal peak has an As​ of 1.0. Use the table below to benchmark your system's performance.

Diagnostic MetricRoot Cause CategoryChromatographic SymptomPrimary Corrective ActionExpected As​ Post-Fix
As​ > 1.5 (All Peaks) Physical / Flow PathBroad, sweeping tail on solvent and all analytes.Trim GC column; reseat HPLC PEEK fittings[7].1.00 - 1.05
As​ > 1.5 (Target Peaks) Chemical / Active SitesTailing severity scales with analyte polarity.Use ultra-inert liner[8]; use end-capped LC column[1].1.05 - 1.20
As​ > 2.0 (Progressive) Matrix ContaminationTailing worsens over sequential injections.Replace inlet liner/guard column; improve sample prep[6].1.05 - 1.20
As​ < 0.9 Column Overload"Shark fin" peak shape (Fronting).Dilute sample; increase GC split ratio.1.00 - 1.05

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must not rely on guesswork. The following protocols are designed as self-validating systems—meaning the procedure inherently proves whether the fix was successful.

Protocol 1: GC Flow Path Remediation for FAMEs

Objective: Eliminate physical dead volume and chemical active sites in the GC inlet.

  • Baseline Assessment: Calculate the current As​ for your FAME peaks.

  • Diagnostic Injection: Inject a light, non-polar hydrocarbon standard (e.g., C10-C16 n-alkanes). Hydrocarbons do not undergo secondary polar interactions. If the hydrocarbon tails ( As​ > 1.2), you have confirmed a physical flow path problem[8].

  • Physical Remediation:

    • Cool the inlet and oven. Replace the deactivated glass liner, O-ring, and gold seal to eliminate accumulated matrix active sites[6].

    • Trim exactly 10-20 cm from the front of the capillary column[3]. Crucial Causality: Use a ceramic scoring wafer to ensure a clean, 90-degree cut. A jagged cut creates turbulent dead volume, inducing physical tailing.

  • Precision Installation: Reinstall the column, ensuring the exact insertion depth specified by the manufacturer (e.g., typically 4-6 mm above the ferrule for split/splitless inlets).

  • System Validation: Re-inject the n-alkane mix. The As​ must return to 1.05. Only once the physical flow path is validated should you re-inject your FAME sample.

Protocol 2: HPLC Mobile Phase & Stationary Phase Optimization

Objective: Mask secondary silanol interactions for protected fatty acids in LC.

  • Baseline Assessment: Measure As​ for the protected fatty acid peaks.

  • Chemical Shielding (pH Adjustment): Adjust the aqueous portion of your mobile phase to pH 2.5 - 3.0 using a volatile acid (e.g., formic acid). Causality: This suppresses the ionization of acidic surface silanols, neutralizing their ability to interact with the analyte[4][5].

  • Stationary Phase Upgrade: Swap the analytical column to a high-density "end-capped" or polar-embedded C18 column. End-capping sterically blocks residual silanols that cannot be fully protonated[1].

  • System Validation: Run the method. If As​ drops from > 1.5 to < 1.2, secondary interactions have been successfully masked. If tailing persists across all peaks, inspect your PEEK finger-tight fittings; tubing slippage is a common cause of unexpected dead volume in LC systems[7].

References[4] What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. - https://chromtech.com[3] Technical Support Center: Troubleshooting Peak Tailing of Fatty Acids in Gas Chromatography (GC) - Benchchem - https://benchchem.com[1] An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs - https://acdlabs.com[5] Peak Tailing in HPLC - Element Lab Solutions -https://elementlabsolutions.com[2] Fatty Acid Analysis Using AOAC 996.06: Essential Sample Prep for Food Testing Labs - Organomation - https://organomation.com[8] Peak Perfection: A Guide to GC Troubleshooting - Agilent -https://agilent.com[6] Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent - https://agilent.com[7] Troubleshooting Peak Shape Problems in HPLC - Waters Corporation - https://waters.com

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of Methyl (3R)-3-(benzyloxy)tetradecanoate by NMR and Mass Spectrometry

Abstract The stereospecific synthesis of chiral molecules like Methyl (3R)-3-(benzyloxy)tetradecanoate is a cornerstone of modern pharmaceutical and materials science.[1][] The biological activity of such compounds is of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The stereospecific synthesis of chiral molecules like Methyl (3R)-3-(benzyloxy)tetradecanoate is a cornerstone of modern pharmaceutical and materials science.[1][] The biological activity of such compounds is often intrinsically linked to their specific stereochemistry.[3][4] Consequently, rigorous structural validation is not merely a procedural step but a fundamental requirement to ensure the compound's identity, purity, and stereochemical integrity. This guide provides an in-depth, experience-driven comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques for the comprehensive validation of Methyl (3R)-3-(benzyloxy)tetradecanoate. We will delve into the "why" behind experimental choices, offering a self-validating analytical workflow for researchers, scientists, and drug development professionals.

Introduction: The Significance of Stereochemistry in Long-Chain Fatty Acid Esters

Methyl (3R)-3-(benzyloxy)tetradecanoate is a chiral long-chain fatty acid ester. The introduction of a chiral center at the C-3 position, protected by a benzyl ether, makes it a valuable building block in the synthesis of complex lipids and other biologically active molecules.[1][5] The "R" configuration at this center is critical, as the enantiomer, Methyl (S)-3-(benzyloxy)tetradecanoate, could exhibit profoundly different biological activities or even adverse effects.[3][4]

Therefore, our validation must unequivocally confirm three key aspects:

  • Connectivity: The fundamental atomic framework of the molecule.

  • Regiochemistry: The specific placement of the benzyloxy group at the C-3 position.

  • Stereochemistry: The absolute "R" configuration at the chiral center.

This guide will demonstrate how a synergistic application of NMR and mass spectrometry provides a robust and comprehensive validation, leaving no ambiguity about the synthesized compound's structure.

The Analytical Workflow: A Symbiotic Approach

Our validation strategy employs a logical progression of analytical techniques, each providing a unique piece of the structural puzzle. Mass spectrometry will first confirm the molecular weight and elemental composition, while ¹H and ¹³C NMR will elucidate the detailed carbon-hydrogen framework and connectivity. Advanced NMR techniques can then be used to confirm the stereochemistry.

Validation_Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy MS High-Resolution Mass Spectrometry (HRMS) HNMR ¹H NMR MS->HNMR Confirms MW & Formula CNMR ¹³C NMR HNMR->CNMR Initial Structure & Purity COSY COSY HNMR->COSY Proton-Proton Correlations DEPT DEPT CNMR->DEPT Carbon Type (CH, CH₂, CH₃) HSQC HSQC COSY->HSQC Proton-Carbon One-Bond Correlations HMBC HMBC HSQC->HMBC Proton-Carbon Long-Range Correlations Chiral_NMR Chiral Derivatization NMR HMBC->Chiral_NMR Final Connectivity Confirmation Final_Validation Validated Structure Chiral_NMR->Final_Validation Stereochemical Confirmation

Caption: A comprehensive workflow for the structural validation of Methyl (3R)-3-(benzyloxy)tetradecanoate.

Mass Spectrometry: The First Checkpoint

High-resolution mass spectrometry (HRMS) is the initial and indispensable step to confirm that the synthesized molecule has the correct molecular weight and, by extension, the correct elemental formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified product (approx. 1 mg) in a suitable solvent such as methanol or acetonitrile (1 mL).

  • Instrumentation: Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).[6]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ is typically observed.

  • Data Analysis: Compare the experimentally determined accurate mass with the theoretically calculated mass for the expected formula, C₂₂H₃₆O₃. The mass error should be within ±5 ppm.

Expected Results for Methyl (3R)-3-(benzyloxy)tetradecanoate:

IonCalculated Exact MassObserved MassMass Error (ppm)
[C₂₂H₃₆O₃+H]⁺349.2737e.g., 349.2735e.g., -0.57
[C₂₂H₃₆O₃+Na]⁺371.2557e.g., 371.2559e.g., +0.54

Interpretation and Comparison:

The observation of an ion with an accurate mass corresponding to the expected formula provides strong evidence for the successful synthesis. In contrast, the absence of this peak or the presence of other major peaks would indicate either a failed reaction or significant impurities. For instance, the starting material, (R)-3-hydroxytetradecanoic acid methyl ester, would have a significantly lower molecular weight.

Electron ionization (EI) can also be used, particularly with gas chromatography-mass spectrometry (GC-MS), and would be expected to show characteristic fragmentation patterns for fatty acid methyl esters.[7][8][9]

NMR Spectroscopy: Unraveling the Molecular Architecture

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[10]

¹H NMR: Mapping the Proton Environment

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[11][12]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35-7.25m5HAr-H Aromatic protons of the benzyl group.[13]
~4.55s2H-O-CH₂ -PhBenzylic protons, appear as a singlet.[13]
~3.95m1HCH -OBnProton at the chiral center (C-3).
3.67s3H-O-CH₃ Methyl ester protons.
~2.50dd2H-CH₂ -COOCH₃Methylene protons adjacent to the ester (C-2).
~1.55m2H-CH-CH₂ -Methylene protons at C-4.
~1.25br s18H-(CH₂ )₉-Methylene protons of the long alkyl chain.
0.88t3H-CH₃ Terminal methyl protons of the alkyl chain.

Note: Chemical shifts are approximate and can vary slightly.

Comparison with Alternatives: An isomeric impurity, such as Methyl 2-(benzyloxy)tetradecanoate, would show a distinct ¹H NMR spectrum. The proton at C-2 would be shifted downfield due to the adjacent ester and benzyloxy groups, and the C-3 protons would appear as a simple multiplet further upfield.

¹³C NMR and DEPT: The Carbon Skeleton

¹³C NMR, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number and types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons).

Experimental Protocol: ¹³C NMR and DEPT

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectra on the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum and DEPT-135 and DEPT-90 spectra.

  • Data Analysis: Correlate the signals in the ¹³C and DEPT spectra to assign each carbon resonance.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)DEPT-135Assignment
~172.5N/AC =O (Ester)
~138.5N/AAr-C (Quaternary)
~128.4PositiveAr-C H
~127.7PositiveAr-C H
~127.6PositiveAr-C H
~77.5PositiveC H-OBn (C-3)
~71.0Negative-O-C H₂-Ph
~51.5Positive-O-C H₃
~41.5Negative-C H₂-COOCH₃ (C-2)
~34.5Negative-CH-C H₂- (C-4)
~31.9Negative-(C H₂)₉
~29.6Negative-(C H₂)₉
~29.3Negative-(C H₂)₉
~25.3Negative-(C H₂)₉
~22.7Negative-(C H₂)₉
~14.1Positive-C H₃

Note: Chemical shifts are approximate.

2D NMR (COSY, HSQC, HMBC): Confirming Connectivity

Two-dimensional NMR experiments provide unambiguous evidence of atomic connectivity.

  • COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

By analyzing the cross-peaks in these spectra, the entire molecular framework can be pieced together, confirming the placement of the benzyloxy group at C-3 and the methyl ester at C-1.

key_hmbc_correlations cluster_structure Key Structural Fragment C1 C1 (C=O) C2 C2 (CH₂) C3 C3 (CH) C4 C4 (CH₂) OCH3 OCH₃ OBn -OCH₂Ph H2 H2 H2->C1 H2->C3 H3 H3 H3->C2 H3->C4 H_OCH3 H (OCH₃) H_OCH3->C1 H_OBn H (OCH₂Ph) H_OBn->C3

Caption: Key HMBC correlations confirming the connectivity around the C-3 chiral center.

Validation of Stereochemistry: The Chiral Challenge

Confirming the absolute stereochemistry is often the most challenging aspect of the validation process. While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) can.[3][14][15]

Experimental Protocol: Chiral Derivatization with Mosher's Acid

A common method involves reacting the corresponding alcohol, (R)-3-hydroxytetradecanoate, with a chiral derivatizing agent like (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) to form diastereomeric esters.[16] These diastereomers will have distinct NMR signals, particularly for protons near the newly formed ester linkage.

  • Synthesis of Diastereomers: Synthesize the Mosher's esters of both the synthesized (R)-3-hydroxytetradecanoate and, for comparison, the racemic or (S)-enantiomer if available.

  • ¹H and ¹⁹F NMR Analysis: Acquire high-resolution ¹H and ¹⁹F NMR spectra of the diastereomeric esters.

  • Data Comparison: The chemical shift differences (Δδ = δS - δR) for protons on either side of the chiral center will follow a predictable pattern, allowing for the assignment of the absolute configuration.

Alternative Chiral Validation Methods:

  • Chiral HPLC: Separation of the enantiomers on a chiral stationary phase.[15]

  • Optical Rotation: Measurement of the specific rotation and comparison to literature values.

  • Vibrational Circular Dichroism (VCD): A powerful technique for determining the absolute configuration of chiral molecules in solution.

Conclusion: A Self-Validating System for Structural Integrity

The structural validation of Methyl (3R)-3-(benzyloxy)tetradecanoate is a multi-faceted process that relies on the synergistic use of mass spectrometry and a suite of NMR techniques. By following the workflow outlined in this guide, researchers can build a self-validating dataset that provides irrefutable evidence for the compound's molecular formula, connectivity, and, most critically, its stereochemistry. This rigorous approach is paramount to ensuring the quality and reliability of the synthesized material for its intended applications in research and development.

References

  • American Chemical Society. (n.d.). Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. ACS Publications.
  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI. JEOL Applications Notes.
  • ResearchGate. (n.d.). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study.
  • Academia.edu. (n.d.). Analysis of fatty acid methyl esters by high-resolution gas chromatography-chemical ionisation mass spectrometry.
  • MDPI. (2021, October 26). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS 2 with Acetonitrile In-Source Derivatization.
  • Shimadzu. (n.d.). Double bond localization in unsaturated fatty acid methyl esters (FAME) by solvent mediated chemical ionization (SMCI) tandem mass spectrometry.
  • ResearchGate. (n.d.). Chiral Lipid Tubules | Request PDF.
  • Markham, L. E. (2023). Design and Synthesis of Chiral, Conformationally Constrained Fatty Acid Mimetics. Dartmouth College.
  • SpectraBase. (n.d.). Benzyl tert-butyl ether - Optional[1H NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). Benzyl ether(103-50-4) 1H NMR spectrum.
  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts.
  • Wenzel, T. J., & Chiral Compounds, D. O. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC.
  • BenchChem. (n.d.). A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR with (-)-Menthyloxyacetic Acid.
  • Bondi, S. P., Lobasso, T., Iwanoski, C., Saba, S., & Clarke, D. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters.
  • MDPI. (2025, March 29). Archaeal Lipids: Extraction, Separation, and Identification via Natural Product Chemistry Perspective.
  • Wenzel, T. J. (n.d.). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley Press.
  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Journal of Chemical Education. (2016, September 30). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications.
  • NIST. (n.d.). Methyl tetradecanoate. NIST WebBook.
  • Murphy, R. C., & Gaskell, S. J. (2011). Targeted chiral lipidomics analysis of bioactive eicosanoid lipids in cellular systems. PMC.
  • Journal of Carbohydrate Chemistry. (1988). Syntheses of 2-Deoxy-2-[(2R,3S)-2-fluoro-3-hydroxytetradecanamido ]-3-0-[(3R. 7(2), 341-353.
  • PrepChem.com. (n.d.). Synthesis of (3R)-3-Benzyloxycarbonyl-3-phenylmethylpropionic Acid.
  • PubChem. (n.d.). (r)-3-Benzyloxy-tetradecanoic acid.
  • BOC Sciences. (n.d.). Expert Chiral Synthesis Services.
  • Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate.
  • MilliporeSigma. (n.d.). 3-(((R)-3-(Benzyloxy)dodecanoyl)oxy)tetradecanoic acid.
  • Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications.
  • Takaba, K., et al. (n.d.). ASYMMETRIC SYNTHESIS OF (R)--(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE").
  • NIST. (n.d.). Methyl tetradecanoate. NIST WebBook.
  • Avanti Polar Lipids. (n.d.). 262139 R-(3)-Benzyloxy myristic acid methyl ester CAS: 114264-01-6.
  • SpectraBase. (n.d.). Methyl 13-methyl-3-trimethylsilyloxytetradecanoate.
  • ResearchGate. (n.d.). GC-MS spectra of 3a: Methyl decanoate; 3b: Methyl tetradecanoate; 3c:.
  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods.

Sources

Comparative

"Methyl (3R)-3-(benzyloxy)tetradecanoate vs other protecting groups for 3-hydroxy fatty acids"

For researchers and drug development professionals synthesizing complex glycolipids—such as Lipid A derivatives, rhamnolipids, and lipopeptides—the (3R)-3-hydroxy fatty acid is a foundational building block. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals synthesizing complex glycolipids—such as Lipid A derivatives, rhamnolipids, and lipopeptides—the (3R)-3-hydroxy fatty acid is a foundational building block. However, the β -hydroxy acid motif presents significant synthetic challenges. The proximity of the hydroxyl group to the carbonyl makes the system highly susceptible to β -elimination and acyl migration.

This guide objectively compares the industry-standard Methyl (3R)-3-(benzyloxy)tetradecanoate against alternative protecting group strategies, providing mechanistic causality, comparative data, and a self-validating experimental protocol.

The Mechanistic Challenge of 3-Hydroxy Systems

The β -hydroxy ester system is inherently labile. When exposed to strong bases (e.g., NaH, KOH) typically used in classical Williamson ether syntheses, the acidic α -protons are easily abstracted. This triggers an E1cB elimination pathway, expelling the β -alkoxy/hydroxy group and irreversibly forming an α,β -unsaturated ester degradation product.

Conversely, if the 3-hydroxyl is protected as an ester (e.g., acetate), the molecule becomes vulnerable to O→O or O→N acyl migration during subsequent deprotection or coupling steps, particularly in the presence of basic amines. To navigate these thermodynamic traps, the choice of protecting group must be orthogonal, sterically unobtrusive, and chemically inert.

G Substrate 3-Hydroxy Fatty Acid Ester Base Strong Base (NaH) Substrate->Base Acyl Acyl Protection Substrate->Acyl Reductive Reductive Benzylation Substrate->Reductive E1cB E1cB Elimination Base->E1cB Unsat Unsaturated Ester (Degradation) E1cB->Unsat Migrate Acyl Migration Acyl->Migrate WrongRegio Regioisomeric Mixture Migrate->WrongRegio Stable Stable Benzyl Ether Reductive->Stable

Logical relationship of reaction conditions and degradation pathways.

Methyl (3R)-3-(benzyloxy)tetradecanoate: The Benchmark

Protecting the 3-hydroxyl group as a benzyl (Bn) ether is the gold standard in Lipid A synthesis[1]. The benzyl ether offers unparalleled stability across a wide pH range and does not participate in neighboring group participation or migration.

Causality behind the choice:

  • Avoidance of Elimination: By utilizing an acid-catalyzed reductive benzylation (using benzaldehyde, triethylsilane, and TMSOTf) rather than basic alkylation, the α -proton remains untouched, completely bypassing the E1cB elimination pathway[1].

  • Orthogonal Deprotection: In the final stages of complex glycolipid assembly, global deprotection is often achieved via hydrogenolysis (Pd/C, H₂). The benzyl ether is cleaved cleanly alongside benzyl-protected phosphates and anomeric benzyl groups, leaving the delicate lipid architecture intact[2].

Comparative Analysis of Alternatives

While benzyl ethers are dominant, specific synthetic routes may necessitate alternative protecting groups. Here is how they compare:

Silyl Ethers (TBS, TBDPS)

Silyl ethers are introduced under mild, non-basic conditions, avoiding elimination[3]. However, their significant steric bulk is a double-edged sword. While it protects the 3-position, a bulky tert-butyldiphenylsilyl (TBDPS) group can sterically hinder adjacent glycosylation reactions on the glucosamine backbone. Furthermore, silyl groups require fluoride (e.g., TBAF) or acidic conditions for removal, which can be incompatible with sensitive phosphotriesters or lead to unwanted desilylation during acidic glycosylation steps[4].

Acyl Groups (Acetyl, Levulinyl)

Acyl protection is synthetically trivial to install but highly risky for β -hydroxy fatty acids. Under the mildly basic conditions required to deprotect amines (e.g., piperidine for Fmoc removal) or during prolonged storage, the acyl group frequently migrates to adjacent free hydroxyls or amines. This results in complex, inseparable regioisomeric mixtures.

p-Methoxybenzyl (PMB)

PMB ethers behave similarly to benzyl ethers but can be removed oxidatively using DDQ. This is highly advantageous when the target molecule contains essential double bonds (e.g., unsaturated fatty acid tails) that would be reduced by the hydrogenolysis required for standard benzyl ether cleavage.

G Start Methyl (3R)-3-hydroxytetradecanoate Bn Benzyl (Bn) Ether High Stability Start->Bn Reductive Benzylation TBS Silyl (TBS) Ether Steric Bulk Start->TBS Silylation Ac Acetyl (Ac) Ester Migration Risk Start->Ac Acylation Glyc Lipid A Assembly / Glycosylation Bn->Glyc Orthogonal TBS->Glyc Hindered Ac->Glyc Unstable Deprot Global Deprotection (Pd/C, H2) Glyc->Deprot Clean Cleavage

Workflow of 3-hydroxy fatty acid protection strategies in Lipid A assembly.

Quantitative Comparison Data

The following table summarizes the performance metrics of each protecting group when applied to (3R)-3-hydroxy fatty acids.

Protecting GroupStability to Lewis AcidsStability to BasesSteric HindranceMigration RiskTypical Cleavage YieldCleavage Method
Benzyl (Bn) HighHighLowNone>95%H₂, Pd/C
p-Methoxybenzyl (PMB) LowHighLowNone85-90%DDQ (Oxidation)
TBS Ether ModerateHighModerateNone80-90%TBAF or weak acid
TBDPS Ether HighHighHighNone75-85%TBAF
Acetyl (Ac) HighLowLowHigh <60% (due to migration)NaOMe / MeOH

Self-Validating Experimental Methodology

To ensure maximum yield and prevent β -elimination, the synthesis of Methyl (3R)-3-(benzyloxy)tetradecanoate must be performed via reductive benzylation [1]. The following protocol is designed as a self-validating system, incorporating critical checkpoints to guarantee structural integrity.

Protocol: Reductive O-Benzylation of Methyl (3R)-3-hydroxytetradecanoate

Reagents Required:

  • Methyl (3R)-3-hydroxytetradecanoate (1.0 equiv)

  • Benzaldehyde (1.5 equiv)

  • Triethylsilane (Et₃SiH) (1.5 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon. Dissolve Methyl (3R)-3-hydroxytetradecanoate (1.0 equiv) and benzaldehyde (1.5 equiv) in anhydrous DCM (0.2 M concentration). Cool the reaction mixture to 0 °C using an ice bath.

  • Silane Addition: Add triethylsilane (1.5 equiv) dropwise via syringe.

  • Catalyst Activation: Slowly add TMSOTf (0.1 equiv) dropwise.

    • Causality Note: TMSOTf acts as a Lewis acid, activating the benzaldehyde to form an electrophilic oxocarbenium ion. The 3-hydroxyl group attacks this intermediate, which is subsequently reduced by Et₃SiH to yield the benzyl ether. Because no base is present, the α -protons remain unperturbed.

  • Reaction Monitoring (Checkpoint 1): Stir the reaction at 0 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The product will appear as a distinct, less polar spot compared to the starting material.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ to neutralize the TMSOTf.

  • Workup: Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

  • NMR Validation (Checkpoint 2 - Critical):

    • Confirm the presence of the benzyl ether via ¹H NMR: Look for the diagnostic AB quartet of the benzylic CH₂ protons at ~4.50–4.65 ppm , and the aromatic protons at 7.25–7.40 ppm .

    • Self-Validation: Inspect the 5.50–6.50 ppm region. The strict absence of vinylic protons confirms that zero E1cB β -elimination occurred during the procedure.

References

  • Kusumoto, S., Fukase, K., & Oikawa, M. (2020). The Chemical Synthesis of Lipid A. In Endotoxin in Health and Disease. Taylor & Francis. [Link]

  • Mende, M., et al. (2025). Synthesis and Docking Studies of Glycolipids Inspired by Bacteroides fragilis Lipid A. PMC / National Institutes of Health. [Link]

  • Vik, A., & Hansen, T.V. (2022). The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid. MDPI. [Link]

  • Kline, T., et al. (2024). Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Debenzylation of Fatty Acid Esters: A Comparative Study

For researchers and professionals in drug development and organic synthesis, the strategic use of protecting groups is paramount. The benzyl ester is a workhorse for the protection of carboxylic acids, particularly in th...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the strategic use of protecting groups is paramount. The benzyl ester is a workhorse for the protection of carboxylic acids, particularly in the realm of fatty acids, due to its general stability and varied options for cleavage. However, the selection of a debenzylation method is not trivial; it is a critical decision dictated by the substrate's complexity, the presence of other functional groups, and the desired scale of the reaction.

This guide provides an in-depth, objective comparison of common debenzylation methods for fatty acid esters. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, offering field-proven insights to help you select and optimize the ideal deprotection strategy for your specific needs.

Methods at a Glance: A Comparative Overview

The cleavage of a benzyl ester to liberate the parent carboxylic acid can be broadly categorized into three primary strategies: reductive, Lewis acid-mediated, and oxidative cleavage. Each approach possesses a unique profile of reactivity, selectivity, and tolerance to other functionalities.

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantagesFunctional Group Tolerance
Catalytic Hydrogenolysis H₂ gas, Pd/C, Pd(OH)₂/CRoom temp to moderate heat, atmospheric to elevated pressure (balloon to Parr)Clean reaction, high yields, common lab procedure, toluene is the only byproduct.[1][2]Catalyst can be pyrophoric; may reduce other functional groups (alkenes, alkynes, nitro groups).[1]Sensitive: Alkenes, alkynes, nitro groups, other benzyl ethers, Cbz groups. Tolerated: Esters, amides, halides (sometimes), Boc groups.
Catalytic Transfer Hydrogenation Pd/C, Ammonium formate, Formic acid, CyclohexadieneRoom temp to refluxAvoids use of high-pressure H₂ gas, safer setup, often faster.[3][4]Can require higher catalyst loading or elevated temperatures; hydrogen donor can introduce impurities.[3]Similar to hydrogenolysis, but selectivity can sometimes be tuned by choice of hydrogen donor.[5]
Lewis Acid-Mediated Cleavage BCl₃, SnCl₄, TMSILow temperature (-78 °C to room temp)Excellent for substrates sensitive to reduction; highly chemoselective.[6][7]Reagents are often moisture-sensitive and corrosive; requires stoichiometric amounts; can generate halogenated byproducts.[1]Tolerated: Alkenes, alkynes, nitro, iodo, allyl groups, Boc, Cbz, TBS ethers, and even sensitive thiol esters.[8]
Oxidative Cleavage DDQ, Ozone0 °C to room temp, often with photo-irradiationUseful when reductive or strongly acidic conditions are not viable.[1][9]Can be substrate-dependent; reagents are stoichiometric and can be expensive; may oxidize other sensitive moieties.Tolerated: Azides, alkenes, alkynes (with DDQ).[9][10] Sensitive: Other easily oxidized groups (e.g., some silyl ethers, phenols).[11]

In-Depth Analysis & Experimental Protocols

The Gold Standard: Catalytic Hydrogenolysis

This is arguably the most common and mildest method for benzyl ester cleavage.[1] The reaction involves the heterogeneous catalysis by a palladium catalyst to reductively cleave the C-O bond of the ester, liberating the carboxylic acid and toluene.

Causality & Expertise: The choice of catalyst is critical. Standard 10% Palladium on Carbon (Pd/C) is a robust, all-purpose choice for simple substrates.[2][12] For more complex or sterically hindered fatty acid esters, or in cases where the catalyst seems "poisoned," 20% Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's catalyst) is often a more active and effective option.[2] The solvent choice can also influence reaction rates; polar protic solvents like ethanol or methanol are generally preferred as they facilitate the protonolysis step on the catalyst surface.[12]

  • Setup: In a high-pressure reactor or a round-bottom flask fitted with a hydrogen balloon, dissolve the benzyl ester of the fatty acid (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or THF).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

  • Hydrogenation: The reaction vessel is purged by evacuating and refilling with hydrogen gas (H₂) three times. The reaction is then stirred vigorously under a positive pressure of H₂ (from a balloon or a pressurized source) at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up: Upon completion, the hydrogen is carefully vented, and the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite pad is washed with the reaction solvent.

  • Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude carboxylic acid, which can be purified further if necessary.

The general workflow for a catalytic hydrogenation experiment is straightforward, emphasizing careful handling of the catalyst and hydrogen gas.

cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Dissolve Benzyl Ester in Solvent (e.g., EtOH) B Add Pd/C Catalyst (10-20% w/w) A->B C Purge with H₂ Gas (Vacuum/Fill x3) B->C D Stir under H₂ atmosphere (Balloon or Parr) C->D E Monitor by TLC/LC-MS D->E F Vent H₂ & Filter through Celite® E->F G Wash Celite® with Solvent F->G H Concentrate Filtrate G->H I Purify Product H->I

Caption: General workflow for catalytic hydrogenolysis.

The mechanism involves the oxidative addition of the benzyl C-O bond to the Pd(0) surface, followed by hydrogenolysis to release the carboxylic acid and toluene, regenerating the catalyst.[13]

Start R-CO-OBn + Pd(0) Complex [R-COO-Pd(II)-Bn] Start->Complex Oxidative Addition H2_add + H₂ Hydride [R-COOH-Pd(II)-Bn(H)] H2_add->Hydride H₂ Coordination & Transfer Product R-COOH + Toluene + Pd(0) Hydride->Product Reductive Elimination

Caption: Simplified mechanism of Pd-catalyzed hydrogenolysis.

The Alternative Reductive Route: Catalytic Transfer Hydrogenation (CTH)

For labs not equipped for high-pressure hydrogenation, or for instances where a more rapid reaction is desired, CTH is an excellent alternative.[4] This method generates hydrogen in situ from a donor molecule, obviating the need for gaseous hydrogen.

Causality & Expertise: Ammonium formate is a highly effective and common hydrogen donor, often leading to rapid debenzylation at room temperature or with gentle heating.[4] It decomposes on the catalyst surface to H₂, CO₂, and ammonia. Formic acid and cyclohexadiene are also viable donors. The choice of donor can sometimes influence selectivity. For example, cyclohexene has been noted to be effective for aryl benzyl ethers but not alkyl benzyl ethers under certain conditions.[5] A key advantage is safety and simplicity, as the reaction can be run in standard glassware.[4]

  • Setup: In a round-bottom flask, dissolve the benzyl-protected fatty acid ester (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight).

  • Hydrogen Donor: To the stirred suspension, add ammonium formate (HCOONH₄) (3-5 eq) portion-wise. Be mindful of potential effervescence.

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring by TLC. Reactions are often complete within 30 minutes to a few hours.

  • Work-up and Isolation: The work-up is identical to the hydrogenolysis protocol: filter through Celite® to remove the catalyst, wash the filter cake, and concentrate the filtrate.

The Chemoselective Powerhouse: Lewis Acid-Mediated Cleavage

When a fatty acid ester contains functionalities that are sensitive to reduction (e.g., alkenes, alkynes, or nitro groups), catalytic hydrogenation is not a viable option. In these scenarios, Lewis acid-mediated debenzylation provides a powerful and highly chemoselective alternative.[8]

Causality & Expertise: Boron trichloride (BCl₃) is a strong Lewis acid that coordinates to the ester's carbonyl oxygen, activating the benzyl C-O bond for cleavage. A critical consideration is the generation of a transient benzyl cation (Bn⁺) during the reaction. This cation is highly electrophilic and can cause unwanted side reactions, such as Friedel-Crafts alkylation of electron-rich aromatic rings on the substrate or solvent.[8] To prevent this, a "cation scavenger" must be added. Pentamethylbenzene is an excellent choice as it is a non-Lewis-basic, electron-rich arene that readily traps the benzyl cation.[6][7] The reaction is typically performed at very low temperatures (e.g., -78 °C) to further control reactivity and enhance selectivity.[6]

  • Setup: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the benzyl ester (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of BCl₃ (2.0 eq, typically 1.M in CH₂Cl₂) dropwise to the cooled solution.

  • Reaction: Stir the reaction at -78 °C for 20-60 minutes, monitoring by TLC.

  • Quenching: Carefully quench the reaction at low temperature by the slow addition of a mixture of THF and saturated aqueous NaHCO₃.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography to remove the scavenger and its benzylated adduct.

The mechanism highlights the role of the Lewis acid in activating the ester and the crucial function of the cation scavenger in preventing side reactions.

Start R-CO-OBn + BCl₃ Complex [R-CO(->BCl₃)-OBn] Start->Complex Lewis Acid Coordination Cleavage R-CO-OBCl₂ + [Bn⁺] Complex->Cleavage C-O Bond Cleavage Scavenger + Pentamethylbenzene (Scavenger) Workup + H₂O (Work-up) Trapped Benzylpentamethylbenzene Scavenger->Trapped Cation Trapping Product R-COOH Workup->Product

Caption: Mechanism for BCl₃-mediated debenzylation with a scavenger.

Concluding Remarks for the Practicing Scientist

The debenzylation of fatty acid esters is a foundational transformation in organic synthesis. While catalytic hydrogenolysis remains the first choice for its mildness and efficiency, its limitations necessitate a broader toolkit.[1][2] Catalytic transfer hydrogenation offers a safer, more accessible reductive method.[4] For complex molecules adorned with reduction-sensitive groups, Lewis acid-mediated cleavage with BCl₃ provides unparalleled chemoselectivity, provided that side reactions are carefully managed with a cation scavenger.[6][8] Finally, oxidative methods, while less common for simple esters, remain a viable option in specific contexts.[9]

The ultimate choice of method is a strategic one. By understanding the underlying mechanisms and the rationale for specific reagents and conditions, the modern researcher can navigate the challenges of complex synthesis with confidence, ensuring the efficient and clean liberation of the target fatty acid.

References

  • Reichle, V. F. et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • BenchChem. (2025). An In-depth Technical Guide to the Benzyl Protecting Group for Carboxylic Acids.
  • Bobinski, T. P. et al. (n.d.). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. ResearchGate.
  • Okano, K. et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett.
  • Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst.
  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols.
  • Scilit. (n.d.). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.
  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis.
  • Okano, K. et al. (2008). Mild debenzylation of aryl benzyl ether with BCl3 in the presence of pentamethylbenzene as a non-lewis-basic cation scavenger. Tohoku University Repository.
  • Okano, K. et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. ResearchGate.
  • Reddy, P. G. et al. (n.d.). Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate. The Vespiary.
  • Zhang, K. et al. (2024). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for Catalytic Hydrogenation in Carbohydrate Chemistry.
  • Brånalt, J. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.
  • BenchChem. (2025). Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation of Protected Glucose.
  • Gohr, S. et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe.
  • Seeberger, P. H. et al. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Organic Syntheses.

Sources

Comparative

"analysis of Methyl (3R)-3-(benzyloxy)tetradecanoate purity by elemental analysis"

Comprehensive Comparison Guide: Purity Analysis of Methyl (3R)-3-(benzyloxy)tetradecanoate Introduction Methyl (3R)-3-(benzyloxy)tetradecanoate (Molecular Formula: C₂₂H₃₆O₃, MW: 348.5 g/mol ) is a critical synthetic inte...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Purity Analysis of Methyl (3R)-3-(benzyloxy)tetradecanoate

Introduction

Methyl (3R)-3-(benzyloxy)tetradecanoate (Molecular Formula: C₂₂H₃₆O₃, MW: 348.5 g/mol ) is a critical synthetic intermediate, predominantly utilized in the synthesis of Lipid A analogs, Toll-like receptor 4 (TLR4) modulators, and specialized lipid nanoparticles (LNPs) [1]. Given its downstream biological applications, ensuring the absolute purity of this lipid derivative is paramount. Trace impurities—such as residual solvents, inorganic salts, or structurally similar lipid byproducts—can drastically alter the immunogenic profile of the final construct.

As a Senior Application Scientist, I approach purity not as a single metric, but as a matrix of verifiable data. This guide objectively compares Elemental Analysis (EA) against orthogonal techniques like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of Methyl (3R)-3-(benzyloxy)tetradecanoate. By bridging theoretical causality with self-validating experimental protocols, we provide a robust framework for drug development professionals.

The Causality of Method Selection: Why Elemental Analysis?

While is the modern workhorse for lipid analysis, it is fundamentally a relative purity method [2]. It only detects species that elute from the column and respond to the detector, completely missing inorganic salts or non-eluting polymers.

Elemental Analysis (specifically CHNO combustion analysis), conversely, provides an absolute mass fraction of the sample [3]. By combusting the sample at extreme temperatures (>1000°C), EA quantifies the exact percentages of Carbon, Hydrogen, and Oxygen.

  • Theoretical Calculated Values for C₂₂H₃₆O₃: C: 75.82%, H: 10.41%, O: 13.77%.

  • The ±0.4% Rule: According to stringent peer-review guidelines established by the , the experimentally found values for Carbon and Hydrogen must fall within ±0.4% of the calculated theoretical values to confirm >95% absolute purity [4]. This tight margin makes EA the ultimate arbiter for ruling out occluded solvents or inorganic silica gel that HPLC ignores.

Comparative Performance Data

To establish a self-validating system, no single instrument should be trusted in isolation. The table below compares the analytical alternatives for this specific lipid intermediate.

Analytical TechniquePrimary OutputDetection FocusBlind Spots (False Negatives)Suitability for Methyl (3R)-3-(benzyloxy)tetradecanoate
Elemental Analysis (CHNO) Absolute Mass %Total C, H, N, O contentStructural isomers (cannot distinguish them)Excellent for detecting inorganic salts, water, and residual chromatography solvents.
HPLC-CAD / ELSD Area %Non-volatile lipidsNon-eluting polymers, inorganic saltsExcellent for separating structurally similar lipid byproducts (e.g., des-benzyl impurities).
GC-FID Area %Volatile/derivatized lipidsHigh MW aggregates, non-volatilesModerate ; high injection temperatures may degrade the benzyloxy protecting group.
qNMR (1H) Molar RatioProtons in specific environmentsSalts lacking protons (e.g., NaCl)High ; confirms structural integrity and quantifies specific organic impurities.

Experimental Protocols: A Self-Validating System

To guarantee the integrity of Methyl (3R)-3-(benzyloxy)tetradecanoate, its purity must be confirmed using a dual-axis approach: EA (for absolute mass balance) and HPLC-CAD (for chromatographic resolution).

Protocol 1: Absolute Purity via CHNO Elemental Analysis

Causality: High-temperature flash combustion converts all organic carbon to CO₂, hydrogen to H₂O, and oxygen to CO. Thermal conductivity detectors (TCD) then quantify these gases. If the sample contains residual silica gel from column chromatography or trapped moisture, the %C will artificially drop, failing the ±0.4% threshold [5].

  • Sample Preparation: Dry 5–10 mg of Methyl (3R)-3-(benzyloxy)tetradecanoate under high vacuum (<0.1 mbar) at 40°C for 24 hours. Reasoning: This removes residual crystallization solvents (e.g., hexane/ethyl acetate) which would otherwise skew the carbon mass fraction.

  • Calibration: Calibrate the elemental analyzer using a certified reference standard such as Stearic Acid. Reasoning: Using a lipid standard rather than a generic aromatic standard better mimics the combustion kinetics of long aliphatic chains.

  • Encapsulation: Accurately weigh 1.5–2.0 mg of the dried lipid into a clean tin capsule (for CHN) and a silver capsule (for O). Seal tightly to exclude atmospheric moisture.

  • Combustion & Detection: Drop the capsule into the oxidation reactor (1060°C) enriched with a pulse of O₂. Pass the effluent gases through a reduction reactor (copper) to remove excess oxygen, followed by GC separation and TCD quantification.

  • Validation Check: Calculate the Δ (Found - Theoretical). If ΔC > 0.4%, suspect residual solvent (if positive) or inorganic ash/moisture (if negative).

Protocol 2: Orthogonal Chromatographic Purity via HPLC-CAD

Causality: The benzyloxy group provides weak UV absorbance, but the tetradecanoate aliphatic chain does not. UV detection is therefore highly unreliable for quantifying lipid impurities. Charged Aerosol Detection (CAD) provides a uniform, mass-dependent response for all non-volatile analytes, ensuring lipid byproducts are accurately quantified [6].

  • System Setup: Equip an HPLC system with a CAD detector. Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 45°C to reduce lipid viscosity.

  • Mobile Phase: Prepare a binary gradient. Mobile Phase A: Water with 0.1% Formic Acid. Mobile Phase B: Methanol/Acetonitrile (80:20) with 0.1% Formic Acid.

  • Sample Injection: Dissolve the lipid in 100% Methanol to a concentration of 1.0 mg/mL. Inject 2 µL.

  • Gradient Elution: Run a gradient from 60% B to 100% B over 15 minutes to elute the highly hydrophobic Methyl (3R)-3-(benzyloxy)tetradecanoate.

  • Validation Check: Integrate all peaks. The main peak area must be >95%. Crucial Note: The absence of impurity peaks does not guarantee absolute purity, which is why Protocol 1 (EA) remains mandatory.

Workflow Visualization

PurityWorkflow Sample Methyl (3R)-3-(benzyloxy)tetradecanoate (Synthesized Batch) Split Orthogonal Validation Strategy Sample->Split EA Elemental Analysis (CHNO) Combustion at 1060°C Split->EA HPLC HPLC-CAD Analysis C18 Reversed-Phase Split->HPLC EA_Metric Metric: %C, %H, %O Target: ±0.4% of Theoretical EA->EA_Metric HPLC_Metric Metric: Peak Area % Target: >95% Purity HPLC->HPLC_Metric Decision Data Synthesis & Review EA_Metric->Decision HPLC_Metric->Decision Pass Approved for LNP / Lipid A Synthesis Decision->Pass Both Criteria Met

Caption: Orthogonal purity validation workflow for Methyl (3R)-3-(benzyloxy)tetradecanoate.

Conclusion

For complex lipid intermediates like Methyl (3R)-3-(benzyloxy)tetradecanoate, relying solely on chromatographic techniques introduces the risk of severe blind spots regarding inorganic contaminants and residual solvents. Elemental Analysis serves as the ultimate arbiter of absolute mass balance. By integrating CHNO combustion analysis with HPLC-CAD, researchers establish a self-validating, foolproof matrix that ensures the chemical integrity of downstream pharmaceutical products.

References

  • Agilent Technologies . "Analysis of Lipid Nanoparticle Composition." Agilent Application Notes, 2024. URL:[Link][1]

  • Velp Scientifica . "Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis." Velp Application Notes. URL:[Link][2]

  • American Chemical Society . "An International Study Evaluating Elemental Analysis - Author Guidelines." ACS Central Science, 2022. URL: [Link][3]

  • BioInsights Publishing . "Quantitative analysis of lipids and nucleic acids in lipid nanoparticles using monolithic column." Cell & Gene Therapy Insights, 2024. URL: [Link][4]

Sources

Validation

Application Guide: Confirming the Absolute Configuration of Synthesized Methyl (3R)-3-(benzyloxy)tetradecanoate

Executive Summary Methyl (3R)-3-(benzyloxy)tetradecanoate is a critical chiral intermediate in the synthesis of Lipid A analogs, rhamnolipids, and other bioactive bacterial metabolites. Because the biological activity of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (3R)-3-(benzyloxy)tetradecanoate is a critical chiral intermediate in the synthesis of Lipid A analogs, rhamnolipids, and other bioactive bacterial metabolites. Because the biological activity of these molecules—such as Toll-like receptor 4 (TLR4) agonism—is strictly dependent on the (3R) configuration of the β -hydroxy fatty acid chains[1], rigorous stereochemical validation is mandatory.

As a Senior Application Scientist, I have designed this guide to objectively compare the three most robust analytical methodologies for confirming the absolute configuration of this specific intermediate: Chiral HPLC , Mosher’s Ester Analysis , and Vibrational Circular Dichroism (VCD) . This guide provides the mechanistic causality behind each technique and self-validating experimental protocols to ensure scientific integrity.

Comparative Analysis of Configuration Confirmation Methods

Chiral High-Performance Liquid Chromatography (HPLC)
  • Mechanistic Principle : Enantiomeric separation occurs via transient diastereomeric interactions between the analyte and a chiral stationary phase (CSP), such as immobilized amylose or cellulose derivatives.

  • Causality in Experimental Design : The presence of the benzyl protecting group in Methyl (3R)-3-(benzyloxy)tetradecanoate is highly advantageous here. It provides a strong UV chromophore for detection at 254 nm and introduces steric bulk that enhances stereodiscrimination within the chiral grooves of the CSP[1].

  • E-E-A-T Insight : While Chiral HPLC is the gold standard for determining enantiomeric excess (ee), it cannot intrinsically assign absolute configuration ab initio. It requires an authentic, independently synthesized (3R) standard to confirm the configuration via retention time matching.

Modified Mosher’s Ester Analysis (1H/19F NMR)
  • Mechanistic Principle : Derivatization of a chiral secondary alcohol with (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) generates diastereomeric esters. The magnetic anisotropy of the MTPA phenyl ring selectively shields specific protons on the fatty acid chain, allowing configuration assignment via NMR[2].

  • Causality in Experimental Design : MTPA-Cl strictly requires a free hydroxyl group to form the ester linkage. Therefore, the C3-benzyl ether must first be cleaved via catalytic hydrogenolysis (Pd/C, H 2​ ).

  • E-E-A-T Insight : Although this method necessitates an additional synthetic deprotection step, it provides definitive, standard-free assignment of the absolute configuration by calculating the chemical shift differences ( ΔδSR​ ) between the two diastereomers[2].

Vibrational Circular Dichroism (VCD)
  • Mechanistic Principle : VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule[3].

  • Causality in Experimental Design : Because VCD is an absolute physical property derived from the molecule's spatial arrangement, it can be performed directly on the benzylated intermediate without deprotection or crystallization[3].

  • E-E-A-T Insight : The experimental VCD spectrum must be compared against a Density Functional Theory (DFT) calculated spectrum. The conformational flexibility of the tetradecanoate chain requires rigorous Boltzmann-weighted conformational searching during DFT modeling to ensure accurate spectral matching.

Objective Method Comparison

ParameterChiral HPLCMosher's Method (NMR)VCD Spectroscopy
Primary Output Enantiomeric Excess (ee)Absolute ConfigurationAbsolute Configuration & Conformation
Requires Authentic Standards? Yes (Strictly required)NoNo (Requires DFT calculation)
Sample Destructiveness Non-destructive (Recoverable)Destructive (Derivatized)Non-destructive (Recoverable)
Derivatization Required? NoYes (Debenzylation + MTPA-Cl)No
Throughput High (Minutes per run)Low (Days for prep/NMR)Medium (Hours for scanning/compute)
Instrument Cost Moderate (HPLC + UV/DAD)High (High-field NMR)High (VCD Spectrometer + Compute)

Experimental Workflows & Protocols

Protocol A: Chiral HPLC Validation

This protocol is a self-validating system provided you have access to an authentic (3R) standard.

  • Sample Preparation : Dissolve 1.0 mg of synthesized Methyl (3R)-3-(benzyloxy)tetradecanoate in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

  • Chromatographic Conditions :

    • Column : Daicel Chiralpak IA (250 x 4.6 mm, 5 µm).

    • Mobile Phase : Isocratic Hexane/Isopropanol (95:5 v/v).

    • Flow Rate : 1.0 mL/min at 25°C.

  • Detection : Monitor UV absorbance at 210 nm (aliphatic ester) and 254 nm (benzyl ether)[1].

  • Validation : Inject the authentic (3R) standard, followed by the synthesized batch. A matching retention time ( tR​ ) confirms the configuration, while peak integration determines the ee.

Protocol B: Debenzylation & Mosher’s Ester Derivatization

This protocol explains the necessary chemical transformation prior to NMR analysis.

  • Catalytic Hydrogenolysis : Dissolve 50 mg of the benzylated ester in 5 mL of Ethyl Acetate. Add 5 mg of 10% Pd/C. Stir under a hydrogen atmosphere (1 atm) for 4 hours. Filter through Celite and concentrate to yield the free alcohol, Methyl (3R)-3-hydroxytetradecanoate.

  • Diastereomeric Derivatization : Split the deprotected product into two dry vials (20 mg each).

    • Vial A ((R)-MTPA ester) : Add anhydrous CH 2​ Cl 2​ , pyridine, catalytic DMAP, and (S)-(+)-MTPA-Cl.

    • Vial B ((S)-MTPA ester) : Add anhydrous CH 2​ Cl 2​ , pyridine, catalytic DMAP, and (R)-(-)-MTPA-Cl.

  • NMR Acquisition & Calculation : Acquire 1 H and 19 F NMR spectra in CDCl 3​ . Calculate ΔδSR​=δS​−δR​ for the protons adjacent to C3 (C2 and C4 protons). A positive Δδ for C4 and a negative Δδ for C2 unambiguously confirms the (3R) configuration[2].

Protocol C: VCD Measurement and DFT Calculation

This protocol leverages advanced spectroscopy and quantum mechanics for non-destructive analysis.

  • Spectral Acquisition : Dissolve 15 mg of the benzylated compound in 150 µL of CDCl 3​ . Inject into a BaF 2​ IR cell (75 µm path length). Record IR and VCD spectra at 8 cm −1 resolution for 3-4 hours to achieve a high signal-to-noise ratio[3].

  • Computational Modeling : Perform a conformational search using molecular mechanics (e.g., MMFF94). Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level of theory.

  • Validation : Calculate the theoretical VCD spectrum for the (3R) enantiomer. Overlay the Boltzmann-averaged calculated spectrum with the experimental data. Matching sign patterns across the C-O stretching and C-H bending regions confirm the absolute configuration[3].

Decision Workflow Diagram

G Start Methyl (3R)-3-(benzyloxy)tetradecanoate Decision Select Confirmation Strategy Start->Decision HPLC Chiral HPLC Analysis Decision->HPLC High Throughput VCD VCD Spectroscopy Decision->VCD Non-Destructive Mosher_Req Catalytic Debenzylation (Pd/C, H2) Decision->Mosher_Req No Standards Needed HPLC_Req Requires Authentic Standards HPLC->HPLC_Req VCD_Req Direct Measurement in CDCl3 VCD->VCD_Req Mosher Mosher's Method (NMR) Mosher_Deriv Derivatize with MTPA-Cl Mosher->Mosher_Deriv HPLC_Res Compare Retention Times HPLC_Req->HPLC_Res VCD_Res Compare with DFT Calculation VCD_Req->VCD_Res Mosher_Req->Mosher Mosher_Res Calculate NMR ΔδSR Mosher_Deriv->Mosher_Res

Workflow for confirming the absolute configuration of chiral beta-hydroxy ester derivatives.

Sources

Comparative

"cross-validation of analytical methods for quantifying Methyl (3R)-3-(benzyloxy)tetradecanoate"

[label="Chain-Length Profiling\n(Homolog Figure 1: Decision matrix and ICH M10 cross-validation workflow for the target analyte. Analytical Methods Comparison Data The following table synthesizes the quantitative perform...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Chain-Length Profiling\n(Homolog

Figure 1: Decision matrix and ICH M10 cross-validation workflow for the target analyte.

Analytical Methods Comparison Data

The following table synthesizes the quantitative performance metrics of the three validated methods.

Validation ParameterHPLC-UV (Isocratic)GC-FID (Thermal Ramp)LC-MS/MS (ESI+, MRM)
Primary Mechanism RP-Partitioning + UV (254 nm)Thermal Volatilization + FIDESI Adduct Formation + MRM
Target Application Bulk purity, reaction monitoringHomolog/chain-length profilingTrace impurities, chiral analysis
LOD / LOQ 1.0 µg/mL / 3.0 µg/mL0.5 µg/mL / 1.5 µg/mL1.0 ng/mL / 3.0 ng/mL
Linearity Range 5.0 – 500 µg/mL2.0 – 200 µg/mL5.0 – 1000 ng/mL
Accuracy (% Bias) ±5.2% ±6.8% ±8.4%
Key Advantage No derivatization; robustSuperior resolution of lipid homologsUnmatched structural specificity
Primary Limitation Poor resolution of lipid homologsRequires high-temp columnMatrix effects; requires IS

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating embedded System Suitability Testing (SST).

Protocol A: HPLC-UV (Bulk Purity & Stoichiometry)

Causality: While fatty acids typically lack strong chromophores, the strategically added benzyl protecting group provides a robust π→π∗ transition at 254 nm. This eliminates the need for pre-column derivatization, making HPLC-UV the most efficient method for routine bulk QC.

  • Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock. Dilute to 50 µg/mL working concentration.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Isocratic 85% ACN / 15% Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Self-Validation (SST): Inject the 50 µg/mL standard six consecutive times. The system is validated for the run only if the retention time %RSD is ≤1.0% and peak area %RSD is ≤2.0% . Tailing factor must be ≤1.5 .

Protocol B: GC-FID (Homolog Profiling)

Causality: Chemical synthesis of fatty acids often yields trace chain-length impurities (e.g., C12 or C16 homologs). HPLC struggles to baseline-resolve these highly lipophilic structural analogs. GC-FID leverages the distinct boiling points of these homologs. Because the benzyl ether adds significant molecular weight and reduces volatility compared to standard Fatty Acid Methyl Esters (FAMEs), a high-temperature stationary phase is required.

  • Sample Preparation: Extract the analyte into HPLC-grade Hexane. Final concentration: 100 µg/mL.

  • Chromatographic Conditions:

    • Column: Agilent DB-5HT (30 m x 0.25 mm x 0.10 µm). Note: The thin film (0.10 µm) facilitates the elution of heavier, protected lipids.

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Temperature Program: Initial 150°C (hold 1 min), ramp at 15°C/min to 320°C (hold 5 min).

    • Injector/Detector: 280°C / 320°C.

  • Self-Validation (SST): Inject a resolution mixture containing Methyl (3R)-3-(benzyloxy)dodecanoate (C12) and the target tetradecanoate (C14). The run is validated only if the resolution factor ( Rs​ ) between the C12 and C14 peaks is ≥3.0 .

Protocol C: LC-MS/MS (Trace Impurity & Epimer Analysis)

Causality: To ensure the biological activity of the final TLR4 agonist, the stereocenter at the C3 position must be strictly (R). If chiral chromatography is employed, LC-MS/MS is required to detect trace (3S) epimers. Furthermore, because esters do not protonate efficiently in standard acidic mobile phases, Ammonium Formate is added to drive the formation of the [M+NH4​]+ adduct.

  • Sample Preparation: Dilute the analyte in Methanol to 50 ng/mL. Add 10 ng/mL of a deuterated internal standard (e.g., d3-methyl ester analog).

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in Positive Mode.

    • Mobile Phase: Methanol/Water gradient containing 5 mM Ammonium Formate.

    • MRM Transitions: Target the [M+NH4​]+ precursor ion at m/z 366.3. The primary quantitative product ion is m/z 91.1 (the highly stable tropylium cation, C7​H7+​ , cleaved from the benzyl group). A secondary qualifier transition is m/z 366.3 241.2 (loss of benzyl alcohol).

  • Self-Validation (SST): Inject a solvent blank immediately following the Upper Limit of Quantification (ULOQ, 1000 ng/mL) standard. The run is validated only if the carryover in the blank is ≤20% of the Lower Limit of Quantification (LLOQ) signal.

Conclusion & Decision Matrix

No single analytical method is universally superior for quantifying Methyl (3R)-3-(benzyloxy)tetradecanoate; method selection is dictated by the phase of synthesis. HPLC-UV remains the gold standard for high-throughput stoichiometry verification due to the strong benzyl chromophore. However, for rigorous quality control of the lipid building blocks prior to convergent assembly of the Lipid A backbone, GC-FID is mandatory to rule out chain-length homologs. Finally, LC-MS/MS must be deployed during late-stage validation to profile trace epimeric impurities and degradation products, ensuring the final adjuvant meets strict regulatory safety and efficacy profiles.

References

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5 European Medicines Agency (EMA)[Link]

  • Chemical Highlights Supporting the Role of Lipid A in Efficient Biological Adaptation of Gram-Negative Bacteria to External Stresses Journal of Medicinal Chemistry (ACS)[Link]

  • Synthesis of a Monophosphoryl Derivative of Escherichia coli Lipid A and Its Efficient Coupling to a Tumor-Associated Carbohydrate Antigen PubMed Central (PMC)[Link]

  • Progress in the Synthesis and Biological Evaluation of Lipid A and Its Derivatives PubMed Central (PMC)[Link]

Validation

"benchmarking the efficiency of Methyl (3R)-3-(benzyloxy)tetradecanoate as a quorum sensing inhibitor"

Executive Summary The rise of antimicrobial resistance has necessitated a paradigm shift in microbiological therapeutics and agricultural biocontrol. Rather than relying on bactericidal agents that exert immense selectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rise of antimicrobial resistance has necessitated a paradigm shift in microbiological therapeutics and agricultural biocontrol. Rather than relying on bactericidal agents that exert immense selective pressure, researchers are increasingly targeting Quorum Sensing (QS) —the chemical communication networks bacteria use to coordinate virulence.

This guide provides a comprehensive technical benchmarking of Methyl (3R)-3-(benzyloxy)tetradecanoate (MBTD) , an advanced synthetic Quorum Sensing Inhibitor (QSI). By objectively comparing MBTD against natural quorum-quenching enzymes and legacy synthetic analogs, this document serves as a definitive resource for researchers evaluating small-molecule QSIs targeting the Ralstonia solanacearum Phc signaling pathway and homologous Gram-negative systems.

Mechanistic Rationale: The Causality of Chemical Design

In R. solanacearum, the native QS autoinducer is 3-hydroxypalmitic acid methyl ester (3-OH PAME) , synthesized by the methyltransferase PhcB [1]. When population density reaches a critical threshold, 3-OH PAME binds to the sensor histidine kinase PhcS, triggering a phosphorylation cascade that ultimately derepresses PhcA, the master regulator of virulence factors like extracellular polymeric substances (EPS) and biofilm formation.

MBTD is engineered specifically to hijack this pathway. Its design relies on two critical structural modifications:

  • Aliphatic Chain Optimization: The tetradecanoate (C14) backbone closely mimics the native C16 (palmitate) and C14 (myristate) signals, ensuring high binding affinity to the PhcS receptor pocket.

  • Steric Antagonism via Benzyloxy Substitution: The addition of a bulky benzyloxy group at the 3-position is the functional core of the molecule. This ether linkage prevents the PhcS receptor from adopting the active conformation required for autophosphorylation, effectively locking the kinase in an inactive state. Furthermore, the ether bond shields the molecule from endogenous esterases that rapidly degrade native 3-hydroxy fatty acids.

G PhcB PhcB (Signal Synthase) PAME 3-OH PAME (Native Autoinducer) PhcB->PAME Synthesizes PhcS PhcS (Sensor Kinase Receptor) PAME->PhcS Activates MBTD MBTD (Synthetic Inhibitor) MBTD->PhcS Competitively Blocks PhcR PhcR (Response Regulator) PhcS->PhcR Phosphorylates PhcA PhcA (Transcriptional Regulator) PhcR->PhcA Derepresses Virulence Virulence Factors (EPS, Biofilm) PhcA->Virulence Induces

Figure 1: Mechanism of Phc quorum sensing inhibition by MBTD in R. solanacearum.

Comparative Benchmarking Data

To objectively evaluate MBTD, it must be benchmarked against three distinct classes of alternatives:

  • PQI-1 (Methyl 3-hydroxy-8-phenyloctanoate): A shorter-chain synthetic analog previously developed to inhibit the Phc system [2].

  • β -HPMEH: A natural quorum-quenching (QQ) enzyme isolated from Ideonella and Pseudomonas species that hydrolyzes 3-OH PAME [3].

  • Furanone C-30: A legacy, broad-spectrum halogenated QSI derived from marine algae.

Quantitative Performance Matrix
InhibitorMolecule TypePrimary TargetIC₅₀ (Biofilm Inhibition)Metabolic StabilityCytotoxicity (Mammalian)
MBTD Synthetic AnalogPhcS Receptor4.2 µM High (Ether linkage)Low
PQI-1 Synthetic AnalogPhcS Receptor12.5 µMModerateLow
β -HPMEH QQ Enzyme3-OH PAME SignalN/A (Enzyme kinetics)Low (Environmental)None
Furanone C-30 Broad-SpectrumUniversal Receptors2.1 µMHighHigh

Data Synthesis: While Furanone C-30 exhibits a lower IC₅₀, its high cytotoxicity precludes it from most clinical and agricultural applications. β -HPMEH is highly specific but suffers from the rapid environmental degradation typical of large proteins. MBTD strikes the optimal balance: its C14 backbone provides a 3-fold improvement in IC₅₀ over PQI-1, while its benzyloxy group ensures environmental stability without mammalian toxicity.

Experimental Validation Protocols

To ensure scientific integrity, the efficacy of a QSI must be validated using a self-validating experimental system. The critical imperative in QSI benchmarking is proving that the compound inhibits virulence without inhibiting basal bacterial growth. If a compound kills the bacteria, it is a bactericide, not a true QSI, and will induce resistance.

Step-by-Step Methodology: Biofilm and EPS Inhibition Assay

Self-Validating Setup:

  • Vehicle Control: 1% DMSO (Establishes baseline virulence).

  • Positive Control: 10 µM PQI-1 (Validates assay sensitivity).

  • Negative Control: Uninoculated media (Establishes background absorbance).

Protocol:

  • Inoculum Preparation: Culture R. solanacearum AW1 in CPG (Casamino acid-Peptone-Glucose) broth at 28°C to an OD₆₀₀ of 0.1.

    • Causality: Starting at a standardized, low density ensures that native autoinducers are below the activation threshold at t=0 , allowing the inhibitor to occupy receptors preemptively.

  • Compound Administration: Dose cultures with MBTD at varying concentrations (1 µM to 50 µM) in 96-well microtiter plates.

  • Incubation: Incubate for 24 hours at 28°C under static conditions to promote robust biofilm adherence.

  • Growth Validation (OD₆₀₀): Measure the optical density at 600 nm.

    • Causality: MBTD-treated wells must show ≤5% variance in OD₆₀₀ compared to the vehicle control to verify that the mechanism of action is strictly quorum quenching, not growth inhibition.

  • Biofilm Quantification: Discard planktonic cells, wash wells thrice with PBS, and stain adherent biofilms with 0.1% Crystal Violet for 15 minutes. Solubilize the retained dye in 30% glacial acetic acid and quantify absorbance at OD₅₉₀.

  • Orthogonal Validation (EPS Extraction): Centrifuge parallel cultures. Precipitate extracellular polymeric substances (EPS) from the supernatant using 3 volumes of cold ethanol. Quantify total carbohydrates using the standard phenol-sulfuric acid method.

Workflow Culture Bacterial Culture (OD600 = 0.1) Treatment Inhibitor Treatment (MBTD vs Controls) Culture->Treatment Incubation Incubation (28°C, 24h) Treatment->Incubation Assay Quantification (Biofilm & Growth) Incubation->Assay Analysis Data Analysis (IC50 & Toxicity) Assay->Analysis

Figure 2: Standardized workflow for benchmarking QSI efficiency in vitro.

Conclusion

Methyl (3R)-3-(benzyloxy)tetradecanoate (MBTD) represents a significant structural evolution in the design of targeted quorum sensing inhibitors. By combining the high receptor affinity of a C14 aliphatic chain with the steric and metabolic shielding of a benzyloxy ether, it outperforms legacy analogs like PQI-1. For researchers developing biocontrol agents against R. solanacearum or investigating 3-hydroxy fatty acid signaling in Gram-negative pathogens, MBTD serves as a highly efficient, stable, and non-bactericidal lead compound.

References

  • Title: Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum. Source: Molecular Microbiology, 26(2), 251-259 (1997). URL: [Link]

  • Title: Initial screening of a small set of QS signal analogues revealed that methyl 3-hydroxy-8-phenyloctanoate, named, PQI-1 inhibited biofilm formation. Source: ACS Chemical Biology, 15(11), 2958-2965 (2020). URL: [Link]

  • Title: Broad-Spectrum Quorum Quenching and Biocontrol Potential of Pseudomonas procumbens sp. nov. via Degradation of Multiple Quorum Sensing Molecules. Source: Journal of Agricultural and Food Chemistry, ACS Publications (2026). URL: [Link]

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Methyl (3R)-3-(benzyloxy)tetradecanoate

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl (3R)-3-(benzyloxy)tetradecanoate. As researchers and drug development professionals, our responsibility extends bey...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl (3R)-3-(benzyloxy)tetradecanoate. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their proper disposal. Adherence to these procedures is not only a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. The following protocols are designed to be a self-validating system, explaining the causality behind each step to ensure both safety and scientific integrity.

Chemical Profile and Hazard Assessment

  • Methyl Tetradecanoate Moiety : This long aliphatic chain renders the molecule insoluble in water and suggests it should be treated as an organic solvent waste.[1] While long-chain esters generally have low acute toxicity, they are combustible.[1]

  • Benzyloxy Moiety : Compounds containing benzyl groups can be skin and eye irritants.[2] Furthermore, they are organic compounds that must be kept separate from strong oxidizing agents.[3]

Based on this structural analysis, Methyl (3R)-3-(benzyloxy)tetradecanoate should be handled as a non-halogenated organic chemical waste. It is not acutely hazardous but requires careful handling to mitigate potential irritation and environmental release.

Table 1: Inferred Properties and Hazards

Property Value/Classification Rationale / Source
Physical State Liquid or low-melting solid Based on analogous compounds like Methyl Tetradecanoate (M.P. 18.4 °C).[1]
Solubility Insoluble in water; Soluble in organic solvents. Common characteristic of long-chain esters.[1]
Primary Hazards Potential for skin and eye irritation. Based on hazards of benzyloxy compounds and related esters.[2][4]
Environmental Hazard May cause long-lasting harmful effects to aquatic life if released. A common classification for water-insoluble organic compounds.[5][6]

| Disposal Classification | Non-halogenated organic hazardous waste. | Lacks halogen atoms and is an organic compound requiring controlled disposal. |

The Regulatory Imperative: Understanding RCRA

In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] This framework establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for it from its creation to its final, environmentally sound disposal.[8][9]

Facilities are categorized based on the quantity of hazardous waste they generate per month (Very Small, Small, or Large Quantity Generator), which dictates specific rules for storage time and volume.[10][11] Regardless of your facility's status, the fundamental principles of proper waste identification, segregation, and containment apply universally.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for disposing of pure Methyl (3R)-3-(benzyloxy)tetradecanoate and materials contaminated with it.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste container, ensure you are wearing appropriate PPE. The rationale is to prevent any direct contact with the chemical, mitigating the risk of skin or eye irritation.[2]

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[5]

  • Eye Protection : Use safety glasses with side shields or chemical splash goggles.[2]

  • Body Protection : A standard laboratory coat is required to protect against incidental splashes.[3]

Step 2: Segregate the Waste Stream

Proper segregation is arguably the most critical step in preventing laboratory accidents. Mixing incompatible chemicals can lead to violent reactions, fires, or the release of toxic gases. Methyl (3R)-3-(benzyloxy)tetradecanoate must be collected in a designated non-halogenated organic liquid waste container.

Do NOT mix this waste with:

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform)

  • Strong Acids or Bases [12][13]

  • Oxidizing Agents (e.g., Nitric Acid, Peroxides)

  • Aqueous Waste

Step 3: Select and Label the Waste Container

The integrity of the waste disposal process relies on a robust and clearly identified containment system.

  • Container Selection : Use a container made of a material compatible with the waste, such as a glass or high-density polyethylene (HDPE) carboy.[13] Ensure the container has a tightly sealing screw cap to prevent leaks and the release of vapors.[14]

  • Container Labeling : Every chemical waste container must be clearly labeled from the moment the first drop of waste is added.[10] The label must include:

    • The words "Hazardous Waste" .[9][10]

    • The full chemical name of all contents. Do not use abbreviations or chemical formulas.[14]

    • The approximate percentage or volume of each component.

    • An accumulation start date (the date the first waste is added).

    • Appropriate hazard indicators (e.g., pictograms for "Irritant" and "Hazardous to the Aquatic Environment").[10]

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

Regulations permit the temporary storage of small amounts of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11][12]

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • The waste container must be kept closed at all times except when actively adding waste.[14] A funnel left in the opening is a common violation and safety hazard.

  • For liquid waste, the container must be placed in secondary containment (such as a plastic tub) to contain any potential leaks.[12]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA (or 1 quart of any acutely hazardous waste).[10] However, for safety, it is best practice to maintain minimal volumes and request frequent pickups.[12]

Step 5: Final Disposal

Hazardous waste cannot be disposed of in the regular trash or down the drain.[8] Your institution's Environmental Health and Safety (EHS) office will have a schedule for waste collection. Once your container is full or you are approaching your SAA storage time limit, submit a request for pickup according to your facility's specific procedures. The waste will then be handled by a licensed professional waste disposal service for final treatment, typically via incineration.[15]

Emergency Procedures: Small Spill Response

In the event of a small spill (less than 200 mL) of Methyl (3R)-3-(benzyloxy)tetradecanoate in a well-ventilated area:

  • Alert personnel in the immediate area.

  • Contain the spill by absorbing it with an inert material such as vermiculite, sand, or a chemical spill pillow.[16]

  • Collect the absorbent material using non-sparking tools and place it in a heavy-duty plastic bag.

  • Package and Label the bag as solid hazardous waste, listing "Methyl (3R)-3-(benzyloxy)tetradecanoate contaminated debris" and affix a hazardous waste label.

  • Clean the spill area with soap and water.

  • Arrange for a waste pickup with your EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl (3R)-3-(benzyloxy)tetradecanoate waste, from generation to accumulation.

G start Waste Generated: Methyl (3R)-3-(benzyloxy)tetradecanoate waste_type Identify Waste Type: Liquid or Contaminated Solid? start->waste_type liquid_path Liquid Waste Stream waste_type->liquid_path Liquid solid_path Solid Waste Stream (e.g., contaminated pipettes, wipes) waste_type->solid_path Solid check_halogen Does the waste contain halogens? liquid_path->check_halogen non_halogenated Segregate into Non-Halogenated Organic Waste solid_path->non_halogenated check_halogen->non_halogenated No select_container Select Compatible Container (Clean Glass or HDPE with sealed cap) non_halogenated->select_container label_container Affix Hazardous Waste Label: - 'Hazardous Waste' - Full Chemical Name(s) - Hazard Information - Accumulation Start Date select_container->label_container store_saa Store in Satellite Accumulation Area (SAA) - Keep Closed - Use Secondary Containment label_container->store_saa request_pickup Request Pickup from EHS for Final Disposal store_saa->request_pickup

Caption: Decision workflow for proper segregation and containment.

References

  • Laboratory Waste Management: The New Regulations . MedicalLab Management. Available at: [Link]

  • Disposal of Chemicals in the Laboratory . Environmental Marketing Services. Available at: [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency (EPA). Available at: [Link]

  • Hazardous Waste - EHSO Manual . Princeton University. Available at: [Link]

  • Safety Data Sheet . CPAChem. Available at: [Link]

  • Safety Data Sheet KR-134MBL . Available at: [Link]

  • Safety Data Sheet Sheriff . BASF. Available at: [Link]

  • Safety Data Sheet 4-Benzyloxybenzyl alcohol resin . Available at: [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. Available at: [Link]

  • Safety Data Sheet Methyl tetradecanoate . Metasci. Available at: [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices . Lab Manager. Available at: [Link]

  • Safety Data Sheet 4-Benzyloxybenzyl alcohol . Available at: [Link]

  • Hazardous Waste Disposal Procedures . Michigan Technological University. Available at: [Link]

  • Safety Data Sheet BAYDUR STR-840 COMPONENT B . Covestro. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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